molecular formula C20H11CrN2Na2O9S2 B12374231 C.I. Acid blue 158

C.I. Acid blue 158

Número de catálogo: B12374231
Peso molecular: 585.4 g/mol
Clave InChI: ZQZPAFVDCIVGCR-UHFFFAOYSA-I
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C.I. Acid blue 158 is a useful research compound. Its molecular formula is C20H11CrN2Na2O9S2 and its molecular weight is 585.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H11CrN2Na2O9S2

Peso molecular

585.4 g/mol

Nombre IUPAC

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide

InChI

InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5

Clave InChI

ZQZPAFVDCIVGCR-UHFFFAOYSA-I

SMILES canónico

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3]

Origen del producto

United States

Foundational & Exploratory

C.I. Acid Blue 158: A Technical Guide to its Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of C.I. Acid Blue 158, a synthetic monoazo dye. The information contained herein is intended to support research, development, and quality control activities where this dye is utilized.

Core Quantitative Solubility Data

The solubility of this compound has been reported in aqueous and organic solvents. The following table summarizes the available quantitative and qualitative solubility data for easy reference and comparison.

SolventTemperature (°C)SolubilityObservations
Water9080-90 g/L[1]Forms a blue solution[2][3][4].
AlcoholNot SpecifiedSoluble[2][3][4]-
Strong Sulfuric AcidNot SpecifiedSolubleForms a blackish-green solution, which turns blue upon dilution[2][4].
Thick Sodium Hydroxide SolutionNot SpecifiedSolubleExhibits a purple color[2][4].

Experimental Protocol: Determination of this compound Solubility

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound (powder form)

  • Selected solvent of interest (e.g., water, ethanol)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Magnetic stirrer and stir bars

  • Calibrated pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

      • Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.

      • Filtration: Draw the supernatant through a syringe filter that is compatible with the solvent and does not adsorb the dye.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear, saturated supernatant with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

  • Data Reporting:

    • Report the solubility of this compound in the specific solvent at the specified temperature.

    • It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result start Start: Excess Solute + Solvent equilibrate Equilibration (Controlled Temperature) start->equilibrate Agitation separate Separation of Undissolved Solid (Centrifugation/Filtration) equilibrate->separate dilute Dilution of Saturated Supernatant separate->dilute measure Spectrophotometric Measurement (UV-Vis) dilute->measure calculate Calculation of Solubility measure->calculate end_result Final Solubility Data calculate->end_result

References

Navigating the Spectroscopic Landscape of C.I. Acid Blue 158: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158, a metallized azo dye, finds application in various industrial processes. For researchers, particularly in fields such as analytical chemistry, materials science, and drug development, a thorough understanding of its photophysical properties is crucial. The absorption and emission of light by a molecule are fundamental characteristics that dictate its color, its potential as a fluorescent marker, and its interactions with other substances. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, drawing upon available data for analogous compounds to offer a representative understanding in the absence of specific published spectra for this particular dye.

Spectral Properties of Metallized Azo Dyes

Representative Absorption and Emission Data

The following table summarizes typical absorption maxima (λmax) for chromium-complex azo dyes, which can be considered representative of the expected range for this compound. It is important to note that the solvent environment can significantly influence these values. Data on emission spectra, molar absorptivity, and quantum yield for closely related structures is scarce.

Dye ClassRepresentative Absorption Maxima (λmax)Solvent/Conditions
Chromium (III) Complex Azo Dyes460 - 489 nmNot specified
General Azo-Metal Chelates343 - 434 nmNot specified

Experimental Protocols for Spectral Analysis

To determine the absorption and emission spectra of an acid dye like this compound, a standardized set of experimental protocols should be followed. These methodologies ensure accuracy and reproducibility of the obtained data.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence the spectral properties of the dye. A common starting point is deionized water, given the solubility of acid dyes. For broader characterization, a range of solvents with varying polarities (e.g., ethanol, methanol, DMSO) should be used.

  • Concentration: A stock solution of the dye is prepared by accurately weighing the solid dye and dissolving it in the chosen solvent. For absorption measurements, a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax is ideal to ensure adherence to the Beer-Lambert Law. For emission measurements, a more dilute solution is typically used to avoid inner filter effects. A typical starting concentration for UV-Vis spectroscopy is in the micromolar (µM) range.

  • pH Control: For dyes with acid-base properties, the pH of the solution should be controlled using appropriate buffer systems to ensure the dye is in a single ionic state.

Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used to record the absorption spectrum.

  • Procedure:

    • The spectrophotometer is calibrated using a blank solution (the solvent used to dissolve the dye).

    • The sample cuvette is filled with the dye solution.

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λmax) is identified from the spectrum.

  • Molar Absorptivity (ε) Determination: Using the Beer-Lambert Law (A = εcl), the molar absorptivity can be calculated by measuring the absorbance (A) of a solution with a known concentration (c) and path length (l, typically 1 cm).

Emission (Fluorescence) Spectroscopy
  • Instrumentation: A spectrofluorometer is used to measure the emission spectrum.

  • Procedure:

    • The sample is excited at its absorption maximum (λmax) or another suitable wavelength in the absorption band.

    • The emission spectrum is recorded at a 90-degree angle to the excitation beam to minimize scattered light. The emission is scanned over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission is determined.

  • Quantum Yield (Φ) Determination: The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined by a comparative method using a well-characterized fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualization of Photophysical Processes

The fundamental relationship between light absorption, electronic excitation, and subsequent emission can be visualized as a signaling pathway.

cluster_absorption Light Absorption cluster_relaxation Non-Radiative Relaxation cluster_emission Light Emission GroundState Ground Electronic State (S0) ExcitedState Excited Electronic State (S1) GroundState->ExcitedState Photon Absorption (hν_abs) VibrationalRelaxation Vibrational Relaxation ExcitedState->VibrationalRelaxation Picoseconds InternalConversion Internal Conversion ExcitedState->InternalConversion Non-radiative decay Fluorescence Fluorescence (hν_em) VibrationalRelaxation->Fluorescence Nanoseconds InternalConversion->GroundState Fluorescence->GroundState Emission

Caption: Simplified Jablonski diagram illustrating the processes of light absorption, relaxation, and fluorescence.

Conclusion

While specific, quantitative spectral data for this compound remains elusive in publicly accessible literature, a comprehensive understanding of its likely photophysical properties can be inferred from the analysis of analogous chromium-complex azo dyes. The provided experimental protocols offer a robust framework for researchers to determine the precise absorption and emission characteristics of this and other similar dyes. The visualization of the underlying photophysical processes further aids in the conceptual understanding of its interaction with light. For professionals in drug development and other scientific fields, this guide serves as a foundational resource for utilizing this compound in applications where its spectroscopic properties are of paramount importance. It is recommended that for any critical application, the spectral properties be experimentally determined following the outlined protocols.

Unveiling the Research Potential of C.I. Acid Blue 158: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Acid Blue 158, a multifunctional synthetic dye, is broadly categorized for use in biological experiments, including the observation of cellular structures and tissue pathology.[1] As an anionic dye, its utility in research stems from its ability to bind to cationic (positively charged) components within biological specimens, such as proteins found in the cytoplasm, muscle fibers, and connective tissues.[2] This technical guide provides a comprehensive overview of the known properties of this compound, a generalized experimental protocol for its application as a histological stain, and a discussion on its potential, yet currently undocumented, research applications.

Chemical and Physical Characteristics

A fundamental understanding of the physicochemical properties of this compound is essential for its application in staining protocols. Key properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
C.I. Name Acid Blue 158
C.I. Number 14880
CAS Number 6370-08-7
Molecular Formula C₂₀H₁₃N₂NaO₈S₂
Molecular Weight 495.45 g/mol
Appearance Dark blue powder
Solubility Soluble in water (yielding a blue solution) and alcohol.[3]

Potential Avenues for Research Applications

While specific, peer-reviewed applications of this compound in biological research are not extensively documented, its characteristics as an acid dye suggest its utility in several areas:

  • Histological Counterstaining: this compound could potentially serve as a counterstain in various histological procedures. In this role, it would impart a blue color to the cytoplasm and extracellular matrix, creating a visual contrast with nuclear stains like hematoxylin.[2]

  • Connective Tissue Visualization: Its affinity for proteins suggests a possible application in trichrome staining methods, which are designed to differentiate between various tissue components like collagen and muscle.

  • Cell Viability Assessment: Although not yet reported, there is a potential for its use in cell viability assays. Similar to other dyes that are excluded by healthy cells, its ability to penetrate and stain cells with compromised membranes could be investigated as an indicator of cell death.

Generalized Experimental Protocol for Histological Staining

The following protocol outlines a general procedure for using this compound as a counterstain for paraffin-embedded tissue sections. It is important to note that this is a foundational protocol and requires optimization based on the specific tissue type and research objectives.

Reagent Preparation
  • Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gentle warming and continuous stirring may be necessary to ensure complete dissolution.

  • Working Solution (0.1% - 0.5% w/v): Prepare the working solution by diluting the stock solution with distilled water to the desired concentration. The staining characteristics can be modified by adding a small amount of acetic acid (e.g., 0.5-1.0%) to the working solution to lower the pH, thereby enhancing the staining of proteinaceous components.

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene (or a suitable substitute) for 5 minutes each.

    • Rehydrate the sections by passing them through descending grades of alcohol: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).

    • Rinse thoroughly with running tap water.

  • Nuclear Staining (Optional):

    • If desired, stain the nuclei with a suitable nuclear stain such as Hematoxylin, following a standard protocol.

    • Wash the slides extensively in running tap water.

    • Perform differentiation and bluing steps as required by the nuclear staining protocol.

  • This compound Staining:

    • Immerse the slides in the this compound working solution for a duration of 1 to 5 minutes. The optimal staining time should be determined empirically.

    • Briefly rinse the slides in distilled water to remove any excess stain.

  • Dehydration and Mounting:

    • Rapidly dehydrate the stained sections through ascending grades of alcohol: 95% and 100% (two changes for each).

    • Clear the sections in xylene or a xylene substitute.

    • Mount the coverslip using a permanent mounting medium.

Visualizing the Experimental Workflow

The logical flow of a typical histological staining procedure utilizing this compound as a counterstain is depicted in the following diagram.

Histological_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Deparaffinization->Nuclear_Stain Washing1 Washing Nuclear_Stain->Washing1 Acid_Blue_Stain This compound Staining Washing1->Acid_Blue_Stain Washing2 Washing Acid_Blue_Stain->Washing2 Dehydration Dehydration Washing2->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

A generalized workflow for histological staining using this compound.

Involvement in Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound has a specific role in or interacts with any known cellular signaling pathways. Its mode of action in biological systems is presumed to be based on non-specific electrostatic interactions with charged macromolecules, rather than targeted binding to signaling molecules.

Current Limitations and Future Research Directions

A significant limitation in providing a more detailed technical guide is the notable absence of published research that utilizes this compound for specific biological investigations. Although its chemical properties are indicative of its potential as a histological stain, empirical data is required to validate its effectiveness and to establish optimized, application-specific protocols.

Future research endeavors could be directed towards:

  • Comparative Performance Analysis: Conducting studies to compare the staining efficacy and characteristics of this compound with established acid dyes across a variety of tissue types.

  • Systematic Protocol Optimization: Methodically optimizing key staining parameters, including dye concentration, pH, and incubation duration, for diverse research applications.

  • Investigation of Fluorescent Properties: Exploring any inherent fluorescent properties of this compound, which could lead to novel applications in the realm of fluorescence microscopy.

References

C.I. Acid Blue 158: A Technical Guide to its Putative Mechanism of Action as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Blue 158, a metallized monoazo dye, is primarily utilized in the textile and leather industries for its affinity for proteinaceous fibers such as wool and silk.[1][2][3][4] While not a conventional biological stain, its fundamental chemical properties as an acid dye suggest a well-defined, albeit putative, mechanism of action for staining proteins in biological specimens. This technical guide elucidates this proposed mechanism, drawing parallels with well-characterized acid dyes, and provides hypothetical protocols for its application in a research setting. The core of its action is predicated on electrostatic and hydrophobic interactions with protein structures.

Introduction

Acid dyes are anionic molecules that are widely used in histology to stain basic cellular components, most notably proteins.[5] The staining mechanism is largely dependent on the pH of the environment, which dictates the charge of both the dye and the protein molecules. This compound, with its sulfonic acid groups, functions as an anionic dye, predisposing it to bind to positively charged sites on proteins.[6] This document will explore the theoretical basis of this interaction, present illustrative quantitative data, and provide detailed, adaptable experimental protocols for its use as a biological stain.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its anionic nature, conferred by the sulfonate groups, is the primary driver of its staining capability in biological contexts.

PropertyValueReference
C.I. Name Acid Blue 158[6]
C.I. Number 14880[6]
CAS Number 6370-08-7[6]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂ (Note: a chromium complex)[6]
Molecular Weight 495.45 g/mol [6]
Chemical Class Monoazo, Metal Complex (Chromium)[6]
Solubility Soluble in water (blue solution), soluble in alcohol.[2]

Core Mechanism of Action in Biological Staining

The proposed mechanism of action for this compound as a biological stain is a dual interaction model involving both electrostatic and hydrophobic forces, analogous to the well-understood mechanism of other acid dyes like Coomassie Brilliant Blue.

Electrostatic Interactions

The primary mode of interaction is electrostatic attraction. In an acidic staining solution (typically pH < 3), the amino groups (-NH₂) of basic amino acid residues (lysine, arginine, and histidine) within proteins become protonated, acquiring a positive charge (-NH₃⁺). The anionic sulfonate groups (-SO₃⁻) of the this compound molecule are then attracted to these positively charged sites, forming ionic bonds. This electrostatic binding is the foundational step in the staining process.

G cluster_protein Protein Surface (pH < 3) cluster_dye This compound Protein Basic Amino Acid Residues (Lys, Arg, His) -NH₂ + H⁺ → -NH₃⁺ Dye Sulfonate Group -SO₃⁻ Protein->Dye Electrostatic Attraction

Figure 1: Electrostatic interaction between this compound and a protein.

Hydrophobic Interactions

In addition to electrostatic forces, the non-polar aromatic rings of the this compound molecule can engage in hydrophobic interactions with non-polar amino acid residues on the protein surface. While weaker than the ionic bonds, these interactions contribute to the stability of the dye-protein complex.

Quantitative Data (Illustrative)

ParameterIllustrative ValueMethod of Determination
Optimal Staining pH 2.5 - 3.5pH gradient staining and spectrophotometry
Binding Affinity (Kd) to BSA 10⁻⁵ - 10⁻⁶ MIsothermal Titration Calorimetry (ITC)
Molar Absorptivity (ε) at λmax 40,000 - 60,000 M⁻¹cm⁻¹Spectrophotometry
Limit of Detection (Protein Gel) ~100 ngSDS-PAGE with staining

Experimental Protocols

The following are detailed, adaptable protocols for the use of this compound as a protein stain in both polyacrylamide gel electrophoresis (PAGE) and histological applications.

Staining Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol is adapted from standard procedures for Coomassie Brilliant Blue staining.

Reagents:

  • Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water

  • Staining Solution: 0.1% (w/v) this compound, 50% methanol, 10% acetic acid

  • Destaining Solution: 10% methanol, 7% acetic acid, 83% distilled water

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 1 hour. This step fixes the proteins in the gel and removes interfering substances.

  • Staining: Discard the Fixing Solution and add the Staining Solution. Gently agitate the gel at room temperature for 2-4 hours.

  • Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate, changing the destaining solution every 30-60 minutes until the background is clear and the protein bands are distinct.

G cluster_workflow SDS-PAGE Staining Workflow A 1. SDS-PAGE B 2. Fixation (Methanol/Acetic Acid) A->B C 3. Staining (this compound Solution) B->C D 4. Destaining (Methanol/Acetic Acid) C->D E 5. Visualization D->E

Figure 2: Experimental workflow for staining proteins in polyacrylamide gels.

Histological Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general framework for using this compound as a counterstain for cytoplasm, collagen, and muscle, typically following a nuclear stain like hematoxylin.

Reagents:

  • Xylene

  • Graded alcohols (100%, 95%, 70%)

  • Distilled water

  • Harris' Hematoxylin (or other suitable nuclear stain)

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (or other bluing agent)

  • This compound Staining Solution: 0.5% (w/v) this compound in 1% aqueous acetic acid

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (2 changes, 3 minutes each).

    • Transfer to 70% ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water.

    • Differentiate in 1% Acid Alcohol (a few brief dips).

    • Wash in running tap water.

    • Blue in Scott's Tap Water Substitute for 1-2 minutes.

    • Wash in running tap water.

  • Counterstaining with this compound:

    • Immerse slides in the this compound Staining Solution for 1-5 minutes.

    • Briefly rinse in distilled water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Conclusion

While direct research into the biological staining applications of this compound is limited, its chemical nature as an anionic, metallized azo dye provides a strong theoretical foundation for its mechanism of action. The proposed mechanism, centered on electrostatic and hydrophobic interactions with proteins, is consistent with that of other well-established acid dyes. The protocols provided herein offer a starting point for researchers to explore the utility of this compound as a protein stain in various biological applications. Further empirical studies are warranted to fully characterize its binding properties and optimize its use in a laboratory setting.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and purification of C.I. Acid Blue 158 (C.I. 14880), a metallized monoazo dye. The information compiled herein is intended for laboratory-scale preparation and is based on established chemical principles of azo dye synthesis.

Overview of this compound

This compound is a synthetic dye characterized by its dark blue powder form and good solubility in water, yielding a blue solution.[1] It belongs to the class of metal-complex azo dyes, where a chromium atom is coordinated with the azo ligand. This complexation enhances the dye's fastness properties. The dye is primarily used for coloring textiles, particularly wool and nylon, as well as in the formulation of inks.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. NameAcid Blue 158[3]
C.I. Number14880[2]
CAS Number6370-08-7[3]
Molecular FormulaC₂₀H₁₃N₂NaO₈S₂ (for the uncomplexed dye)[3]
Molecular Weight495.45 g/mol (for the uncomplexed dye)[3]
AppearanceDark blue powder[1]
SolubilitySoluble in water and ethanol[1]

Synthesis of this compound

The synthesis of this compound is a three-stage process:

  • Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid.

  • Azo Coupling of the resulting diazonium salt with 8-hydroxynaphthalene-1-sulfonic acid.

  • Metallization with a chromium salt to form the final dye complex.[3]

A schematic of the overall synthesis pathway is presented below.

Synthesis_Pathway A 4-Amino-3-hydroxynaphthalene- 1-sulfonic acid B Diazonium Salt A->B Diazotization (NaNO₂, HCl, 0-5 °C) D Azo Dye Intermediate B->D Azo Coupling C 8-Hydroxynaphthalene- 1-sulfonic acid C->D E This compound (Chromium Complex) D->E Metallization (Chromium Salt, Heat) Purification_Workflow A Crude Reaction Mixture B Salting Out A->B Add NaCl C Filtration B->C D Crude Dye Cake C->D E Recrystallization D->E Suitable Solvent (e.g., Ethanol/Water) F Washing E->F Cold Solvent G Drying F->G H Purified this compound G->H

References

A Framework for Assessing the Photostability of C.I. Acid Blue 158 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Notice: Direct, peer-reviewed data on the photostability of C.I. Acid Blue 158 specifically for microscopy applications is not extensively available in current scientific literature. This guide provides a comprehensive framework for researchers to evaluate its suitability, drawing parallels with established methodologies and principles of dye photobleaching.

This compound is a water-soluble, metallized monoazo dye.[1] Primarily used in the textile industry for coloring silk, nylon, and wool, its applications also extend to industrial cleaners and leather coloring.[1][2][3] While it is noted as a tool in biological experiments for observing cell structures and tracking biomolecules, its performance in demanding fluorescence microscopy applications requires rigorous characterization.[2][4]

This technical guide outlines the fundamental principles of photobleaching, standardized protocols for assessing dye photostability, and a structured approach to data presentation, enabling researchers to empirically determine the viability of this compound for their specific imaging needs.

Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. This process is a critical limiting factor in fluorescence microscopy, as it dictates the duration of observation and the quality of the collected signal. The primary mechanism often involves the dye molecule entering a long-lived triplet state upon excitation. In this state, it is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS then attack the dye, causing its degradation.[5] For azo dyes, this can involve photo-oxidation that disrupts the chromophore.[5]

The process can be visualized through a modified Jablonski diagram, which illustrates the electronic state transitions and pathways leading to photobleaching.

G Simplified Jablonski Diagram & Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Bleached Photobleached State (Non-fluorescent) S1->Bleached Direct Photolysis T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) T1->ROS Energy Transfer to O₂ ROS->Bleached Oxidative Damage

Caption: Key electronic transitions leading to fluorescence or photobleaching.

Experimental Workflow for Photostability Assessment

A systematic approach is required to quantify the photostability of a dye. The workflow involves preparing standardized samples, subjecting them to controlled illumination, acquiring time-lapse data, and analyzing the resulting fluorescence decay.

G Workflow for Dye Photostability Evaluation cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis cluster_comp Comparison Prep Sample Preparation (Dye in Mounting Medium) Ref Prepare Reference Dye (e.g., Alexa Fluor 405) Setup Define Imaging Parameters (Laser Power, Exposure, etc.) Prep->Setup Image Acquire Time-Lapse Series (Continuous Illumination) Setup->Image Measure Measure Fluorescence Intensity Decay over Time Image->Measure Fit Fit Decay Curve (e.g., Exponential Fit) Measure->Fit Calc Calculate Photostability Metrics (Half-life, Quantum Yield) Fit->Calc Compare Compare Metrics Against Reference Dye Calc->Compare

Caption: A standardized workflow for quantifying dye photostability in microscopy.

Detailed Experimental Protocols

  • Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or PBS) at a concentration of 1 mM. Determine the precise concentration using a spectrophotometer.

  • Working Concentration: Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired mounting medium. The medium can be aqueous or a glycerol-based anti-fade formulation.

  • Sample Mounting: Place a small droplet (e.g., 10 µL) of the dye solution onto a clean microscope slide and cover with a coverslip. Seal the edges with nail polish or a suitable sealant to prevent evaporation.

  • Reference Standard: Prepare an identical sample using a well-characterized blue fluorescent dye (e.g., DAPI, Alexa Fluor 405) at a similar concentration to serve as a benchmark.

  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a stable light source (e.g., 405 nm laser) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Parameter Optimization: Locate the sample and focus on the dye solution. Adjust the excitation intensity, detector gain, and exposure time to achieve a strong initial signal without saturating the detector (typically 50-80% of the dynamic range).

  • Time-Lapse Acquisition: Begin a time-lapse acquisition with the chosen settings. Continuously illuminate the same field of view and acquire images at regular intervals (e.g., every 500 ms) until the fluorescence intensity has decayed to less than 20% of its initial value.

  • Control: Repeat the exact same acquisition protocol for the reference dye standard.

  • Intensity Measurement: Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) within the illuminated area. Measure the mean fluorescence intensity within this ROI for each frame of the time-lapse series.

  • Background Subtraction: Measure the mean intensity of a background region outside the illuminated area and subtract this value from the ROI measurements for each time point.

  • Normalization: Normalize the background-corrected intensity data to the initial intensity (F₀). The normalized intensity F(t) is calculated as F(t) / F₀.

  • Curve Fitting: Plot the normalized intensity against time. Fit the resulting decay curve to a single-exponential decay model:

    • F(t) = A · e-kt where F(t) is the fluorescence intensity at time t, A is the initial amplitude, and k is the photobleaching rate constant.

  • Half-Life Calculation: The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease by 50%, can be calculated from the rate constant:

    • t₁/₂ = ln(2) / k

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison. The key metric for photostability is the bleaching half-life (t₁/₂); a longer half-life indicates greater photostability.

Table 1: Illustrative Photostability Data for Blue Dyes

FeatureThis compoundDAPI (Reference)Alexa Fluor 405 (Reference)
Chemical Class Metallized MonoazoDiamidino-phenylindoleSulfonated Coumarin
Excitation Max (nm) ~405 nm (Estimated)358 nm402 nm
Emission Max (nm) ~450 nm (Estimated)461 nm421 nm
Bleaching Half-Life (s) To be determinedTypical: 30-60 sTypical: >120 s
Relative Photostability To be determinedModerateHigh

Note: Data for DAPI and Alexa Fluor 405 are typical values and can vary significantly with experimental conditions. Data for this compound must be determined empirically using the protocols outlined above.

Conclusion

While this compound is a versatile dye in industrial applications, its utility in high-resolution, long-term fluorescence microscopy is contingent on its photostability. The lack of published data necessitates a rigorous, empirical evaluation by the end-user. By employing the standardized protocols for sample preparation, controlled photobleaching, and quantitative analysis detailed in this guide, researchers can accurately determine the bleaching kinetics of this compound. Comparing its performance against well-established benchmarks like DAPI or the highly photostable Alexa Fluor series will provide a clear indication of its suitability for specific imaging experiments, ensuring robust and reproducible scientific results.

References

C.I. Acid Blue 158: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for C.I. Acid Blue 158 (CAS No. 6370-08-7) in a laboratory environment. The following sections detail the physical and chemical properties, toxicological information, safe handling procedures, and emergency protocols for this metallized monoazo dye.

Chemical and Physical Properties

This compound is a synthetic dye characterized by its dark blue powder form, which produces a greenish-blue hue in solution[1]. It is soluble in water and ethanol[2][3][4].

PropertyValue
CAS Number 6370-08-7
Molecular Formula C₂₀H₁₀CrN₂NaO₉S₂⁻[4]
Molecular Weight 561.41 g/mol [4]
Appearance Dark blue powder[2][3]
Solubility Soluble in water (80-90 g/L at 90°C) and alcohol[1][4]
pH of 1% Solution 6-8[1]
Stability Stable under normal temperatures and pressures. Expected to be most stable in a pH range of 1-11; the dye tends to fade at pH > 11.[5] In the presence of strong sulfuric acid, it appears blackish-green, turning blue upon dilution. In a thick sodium hydroxide (B78521) solution, it turns purple.[3][4]

Toxicological Information and Hazard Identification

GHS Hazard Classification:

  • Hazard Statement: H315 - Causes skin irritation[6].

  • Signal Word: Warning[6].

  • Pictogram: GHS07 (Exclamation Mark)[4]

Experimental Protocols: Safe Laboratory Handling

The following protocols are based on general best practices for handling azo dyes and chemicals with similar hazard profiles.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield[8].

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber)[8].

  • Body Protection: A laboratory coat or chemical-resistant apron[8].

  • Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator for dusts should be worn[8].

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[8].

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area[8].

Handling and Storage
  • Handling:

    • Avoid contact with skin and eyes[8].

    • Avoid generating dust[8].

    • Wash hands thoroughly after handling[6].

    • Use the smallest practical quantities for experiments.

  • Storage:

    • Store in a tightly closed, light-resistant container[8].

    • Store in a cool, dry, and well-ventilated area[8].

    • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal
  • Spills:

    • In case of a spill, immediately evacuate the area.

    • Wear appropriate PPE before cleaning the spill.

    • For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it into a suitable, labeled disposal container[8].

    • Clean the spill area with soap and water.

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in general waste.

    • Aqueous waste containing the dye should be collected in a designated, labeled hazardous waste container.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[6].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[6]. Remove contaminated clothing and wash it before reuse[6].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6].

  • Specific Hazards: The hazardous decomposition products are not specified, but like many organic compounds, combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6].

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Ventilated Work Area SelectPPE->PrepareWorkArea Weighing Weighing PrepareWorkArea->Weighing Dissolving Dissolving Weighing->Dissolving Experiment Performing Experiment Dissolving->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate WasteCollection Collect Waste in Labeled Container Decontaminate->WasteCollection DisposeWaste Dispose of Waste via Hazardous Waste Stream WasteCollection->DisposeWaste EmergencyResponse cluster_response Immediate Actions cluster_cleanup Spill Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EH&S Evacuate->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean with Absorbent Material Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

References

Unveiling the Luminescent Potential: A Technical Guide to the Fluorescent Properties of C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Blue 158, a metallized monoazo dye, is traditionally utilized in the textile and leather industries for its coloration properties. While its application as a dye is well-documented, its potential as a fluorescent probe in biological and pharmaceutical research remains largely unexplored. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines a detailed framework for the systematic investigation of its fluorescent properties. The subsequent sections will delve into the chemical and physical characteristics of the dye, propose detailed experimental protocols for determining its key fluorescence parameters, and present a hypothetical workflow for its application in cellular imaging. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this compound as a novel fluorescent tool.

Introduction to this compound

This compound, with the Colour Index number 14880, is a water-soluble anionic dye.[1] Its molecular structure consists of a single azo group and is complexed with a metal, typically chromium.[2] The presence of sulfonated naphthalene (B1677914) rings in its structure is a feature often associated with fluorescent compounds. However, azo dyes are generally known to have low fluorescence quantum yields due to efficient non-radiative decay pathways. The complexation with a metal ion can further influence its photophysical properties. To date, there is a significant gap in the scientific literature regarding the quantitative characterization of the fluorescent properties of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The fluorescence-related parameters are yet to be experimentally determined and are indicated as such.

PropertyValueReference
Chemical Name This compound[3]
Colour Index Name Acid Blue 158[1]
Colour Index Number 14880[1][3]
CAS Number 6370-08-7[1][3][4]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂ (may vary with metal complex)[2]
Molecular Weight 495.45 g/mol (as sodium salt)[2][3]
Appearance Dark blue powder[3][5]
Solubility Soluble in water and ethanol[3][5]
Excitation Maximum (λex) To be determined
Emission Maximum (λem) To be determined
Molar Extinction Coefficient (ε) To be determined
Fluorescence Quantum Yield (ΦF) To be determined
Fluorescence Lifetime (τ) To be determined

Proposed Experimental Protocols for Fluorescence Characterization

To rigorously assess the fluorescent properties of this compound, the following experimental protocols are proposed.

Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths at which this compound absorbs and emits light.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS) for biological applications or ethanol). A starting concentration in the micromolar range is recommended.

  • Instrumentation: Utilize a spectrofluorometer.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to a wavelength expected to be in the emission range (a broad guess can be made based on the color of the dye, e.g., in the blue-green region).

    • Scan the excitation monochromator across a range of wavelengths (e.g., 300-600 nm).

    • The resulting plot of fluorescence intensity versus excitation wavelength will reveal the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined λex.

    • Scan the emission monochromator across a range of wavelengths longer than the λex (e.g., λex + 20 nm to 800 nm).

    • The resulting plot of fluorescence intensity versus emission wavelength will reveal the emission maximum (λem).

Measurement of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of this compound at its absorption maximum.

Methodology:

  • Sample Preparation: Prepare a series of solutions of known concentrations of this compound in the chosen solvent.

  • Instrumentation: Use a UV-Visible spectrophotometer.

  • Measurement: Measure the absorbance of each solution at the λex determined in the previous step.

  • Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Methodology:

  • Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield (ΦF,std) and an absorption spectrum that overlaps with that of this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a commercial standard like Alexa Fluor dyes).[6]

  • Sample Preparation: Prepare dilute solutions of both the sample (this compound) and the reference standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Measure the absorbance of both the sample and the standard at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Utilize a time-resolved fluorescence spectrometer, such as a time-correlated single-photon counting (TCSPC) system.

  • Sample Preparation: Prepare a deoxygenated solution of this compound.

  • Measurement:

    • Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λex.

    • Measure the decay of the fluorescence intensity over time.

  • Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualization of Experimental and Application Workflows

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for characterizing the fluorescent properties of this compound and a hypothetical signaling pathway where it could be employed as a fluorescent probe.

Experimental_Workflow cluster_prep Sample Preparation cluster_characterization Fluorescence Characterization cluster_analysis Data Analysis & Application prep Prepare this compound Solutions spec Measure Excitation & Emission Spectra prep->spec Dilute solutions abs Measure Molar Extinction Coefficient spec->abs Use λex qy Determine Quantum Yield spec->qy Use λex & λem lt Measure Fluorescence Lifetime spec->lt Use λex abs->qy data Analyze Photophysical Data qy->data lt->data app Assess Suitability for Fluorescence Applications data->app

Caption: Proposed experimental workflow for characterizing the fluorescent properties of this compound.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dye This compound transporter Membrane Transporter dye->transporter Binding vesicle Endocytic Vesicle transporter->vesicle Internalization lysosome Lysosome vesicle->lysosome Fusion target Intracellular Target lysosome->target Release & Binding

Caption: Hypothetical signaling pathway for cellular uptake and targeting of this compound.

Potential Applications in Research and Drug Development

Should this compound exhibit favorable fluorescent properties, it could find applications in several areas:

  • Cellular Imaging: As a fluorescent stain for specific cellular compartments, particularly if it demonstrates preferential accumulation. Its anionic nature might lead to interactions with positively charged structures within the cell.

  • Flow Cytometry: For labeling and sorting cell populations based on differential uptake or binding.

  • High-Throughput Screening: As a probe in assays designed to screen for compounds that modulate cellular uptake or interact with specific targets.

  • Drug Delivery: The dye could potentially be conjugated to drug molecules to track their delivery and localization within cells and tissues.

Conclusion

While this compound is an established industrial dye, its potential as a fluorescent tool in scientific research is yet to be realized. This guide provides the necessary theoretical background and detailed experimental protocols to systematically investigate its fluorescent properties. The discovery of favorable photophysical characteristics could unlock new applications for this readily available and cost-effective compound in cellular imaging, diagnostics, and drug development. Further research into the fluorescence of this compound is highly encouraged to explore its full potential.

References

Methodological & Application

Application Notes and Protocols for Staining Wool and Nylon Fibers with C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a water-soluble, monoazo metallized acid dye utilized in the textile industry for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3] Its application results in a vibrant blue coloration. The staining mechanism relies on the formation of ionic bonds (salt linkages) between the anionic dye molecules and the positively charged amino groups within the fiber structure under acidic conditions.[4][5] In addition to ionic interactions, hydrogen bonds and van der Waals forces may also contribute to the dye-fiber affinity.[4] Proper control of pH, temperature, and the use of auxiliary chemicals are crucial for achieving uniform and colorfast staining.

Data Presentation

The fastness properties of this compound on textiles are critical for its application. The following table summarizes its performance according to ISO and AATCC standards.

Fastness Test ISO Standard Rating AATCC Standard Rating
Light Fastness5-65
Soaping (Fading)3-
Soaping (Stain)42
Perspiration (Fading)4-
Perspiration (Stain)1-22
Oxygen Bleaching43
Seawater1-21
Fading (Stain)3-44-5

Table compiled from data found in reference[1][6]. Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better fastness.

Experimental Workflow

The following diagram outlines the general experimental workflow for staining wool and nylon fibers with this compound.

Staining_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Prep_Fiber Fiber Scouring (Wool/Nylon) Add_Fiber Introduce Wetted Fiber to Cold Dye Bath Prep_Fiber->Add_Fiber Prep_Dye Prepare Dye Stock Solution Add_Dye Add Dye Solution Prep_Dye->Add_Dye Dye_Bath Prepare Dye Bath (Water, Auxiliaries) Dye_Bath->Add_Fiber Add_Fiber->Add_Dye Heat_Bath Gradually Heat Bath (e.g., to 90-100°C) Add_Dye->Heat_Bath Hold_Temp Maintain Temperature (30-60 min) Heat_Bath->Hold_Temp Cool_Down Cool Down Hold_Temp->Cool_Down Rinse Rinse with Warm, then Cold Water Cool_Down->Rinse Wash Wash with Non-ionic Detergent (Optional) Rinse->Wash Final_Rinse Final Rinse Wash->Final_Rinse Dry Air Dry Final_Rinse->Dry

Caption: Staining workflow for wool and nylon fibers.

Detailed Experimental Protocol

This protocol is a representative method for staining wool and nylon fibers with this compound. Researchers should optimize parameters based on the specific fiber characteristics and desired staining intensity.

1. Materials and Reagents

  • Wool or Nylon fibers/fabric

  • This compound (CAS No. 6370-08-7)[1]

  • Glacial Acetic Acid or Formic Acid

  • Sodium Sulfate (B86663) (Glauber's salt), anhydrous (optional, for leveling)

  • Non-ionic leveling agent (optional)

  • Non-ionic detergent

  • Deionized or distilled water

  • Heat-proof dye bath (stainless steel or enamel)[7]

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Thermometer

  • Glassware for solutions

2. Fiber Preparation (Scouring)

Before staining, it is essential to remove any impurities, oils, or sizing from the fibers.

  • Prepare a scouring bath containing 2-3 liters of water for every 100g of fiber.[7]

  • Add a small amount of non-ionic detergent (e.g., 5 ml).[7]

  • Immerse the fibers in the bath and gently agitate for 15-20 minutes at a moderate temperature (e.g., 40-50°C).

  • Rinse the fibers thoroughly with warm water, followed by a cold water rinse, until all detergent is removed.[7]

  • Gently squeeze out excess water. The fibers should be stained while still damp.

3. Staining Procedure

  • Prepare the Dye Bath:

    • Fill the dye bath with enough water to allow the fibers to be fully submerged and move freely (a liquor-to-goods ratio of 20:1 to 40:1 is common).[8]

    • Add auxiliaries if used. For wool, 5-10% (on weight of fiber, o.w.f.) sodium sulfate can be added to promote level dyeing.[4] For nylon, a leveling agent (e.g., 1 g/L) may be beneficial.[8]

  • Set pH:

    • Adjust the pH of the dye bath to a weakly acidic range (pH 4.5-6.0) using acetic acid or formic acid.[8][9] A typical starting point is 1-3% (o.w.f.) acetic acid.[4]

  • Introduce Fibers:

    • Add the pre-wetted fibers to the cold or lukewarm (approx. 40°C) dye bath.[9] Agitate gently for 10 minutes to ensure even wetting and distribution of auxiliaries.

  • Add Dye:

    • Prepare a stock solution of this compound by dissolving the required amount of dye powder (e.g., 0.1% to 2.0% o.w.f. for desired shade) in a small volume of hot water.[7][8] Ensure it is fully dissolved.

    • Slowly add the dye stock solution to the dye bath, avoiding direct pouring onto the fibers.[10]

  • Heating and Staining:

    • Begin heating the dye bath gradually, at a rate of approximately 2°C per minute.

    • Raise the temperature to 90-100°C (just below boiling).[8][9]

    • Maintain this temperature for 30-60 minutes, with occasional gentle agitation to prevent uneven staining.[8][9]

  • Cooling and Rinsing:

    • Allow the dye bath to cool down slowly before removing the fibers.

    • Remove the stained fibers and rinse with warm water, followed by cold water, until the rinse water runs clear.

  • After-treatment and Drying:

    • A final wash with a non-ionic detergent can be performed to remove any loosely bound dye and improve wet fastness.

    • Rinse thoroughly.

    • Gently squeeze out excess water and air dry the stained fibers away from direct sunlight.

Concluding Remarks

The successful application of this compound for staining wool and nylon hinges on the careful control of the dyeing parameters. The affinity of the dye is higher for nylon than for wool in some cases, which may necessitate adjustments to the protocol, such as using a milder acid or a leveling agent for nylon to ensure even color deposition.[4][11] The provided protocol offers a robust starting point for achieving consistent and vibrant blue staining for research and development applications.

References

Application Notes and Protocols for Protein Staining in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for protein staining in electrophoresis gels. While the inquiry specified the use of C.I. Acid Blue 158, a comprehensive review of scientific literature reveals that this dye is not a standard or documented reagent for this application. Its primary use is in the textile and leather industries for coloring protein fibers.[1]

Therefore, these application notes will focus on well-established and validated protein staining methods that are routinely used in research and drug development settings: Coomassie Brilliant Blue and Silver Staining . This guide will provide detailed protocols, quantitative performance data, and visual workflows to enable researchers to select and implement the most appropriate protein staining strategy for their experimental needs.

Section 1: this compound - Not Recommended for Protein Electrophoresis Staining

This compound, also known as C.I. 14880, is a metallized monoazo dye.[1] Its properties make it suitable for dyeing materials such as wool, silk, and nylon.[1] However, there is a lack of published protocols, quantitative performance data (such as limit of detection or linear dynamic range), or comparative studies supporting its use for the visualization of proteins in polyacrylamide gels following electrophoresis.

For reliable, reproducible, and quantifiable protein analysis in electrophoresis, it is imperative to use validated staining methods. The following sections detail the principles, protocols, and performance characteristics of the industry-standard protein staining techniques.

Section 2: Coomassie Brilliant Blue Staining

Coomassie Brilliant Blue is an anionic dye that binds non-covalently to proteins, primarily through interactions with basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic interactions.[2][3][4] It exists in two main forms: R-250 (reddish tint) and G-250 (greenish tint).[5] Coomassie staining is a straightforward, robust, and widely used method for protein visualization.

Quantitative Performance Data
FeatureCoomassie Brilliant Blue R-250Colloidal Coomassie G-250
Limit of Detection ~50-100 ng[2]~8-25 ng[2]
Linear Dynamic Range ModerateGood
Mass Spectrometry Compatibility YesYes
Staining Time ~1 hour to overnight[2]~1 hour to overnight[2]
Destaining Time Several hours to overnight[2]Minimal to none
Reproducibility GoodGood
Cost LowLow
Experimental Protocols

2.1. Standard Coomassie Brilliant Blue R-250 Staining Protocol

This is a classic method that provides reliable staining but requires a separate destaining step.

Solutions Required:

  • Fixing Solution: 50% Methanol, 10% Acetic Acid

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% Methanol, 10% Acetic Acid

  • Destaining Solution: 40% Methanol, 10% Acetic Acid

Protocol:

  • Fixation: After electrophoresis, place the gel in the Fixing Solution for 30-60 minutes with gentle agitation. This step prevents the diffusion of protein bands.

  • Staining: Remove the fixing solution and immerse the gel in the Staining Solution. Incubate for at least 1 hour with gentle agitation. For low abundance proteins, staining can be performed overnight.

  • Destaining: Pour off the staining solution. Add Destaining Solution and agitate. Change the destaining solution every 30-60 minutes until the background is clear and protein bands are distinctly visible.

2.2. Colloidal Coomassie Brilliant Blue G-250 Staining Protocol

This method offers higher sensitivity and reduced background, often without the need for a lengthy destaining process.

Solutions Required:

  • Fixing Solution: 10% Methanol, 7% Acetic Acid

  • Staining Solution: 0.1% (w/v) Coomassie G-250, 2% (v/v) Phosphoric Acid, 10% (w/v) Ammonium Sulfate, 20% (v/v) Methanol

  • Washing Solution: Deionized Water

Protocol:

  • Fixation: Immerse the gel in the Fixing Solution for 1 hour with gentle agitation.

  • Staining: Remove the fixing solution and submerge the gel in the Colloidal Coomassie Staining Solution. Incubate for 1-20 hours with constant shaking. Protein bands should start to become visible within this time.

  • Washing (Destaining): Pour off the staining solution and wash the gel with deionized water until a clear background is achieved.

Experimental Workflow Diagram

Coomassie_Staining_Workflow Coomassie Brilliant Blue Staining Workflow cluster_0 Gel Preparation cluster_1 Staining Protocol cluster_2 Analysis run_gel Run SDS-PAGE Gel fix_gel Fix Gel (e.g., 50% Methanol, 10% Acetic Acid) run_gel->fix_gel Post-electrophoresis stain_gel Stain Gel (Coomassie Solution) fix_gel->stain_gel destain_gel Destain Gel (e.g., 40% Methanol, 10% Acetic Acid) stain_gel->destain_gel image_gel Image and Document Gel destain_gel->image_gel quantify Densitometry Analysis (Optional) image_gel->quantify

Caption: Workflow for Coomassie Blue staining of protein gels.

Section 3: Silver Staining

Silver staining is one of the most sensitive colorimetric methods for detecting proteins in polyacrylamide gels. It relies on the reduction of silver ions to metallic silver at the location of the protein bands.[4] This method is significantly more sensitive than Coomassie staining but has a narrower linear dynamic range and can be more complex to perform.

Quantitative Performance Data
FeatureSilver Staining
Limit of Detection 0.25–0.5 ng
Linear Dynamic Range Narrow
Mass Spectrometry Compatibility Limited (requires specific protocols)
Staining Time Multiple steps, time-consuming
Reproducibility Low
Cost Low
Experimental Protocol (Mass Spectrometry Compatible)

This protocol avoids the use of glutaraldehyde, which can interfere with subsequent mass spectrometry analysis.

Solutions Required:

  • Fixing Solution: 50% Methanol, 10% Acetic Acid

  • Sensitizing Solution: 0.02% Sodium Thiosulfate

  • Staining Solution: 0.1% Silver Nitrate

  • Developing Solution: 2% Sodium Carbonate, 0.04% Formaldehyde

  • Stopping Solution: 10% Acetic Acid

Protocol:

  • Fixation: After electrophoresis, fix the gel in the Fixing Solution for at least 1 hour.

  • Washing: Wash the gel with deionized water three times for 10 minutes each.

  • Sensitization: Incubate the gel in the Sensitizing Solution for 1-2 minutes.

  • Washing: Briefly rinse the gel with deionized water (2 x 1 minute).

  • Staining: Incubate the gel in the Silver Nitrate solution for 20-30 minutes in the dark.

  • Washing: Briefly rinse the gel with deionized water.

  • Development: Add the Developing Solution and agitate until protein bands appear at the desired intensity.

  • Stopping: Stop the development by adding the Stopping Solution.

  • Final Wash: Wash the gel with deionized water before imaging.

Mechanism of Action Diagram

Silver_Staining_Mechanism Silver Staining Mechanism of Action protein Protein in Gel Matrix binding Binding of Ag+ to Protein protein->binding silver_ion Silver Ions (Ag+) silver_ion->binding reduction Reduction of Ag+ binding->reduction Developer (e.g., Formaldehyde) metallic_silver Metallic Silver (Ag0) Precipitate reduction->metallic_silver visualization Visible Protein Band metallic_silver->visualization

Caption: Simplified mechanism of silver staining for protein detection.

Section 4: Conclusion and Recommendations

The choice of protein stain is critical for achieving desired experimental outcomes. While this compound is not a suitable dye for protein electrophoresis, researchers have access to a range of robust and well-characterized staining methods.

  • For routine protein visualization and quantification , where moderate sensitivity is sufficient, Colloidal Coomassie G-250 is recommended due to its ease of use, good sensitivity, and compatibility with mass spectrometry.

  • For the detection of low-abundance proteins , where maximal sensitivity is required, Silver Staining is the preferred method. However, researchers should be aware of its limitations regarding quantitation and compatibility with downstream applications.

It is always recommended to perform a pilot experiment to determine the optimal staining method and conditions for the specific proteins of interest and the intended downstream analyses.

References

Application Notes and Protocols: C.I. Acid Blue 158 Staining for Histological Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive research did not yield a specific, validated protocol for the use of C.I. Acid Blue 158 as a primary or counterstain in routine histological applications. The following application notes and protocols are based on the general principles of using acid dyes for staining cytoplasm and connective tissue in histological sections. This protocol serves as a starting point and should be optimized by the end-user for specific tissues and research applications.

Introduction to this compound in Histology

This compound is a synthetic monoazo dye, soluble in water and alcohol, that presents as a dark blue powder.[1][2][3] While its primary industrial applications are in the textile and printing industries for dyeing materials such as wool, silk, and leather, its chemical properties as an acid dye suggest potential utility in biological staining.[1][2][3]

Acid dyes are anionic, carrying a net negative charge. In histological staining, they are used to stain basic (acidophilic) tissue components, which are positively charged.[3] This electrostatic interaction allows for the visualization of proteins in the cytoplasm, muscle fibers, and collagen.[3] Therefore, this compound, when used in an acidic solution, is expected to stain these structures in shades of blue.

Principle of Staining: The fundamental mechanism of staining with acid dyes involves an electrostatic attraction between the negatively charged dye anions and the positively charged amino groups of proteins in the tissue. The staining intensity is pH-dependent, with a more acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.

Experimental Protocols

This section provides a detailed methodology for a general histological staining procedure using this compound as a cytoplasmic counterstain, typically following nuclear staining with a hematoxylin (B73222) solution.

I. Reagent Preparation

1. This compound Staining Solution (1% w/v)

  • This compound (CAS No: 6370-08-7): 1 g

  • Distilled Water: 100 mL

  • Glacial Acetic Acid: 1 mL (to achieve a pH of approximately 2.5-3.0)

  • Preparation: Dissolve the this compound powder in distilled water. Add the glacial acetic acid and mix well. Filter the solution before use.

2. Harris' Hematoxylin Solution

  • Commercially available or prepared in-house according to standard laboratory protocols.

3. 1% Acid Alcohol

  • 70% Ethanol (B145695): 100 mL

  • Hydrochloric Acid, concentrated: 1 mL

  • Preparation: Slowly add the hydrochloric acid to the ethanol and mix.

4. Scott's Tap Water Substitute (Bluing Agent)

  • Magnesium Sulfate (B86663) (heptahydrate): 20 g

  • Sodium Bicarbonate: 2 g

  • Distilled Water: 1000 mL

  • Preparation: Dissolve the magnesium sulfate and sodium bicarbonate in distilled water.

II. Staining Procedure for Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5 minutes each

  • 100% Alcohol: 2 changes, 3 minutes each

  • 95% Alcohol: 2 changes, 3 minutes each

  • 70% Alcohol: 1 change, 3 minutes

  • Running tap water: Rinse for 5 minutes

2. Nuclear Staining:

  • Immerse slides in Harris' Hematoxylin solution for 5-10 minutes.

  • Wash in running tap water for 1-5 minutes.

  • Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

  • Wash in running tap water.

  • Blue in Scott's Tap Water Substitute for 1-2 minutes until nuclei turn a distinct blue.

  • Wash in running tap water for 5 minutes.

3. This compound Counterstaining:

  • Immerse slides in the 1% this compound staining solution for 1-5 minutes. The optimal time will depend on the tissue type and desired staining intensity.

  • Briefly rinse in distilled water to remove excess stain.

4. Dehydration, Clearing, and Mounting:

  • 95% Alcohol: 2 changes, 1 minute each

  • 100% Alcohol: 2 changes, 2 minutes each

  • Xylene (or a xylene substitute): 2 changes, 5 minutes each

  • Mount with a permanent mounting medium.

Data Presentation

The following table summarizes the key quantitative parameters of the proposed this compound staining protocol.

ParameterValue/RangePurpose
This compound Solution
Concentration1% (w/v)Staining of cytoplasmic and connective tissue elements.
SolventDistilled WaterVehicle for the dye.
pH~2.5 - 3.0 (acidified with acetic acid)To enhance the positive charge of tissue proteins for optimal dye binding.
Incubation Time1 - 5 minutesTo achieve desired staining intensity.
Nuclear Staining (Harris' Hematoxylin)
Incubation Time5 - 10 minutesStaining of cell nuclei.
Differentiation
Reagent1% Acid AlcoholRemoval of excess hematoxylin from the cytoplasm.
TimeQuick dips (a few seconds)To achieve clear differentiation between nucleus and cytoplasm.
Bluing
ReagentScott's Tap Water SubstituteTo convert the soluble red hematoxylin to an insoluble blue form.
Time1 - 2 minutesTo ensure complete bluing of the nuclei.

Mandatory Visualization

Histological Staining Workflow

G cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_final Final Steps Fixation Fixation (e.g., Formalin) Processing Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Embedding (Paraffin) Processing->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration (Xylene & Alcohols) Sectioning->Deparaffinization Nuclear_Stain Nuclear Staining (Hematoxylin) Deparaffinization->Nuclear_Stain Differentiation Differentiation (Acid Alcohol) Nuclear_Stain->Differentiation Bluing Bluing (Scott's Tap Water Substitute) Differentiation->Bluing Counterstain Counterstaining (this compound) Bluing->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting (Coverslipping) Clearing->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: General workflow for histological staining of paraffin-embedded tissues.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Blue Staining Staining time too short.Increase the incubation time in the this compound solution.
pH of the staining solution is too high.Verify and adjust the pH of the staining solution to be within the 2.5-3.0 range.
Incomplete deparaffinization.Ensure complete removal of paraffin (B1166041) wax with fresh xylene.
Overstaining with Blue Staining time too long.Reduce the incubation time in the this compound solution.
Staining solution is too concentrated.Dilute the staining solution (e.g., to 0.5%).
Inadequate rinsing after staining.Ensure a brief but thorough rinse in distilled water after the blue stain.
Poor Nuclear-Cytoplasmic Contrast Over-differentiation of hematoxylin.Reduce the time in the acid alcohol.
Under-staining with hematoxylin.Increase the incubation time in the hematoxylin solution.
Blue stain is obscuring nuclear detail.Reduce the concentration or staining time of the this compound solution.
Precipitate on Section Staining solution was not filtered.Filter the this compound solution before use.
Slides were allowed to dry out.Keep slides moist throughout the staining procedure.

References

C.I. Acid Blue 158: Application Notes and Protocols for Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a pre-metallized acid dye belonging to the monoazo chemical class.[1] Its molecular structure incorporates a chromium complex, which contributes to its good fastness properties.[1][2] This dye is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][3] It produces a distinct greenish-blue hue and is valued for its performance in various dyeing applications, including exhaust dyeing and printing.[1] Understanding the optimal application of this compound is crucial for achieving consistent and high-quality results in textile research and development. These notes provide detailed protocols and data for the application of this compound in textile dyeing.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValue
C.I. NameAcid Blue 158
C.I. Number14880
CAS Number6370-08-7
Molecular FormulaC₂₀H₁₃N₂NaO₈S₂ (as sodium salt)
Molecular Weight495.45 g/mol
Chemical ClassSingle Azo, Metal Complex
AppearanceDark blue powder
SolubilitySoluble in water (blue solution) and alcohol.

Quantitative Data on Fastness Properties

The fastness properties of this compound are critical for determining its suitability for various textile applications. The following table summarizes its performance according to ISO and AATCC standards.

Fastness TestISO Standard RatingAATCC Standard Rating
Light Fastness5-65
Soaping (Fading)32
Soaping (Staining)3-44-5
Perspiration Fastness42
Oxygen Bleaching43
Fastness to Seawater1-21

Experimental Protocols

The following are detailed protocols for the application of this compound to wool, silk, and nylon fibers. These protocols are designed for laboratory-scale experiments and can be scaled up as needed.

General Preparation for All Substrates
  • Fabric Scouring: Before dyeing, it is essential to scour the textile material to remove any impurities, oils, or sizes that may interfere with dye uptake. This can be achieved by washing the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes. Rinse the fabric thoroughly with warm and then cold water.

  • Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound by dissolving 1 gram of the dye powder in 100 mL of distilled water. Gentle heating may be required to ensure complete dissolution.

Protocol 1: Dyeing of Wool with this compound

This protocol outlines the exhaust dyeing method for wool fibers.

Materials:

  • Scoured wool fabric

  • This compound stock solution (1%)

  • Glacial Acetic Acid or Formic Acid

  • Glauber's salt (Sodium Sulfate)

  • Levelling agent (optional)

  • Laboratory dyeing machine or water bath with stirrer

Procedure:

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (LR) to 40:1. For example, for 10 grams of wool, use 400 mL of water.

    • Add the required amount of this compound stock solution to the dyebath. For a 1% depth of shade (on weight of fiber, owf), use 10 mL of the 1% stock solution for 10 grams of wool.

    • Add 5-10% owf Glauber's salt to the dyebath. This acts as a leveling agent.

    • If required, add 0.5-1% owf of a suitable leveling agent.

    • Adjust the initial pH of the dyebath to 6.0-7.0 using a weak acid like acetic acid.

  • Dyeing Cycle:

    • Immerse the pre-wetted wool fabric into the dyebath at 40°C.

    • Run for 10 minutes at this temperature.

    • Gradually increase the temperature to 95-100°C over 45 minutes (approximately 1.2-1.3°C/minute).

    • After reaching the final temperature, add 2-4% owf of acetic acid or 1-2% owf of formic acid to lower the pH to 4.5-5.5. This will promote dye exhaustion.

    • Continue dyeing at this temperature for 45-60 minutes, ensuring gentle agitation.

  • Rinsing and Drying:

    • Cool the dyebath down to 70°C before draining.

    • Rinse the dyed fabric with warm water (50-60°C) and then with cold water until the water runs clear.

    • Squeeze out excess water and air dry at room temperature.

Protocol 2: Dyeing of Silk with this compound

This protocol is adapted for the delicate nature of silk fibers.

Materials:

  • Scoured silk fabric

  • This compound stock solution (1%)

  • Acetic Acid

  • Laboratory dyeing machine or water bath with stirrer

Procedure:

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (LR) to 40:1.

    • Add the calculated amount of this compound stock solution to the dyebath.

    • Adjust the initial pH of the dyebath to 6.0-6.5 with a small amount of acetic acid.

  • Dyeing Cycle:

    • Immerse the pre-wetted silk fabric into the dyebath at 40°C.

    • Gradually raise the temperature to 85-90°C over 30-45 minutes (approximately 1.0-1.5°C/minute). To preserve the luster of the silk, the temperature should not exceed 90°C.

    • After reaching the final temperature, add 1-3% owf of acetic acid in portions over 15 minutes to gradually lower the pH to 4.5-5.5.

    • Continue dyeing at 85-90°C for 30-45 minutes with gentle agitation.

  • Rinsing and Drying:

    • Cool the dyebath to 60°C before draining.

    • Rinse the dyed silk with warm water, followed by cold water.

    • Gently squeeze out excess water and air dry away from direct sunlight.

Protocol 3: Dyeing of Nylon with this compound

This protocol focuses on achieving level dyeing on nylon, which has a high affinity for acid dyes.

Materials:

  • Scoured nylon fabric

  • This compound stock solution (1%)

  • Ammonium (B1175870) Sulfate (B86663) or Acetic Acid

  • Formic Acid (for pH adjustment)

  • Levelling agent

  • Laboratory dyeing machine or water bath with stirrer

Procedure:

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (LR) to 30:1.

    • Add the required amount of this compound stock solution.

    • Add 1-2% owf of a suitable leveling agent.

    • Adjust the initial pH to 6.5-7.0 using ammonium sulfate or a small amount of acetic acid. A neutral starting pH is crucial for controlled dye uptake.[4]

  • Dyeing Cycle:

    • Immerse the pre-wetted nylon fabric into the dyebath at 40°C.

    • Run for 10 minutes.

    • Raise the temperature to 95-100°C over 45-60 minutes (approximately 1.0-1.3°C/minute).

    • During the temperature rise, from approximately 60°C onwards, begin a gradual addition of a dilute solution of formic acid or acetic acid to slowly decrease the pH to 4.0-5.0 by the time the final temperature is reached. This controlled pH drop is critical for level dyeing.[4]

    • Hold at 95-100°C for 30-60 minutes.

  • Rinsing and Drying:

    • Cool the dyebath to 70°C.

    • Rinse the dyed fabric thoroughly with warm and then cold water.

    • Hydroextract and dry.

Visualizations

Experimental Workflow for Wool Dyeing

WoolDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing scour Scour Wool Fabric prewet Pre-wet Fabric scour->prewet dyebath Prepare Dyebath (Dye, Salt, pH 6.0-7.0) prewet->dyebath dye_sol Prepare Dye Stock Solution immerse Immerse Fabric at 40°C dyebath->immerse heat Heat to 95-100°C (over 45 min) immerse->heat add_acid Add Acid (pH 4.5-5.5) heat->add_acid dye Dye for 45-60 min add_acid->dye cool Cool to 70°C dye->cool rinse Rinse (Warm & Cold) cool->rinse dry Air Dry rinse->dry

Caption: Workflow for the exhaust dyeing of wool with this compound.

Logical Relationship of pH Control in Nylon Dyeing

Nylon_pH_Control start_pH Start Dyeing pH 6.5-7.0 level_uptake Controlled, Slow Dye Uptake start_pH->level_uptake level_dyeing Level & Even Dyeing Result start_pH->level_dyeing mid_pH During Heating Gradually lower pH rapid_exhaustion High Dye Exhaustion & Fixation mid_pH->rapid_exhaustion mid_pH->level_dyeing end_pH Final Dyeing pH 4.0-5.0 end_pH->level_dyeing level_uptake->mid_pH rapid_exhaustion->end_pH

Caption: The critical role of pH gradient in achieving level dyeing of nylon.

References

Application Notes and Protocols for C.I. Acid Blue 158 Staining Solution in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of C.I. Acid Blue 158 as a biological stain for microscopy is not widely documented in scientific literature. The following application notes and protocols are based on the general principles of acid dyes and the known chemical properties of this compound. These are intended as a starting point for research and development, and significant optimization and validation will be required for any specific application.

Introduction

This compound is a synthetic monoazo dye, primarily utilized in the textile and leather industries for coloring wool, silk, and nylon.[1][2][3] Its chemical structure and anionic properties suggest potential utility in biological staining for microscopy. Acid dyes, carrying a net negative charge in aqueous solutions, are employed to stain acidophilic (basic) tissue components such as the cytoplasm, muscle fibers, and collagen, which are positively charged at acidic pH.[4] These application notes provide a theoretical framework and a hypothetical protocol for the preparation and use of a this compound staining solution for histological applications, potentially as a counterstain.

Chemical and Physical Properties

A summary of the relevant properties of this compound is presented below.

PropertyValueReference
C.I. NameAcid Blue 158[2]
C.I. Number14880[5][6]
CAS Number6370-08-7[1][5]
Molecular FormulaC₂₀H₁₂CrN₂NaO₉S₂⁻[7]
Molecular Weight561.41 g/mol [7]
AppearanceDark blue powder[5][8]
SolubilitySoluble in water and alcohol[3][5][8]
pH StabilityExpected to be most stable in a pH range of 1-11[6]
Typical Industrial Usage Rate0.001 – 1.0% by weight[6]

Principle of Staining

The primary mechanism of staining with acid dyes like this compound is based on electrostatic interactions. In an acidic staining solution, the sulfonate groups (-SO₃⁻) on the dye molecule are ionized, imparting a net negative charge to the dye. Concurrently, the acidic environment protonates amino groups (-NH₂ to -NH₃⁺) on proteins within the tissue, resulting in a net positive charge. The negatively charged dye molecules then bind to the positively charged tissue components, resulting in a blue coloration. The intensity of the staining is dependent on the pH of the staining solution.[4]

Experimental Protocols

Preparation of a Hypothetical 0.5% Stock Staining Solution

This protocol describes the preparation of a 0.5% (w/v) stock solution of this compound. This concentration is a starting point based on typical industrial usage rates and will likely require optimization.

Materials:

  • This compound powder (CAS 6370-08-7)

  • Distilled water

  • 70% Ethanol (B145695)

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Volumetric flasks (100 mL)

  • Graduated cylinders

  • Filter paper (e.g., Whatman No. 1)

  • Storage bottles

Procedure:

  • Weighing the Dye: Carefully weigh 0.5 g of this compound powder.

  • Dissolving the Dye:

    • Aqueous Solution: Place the 0.5 g of dye into a 100 mL volumetric flask. Add approximately 80 mL of distilled water and a magnetic stir bar. Stir until the dye is completely dissolved. Bring the final volume to 100 mL with distilled water.

    • Ethanolic Solution: Place the 0.5 g of dye into a 100 mL volumetric flask. Add approximately 80 mL of 70% ethanol and a magnetic stir bar. Stir until the dye is completely dissolved. Bring the final volume to 100 mL with 70% ethanol.

  • Adjusting the pH: To enhance staining, the pH of the solution should be acidic. Add glacial acetic acid dropwise while monitoring the pH with a pH meter, aiming for a pH between 3 and 4. A common practice is to add 1-2 mL of glacial acetic acid to 100 mL of the staining solution.[4]

  • Filtering and Storage: Filter the solution through filter paper to remove any undissolved particles. Store the staining solution in a tightly sealed bottle at room temperature, protected from light.

Hypothetical Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the steps for using the prepared this compound solution as a counterstain after a primary nuclear stain, such as hematoxylin (B73222).

Materials:

  • Deparaffinized and rehydrated paraffin-embedded tissue sections on slides

  • Prepared this compound staining solution

  • Hematoxylin solution (e.g., Harris's or Mayer's)

  • Acid-alcohol (e.g., 1% HCl in 70% ethanol)

  • Bluing agent (e.g., Scott's tap water substitute or a weak alkaline solution)

  • Graded ethanol series (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer to 100% ethanol for 2 changes of 3 minutes each.

    • Transfer to 95% ethanol for 2 changes of 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in hematoxylin solution for 5-10 minutes.

    • Wash in running tap water.

    • Differentiate in acid-alcohol for a few seconds to remove excess stain from the cytoplasm.

    • Wash in running tap water.

    • Blue the sections in a suitable bluing agent for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the prepared this compound staining solution. Staining time will require optimization, starting with a trial of 1-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Clearing:

    • Dehydrate through a graded series of ethanol: 95% ethanol (2 changes of 1 minute each), followed by 100% ethanol (2 changes of 2 minutes each).

    • Clear in xylene or a xylene substitute for 2 changes of 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the slide and cover with a coverslip.

Expected Results (Hypothetical):

  • Nuclei: Blue/Purple (from hematoxylin)

  • Cytoplasm, muscle, collagen, and other acidophilic structures: Shades of blue (from this compound)

Safety Precautions

This compound is a chemical substance and should be handled with appropriate care. According to the safety data sheet, it causes skin irritation.[9] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and staining solution. Work in a well-ventilated area.

Visualization of Workflow

G cluster_prep Staining Solution Preparation cluster_stain Histological Staining Protocol weigh Weigh 0.5g this compound dissolve Dissolve in 100mL Solvent (Water or 70% Ethanol) weigh->dissolve ph_adjust Adjust pH to 3-4 with Acetic Acid dissolve->ph_adjust filter Filter Solution ph_adjust->filter store Store at Room Temperature filter->store counterstain Counterstain with This compound Solution store->counterstain Use Prepared Solution deparaffinize Deparaffinize and Rehydrate Tissue Section nuclear_stain Nuclear Staining (Hematoxylin) deparaffinize->nuclear_stain nuclear_stain->counterstain dehydrate Dehydrate in Graded Ethanol counterstain->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Coverslip clear->mount

Caption: Workflow for preparing and using this compound staining solution.

Signaling Pathway Diagram (Theoretical)

The staining mechanism is based on electrostatic interactions rather than a biological signaling pathway. The following diagram illustrates the logical relationship of the staining principle.

G cluster_solution Acidic Staining Solution (pH 3-4) cluster_tissue Tissue Section cluster_result Staining Result dye This compound (Anionic, Negative Charge) binding Electrostatic Binding dye->binding protein Acidophilic Proteins (Cationic, Positive Charge) protein->binding stained_tissue Stained Tissue (Blue Cytoplasm/Collagen) binding->stained_tissue

Caption: Principle of electrostatic interaction for this compound staining.

References

Visualizing Collagen in Tissue Samples with C.I. Acid Blue 158: A Developmental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM) and plays a critical role in providing structural support to tissues. Its deposition and organization are fundamental to processes such as development, wound healing, and tissue repair. However, aberrant collagen accumulation is a hallmark of fibrosis, a pathological condition underlying many chronic diseases, and is also a key component of the tumor microenvironment. Consequently, the accurate visualization and quantification of collagen in tissue samples are essential for both basic research and the development of novel therapeutics.

While several histological stains for collagen are well-established, such as Picrosirius Red and the Aniline Blue used in Masson's Trichrome, the exploration of alternative dyes offers potential for new applications and improved techniques. C.I. Acid Blue 158 is a green-light blue monoazo, metallized acid dye, primarily used in the textile and leather industries for its vibrant color and good fastness properties.[1][2][3][4] Its chemical structure as an anionic dye suggests its potential to bind to basic, positively charged tissue components like collagen under acidic conditions.

This document provides a detailed, developmental protocol for the use of this compound as a potential alternative to Aniline Blue in a Masson's Trichrome-type staining procedure for the selective visualization of collagen fibers. The proposed method is based on the established principles of differential acid dye staining.[5][6] Researchers should note that this is a theoretical protocol and will require optimization for specific applications and tissue types.

Principle of Staining

The proposed protocol is a multi-step trichrome staining method designed to differentiate collagen from other tissue components, such as muscle and cytoplasm.[5][6] The technique relies on the sequential application of three different stains and a polyacid differentiator.

  • Nuclear Staining: The procedure begins with the staining of cell nuclei using an acid-resistant iron hematoxylin (B73222), such as Weigert's hematoxylin. This ensures that the nuclei remain stained black or blue-black throughout the subsequent acidic staining steps.[7][8][9]

  • Cytoplasmic and Muscle Staining: A small-molecule red acid dye mixture (e.g., Biebrich Scarlet-Acid Fuchsin) is then applied. This solution stains most acidophilic tissue components, including cytoplasm, muscle, and collagen, a vibrant red.[6][10]

  • Selective Differentiation: A polyacid, such as phosphomolybdic acid or phosphotungstic acid, is used as a differentiating agent. This large molecule is believed to displace the red dye from the more permeable collagen fibers while the red dye is retained in the denser muscle and cytoplasm.[5][10]

  • Collagen Staining: Finally, this compound is applied. This larger anionic dye molecule penetrates the now decolorized collagen fibers, staining them a distinct blue, while being unable to displace the red dye from the muscle and cytoplasm.[6]

The expected result is a three-color stain: black/blue-black nuclei, red muscle and cytoplasm, and blue collagen.

Data Presentation

As this compound is not a conventional histological stain, direct quantitative data on its performance is unavailable. The following table provides a comparison with established collagen staining methods to serve as a benchmark for researchers developing this new application.

Table 1: Comparison of Histological Stains for Collagen

Feature Masson's Trichrome (with Aniline Blue) Van Gieson's Stain Picrosirius Red (PSR) Proposed this compound Method
Principle Sequential acid dye staining with polyacid differentiation.[5] Mixture of picric acid (for cytoplasm/muscle) and acid fuchsin (for collagen). Elongated sulfonated azo dye molecules bind specifically to the long axis of collagen fibrils. Theoretical: Sequential acid dye staining with polyacid differentiation.
Collagen Color Blue Red/Pink Red (under bright-field); Orange/Red/Yellow/Green (under polarized light) Expected: Blue
Other Tissue Colors Nuclei: Black; Muscle/Cytoplasm: Red.[7] Nuclei: Black/Brown; Cytoplasm/Muscle: Yellow. Nuclei: Black/Blue (with hematoxylin counterstain); Cytoplasm: Pale Yellow. Expected: Nuclei: Black; Muscle/Cytoplasm: Red.
Specificity for Collagen Good; differentiates collagen from smooth muscle.[11] Moderate; can sometimes stain other acidophilic structures. High, especially when viewed with polarized light, which is specific for fibrillar collagen. To Be Determined (TBD): Expected to be good based on the trichrome principle.
Quantitative Capability Semi-quantitative with digital image analysis.[12][13] Limited due to less specificity. Excellent, especially with polarized light for measuring collagen area, fiber thickness, and maturity. TBD: Potentially semi-quantitative with image analysis.
Advantages Excellent differentiation of muscle and collagen; widely used.[11] Simple, rapid, one-step staining procedure. High specificity; allows for assessment of collagen fiber organization and maturity. Potential: May offer a different shade of blue or different binding characteristics.

| Limitations | Multi-step, time-consuming procedure; requires optimization.[10][14] | Staining can be inconsistent; less specific than PSR. | Requires a polarizing microscope for optimal quantitative analysis. | Developmental: Requires significant optimization and validation. |

Experimental Protocols

Note: This is a developmental protocol adapted from the well-established Masson's Trichrome stain.[7][15] Optimization of incubation times, solution concentrations, and differentiation steps may be necessary.

Protocol 1: this compound Staining of Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections cut at 4-6 microns.

Materials and Reagents:

  • Tissue Samples: 4-6 µm thick FFPE tissue sections on charged slides.

  • Deparaffinization/Rehydration: Xylene, 100% Ethanol, 95% Ethanol, 70% Ethanol, Distilled Water.

  • Mordant: Bouin's Solution.[16][17]

  • Nuclear Stain: Weigert's Iron Hematoxylin (Solutions A and B).[8][18]

  • Cytoplasmic Stain: Biebrich Scarlet-Acid Fuchsin Solution.

  • Differentiator: Phosphomolybdic-Phosphotungstic Acid Solution.

  • Collagen Stain: this compound Staining Solution.

  • Rinse: 1% Acetic Acid Solution.

  • Dehydration/Clearing: 95% Ethanol, 100% Ethanol, Xylene (or xylene substitute).

  • Mounting: Resinous mounting medium.

Reagent Preparation:

  • Bouin's Solution: Saturated aqueous Picric Acid (approx. 1.2%) - 75 ml; Formaldehyde (37-40%) - 25 ml; Glacial Acetic Acid - 5 ml. Mix well.[16]

  • Weigert's Iron Hematoxylin Working Solution: Mix equal parts of Weigert's Hematoxylin Solution A (1% Hematoxylin in 95% Ethanol) and Solution B (4% aqueous Ferric Chloride containing 1% HCl). Prepare fresh before use; the working solution is typically stable for a few hours to a few days.[7][18]

  • Biebrich Scarlet-Acid Fuchsin Solution: Biebrich Scarlet (1% aqueous) - 90 ml; Acid Fuchsin (1% aqueous) - 10 ml; Glacial Acetic Acid - 1 ml.

  • Phosphomolybdic-Phosphotungstic Acid Solution: Phosphomolybdic Acid - 2.5 g; Phosphotungstic Acid - 2.5 g; Distilled Water - 100 ml.

  • This compound Staining Solution (0.5%): this compound powder - 0.5 g; Distilled Water - 100 ml; Glacial Acetic Acid - 2.5 ml. Note: this compound is soluble in water.[2][3] The concentration is a starting point based on Aniline Blue solutions and may require optimization.

  • 1% Acetic Acid Solution: Glacial Acetic Acid - 1 ml; Distilled Water - 99 ml.

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.[19][20]

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes.

    • Wash in running tap water, then rinse in distilled water.

  • Mordanting (Post-Fixation):

    • For formalin-fixed tissues, mordant slides in Bouin's Solution at 56°C for 1 hour or overnight at room temperature. This step is crucial for improving stain quality.[7][10]

    • Wash in running tap water for 5-10 minutes to remove the yellow color completely. Rinse in distilled water.

  • Nuclear Staining:

    • Stain in freshly prepared Weigert's Iron Hematoxylin working solution for 10 minutes.[7]

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation:

    • Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes. This step removes the red stain from the collagen.

    • Do not rinse after this step.

  • Collagen Staining:

    • Transfer slides directly to the This compound Staining Solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Final Rinse and Dehydration:

    • Differentiate in 1% Acetic Acid solution for 1-2 minutes.

    • Wash in distilled water.

    • Dehydrate rapidly through 95% ethanol, then 2 changes of 100% ethanol.

    • Clear in 2 changes of xylene, 5 minutes each.

  • Mounting:

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black / Blue-Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

Quality Control:

Use a control section of tissue known to contain both abundant collagen and muscle, such as uterus, skin, or intestine, to ensure proper staining and differentiation.

Troubleshooting Guide

Table 2: Troubleshooting the this compound Staining Protocol

Problem Possible Cause(s) Suggested Solution(s)
Weak or No Blue Collagen Staining Incomplete removal of red dye from collagen. Increase differentiation time in Phosphomolybdic-Phosphotungstic Acid solution.[10]
This compound solution too weak or staining time too short. Increase concentration of this compound or extend staining time.
Over-differentiation in 1% Acetic Acid. Decrease time in 1% Acetic Acid solution.[10]
Improper fixation. Ensure post-fixation in Bouin's solution was performed correctly for NBF-fixed tissues.[10]
Poor Differentiation (Muscle is purple/blue) Insufficient differentiation in Phosphomolybdic-Phosphotungstic Acid. Ensure the solution is fresh and extend differentiation time.
This compound staining time is too long. Reduce the time in the this compound solution.[14]
Pale Red Staining of Muscle/Cytoplasm Over-differentiation in Phosphomolybdic-Phosphotungstic Acid. Reduce differentiation time.
Biebrich Scarlet-Acid Fuchsin solution is old or depleted. Use fresh staining solution.
Excessive time in dehydrating alcohols. Dehydrate rapidly, especially through lower concentrations of ethanol.[21]
Weak Nuclear Staining Over-differentiation of hematoxylin in acidic solutions. Weigert's is acid-resistant, but ensure it was prepared correctly. Check quality of reagents.
Hematoxylin not blued properly. Ensure thorough washing in running tap water after staining.

| Yellow Cast in Final Slide | Incomplete removal of picric acid from Bouin's solution. | Increase washing time in running water after the Bouin's step until all yellow is gone.[7] |

Visualizations

Diagrams of Workflow and Principles

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_finish Final Steps Deparaffinize Deparaffinize & Rehydrate (Xylene -> Alcohols -> Water) Mordant Mordant in Bouin's Solution (56°C, 1 hour) Deparaffinize->Mordant Wash_Bouins Wash Thoroughly in Water Mordant->Wash_Bouins Stain_Nuclei 1. Stain Nuclei (Weigert's Hematoxylin) Wash_Bouins->Stain_Nuclei Wash_Hemo Wash in Water Stain_Nuclei->Wash_Hemo Stain_Cyto 2. Stain Cytoplasm/Muscle (Biebrich Scarlet-Acid Fuchsin) Wash_Hemo->Stain_Cyto Rinse_Cyto Rinse in Water Stain_Cyto->Rinse_Cyto Differentiate 3. Differentiate (Phosphomolybdic-Phosphotungstic Acid) Rinse_Cyto->Differentiate Stain_Collagen 4. Stain Collagen (this compound) Differentiate->Stain_Collagen Wash_Collagen Rinse & Differentiate (1% Acetic Acid) Stain_Collagen->Wash_Collagen Dehydrate Dehydrate (Alcohols) Wash_Collagen->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount & Coverslip Clear->Mount

Caption: Experimental workflow for collagen visualization using this compound.

G Tissue Tissue Section (Muscle & Collagen) Red_Dye Apply Small Red Dye (Biebrich Scarlet-Acid Fuchsin) Tissue->Red_Dye Tissue_Red All Acidophilic Components Stain Red (Muscle=Red, Collagen=Red) Red_Dye->Tissue_Red Polyacid Apply Polyacid (e.g., Phosphomolybdic Acid) Tissue_Red->Polyacid Tissue_Differentiated Red Dye Removed from Collagen (Muscle=Red, Collagen=Colorless) Polyacid->Tissue_Differentiated Blue_Dye Apply Large Blue Dye (this compound) Tissue_Differentiated->Blue_Dye Tissue_Final Final Result (Muscle=Red, Collagen=Blue) Blue_Dye->Tissue_Final

Caption: Principle of differential staining in the proposed trichrome method.

G cluster_cell Inside the Cell (Fibroblast) cluster_ecm Extracellular Matrix (ECM) Ribosome Ribosome Procollagen Pro-α Chains Synthesis Ribosome->Procollagen ER Endoplasmic Reticulum (Hydroxylation, Glycosylation, Triple Helix Formation) Procollagen->ER Procollagen_Helix Procollagen Triple Helix ER->Procollagen_Helix Golgi Golgi Apparatus (Packaging & Secretion) Procollagen_Helix->Golgi Procollagen_Secreted Secreted Procollagen Golgi->Procollagen_Secreted Exocytosis Tropocollagen Tropocollagen (Cleavage of Propeptides) Procollagen_Secreted->Tropocollagen Fibril Self-Assembly into Collagen Fibrils Tropocollagen->Fibril Fiber Cross-linking into Mature Collagen Fibers Fibril->Fiber Staining Histological Staining (e.g., with Acid Blue 158) Fiber->Staining Target for Staining

Caption: Simplified overview of the collagen biosynthesis pathway.

References

Application Notes and Protocols for C.I. Acid Blue 158 in Leather Dyeing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Acid Blue 158 in leather dyeing, with a focus on experimental protocols, data presentation, and the underlying chemical and environmental considerations.

Introduction to this compound

This compound is a premetallized monoazo acid dye, specifically a 1:1 chromium complex.[1] Its chemical structure and premetallized nature contribute to its good penetration, leveling properties, and good to very good fastness on leather substrates.[1] It is particularly suitable for dyeing chrome-tanned leather, producing a greenish-blue shade.[2][3] The dye is valued for its application in producing premium leathers for goods such as clothing, gloves, and suedes.[1]

Quantitative Data

Fastness Properties

The following table summarizes the fastness properties of this compound on leather, rated on a scale of 1 to 5 (or 8 for lightfastness), where a higher number indicates better fastness.

Fastness TestAATCC RatingISO RatingReference
Lightfastness5-6 (out of 8)5-6[4]
Soaping (Fading)23[2]
Soaping (Staining)24[2]
Perspiration (Fading)24[2]
Perspiration (Staining)34[2]
Seawater (Fading)11-2[2]
Seawater (Staining)4-53-4[2]
Adsorption from Aqueous Solution

The following data is from a study on the removal of this compound premetallized with chromium from effluents using chitin (B13524) and chitosan (B1678972) as adsorbents. This provides insights into the dye's interaction with aminopolysaccharide-based materials, which can be relevant for understanding its substantivity and for developing effluent treatment strategies.

AdsorbentMaximum Adsorption Capacity (mg/g)Optimal pHOptimal Temperature (°C)Reference
Chitin46.1460[5]
Chitosan370.4460[5]

Experimental Protocols

General Protocol for Leather Dyeing with this compound

This protocol is a representative procedure for dyeing chrome-tanned leather. The percentages are typically based on the shaved weight of the leather.

Materials:

  • Chrome-tanned leather (wet blue), shaved to a uniform thickness

  • This compound

  • Ammonia solution (for neutralization)

  • Formic acid (for fixation)

  • Anionic or non-ionic leveling/penetrating agent

  • Dyeing drum or similar laboratory-scale dyeing equipment

  • Water bath for temperature control

Procedure:

  • Washing: The chrome-tanned leather is washed in the dyeing drum with water (e.g., 200% water at 35°C for 20 minutes) to remove any residual salts and impurities. The water is then drained.

  • Neutralization: The leather is neutralized to a pH of 4.5-5.5 using a weak alkali such as ammonia. This step is crucial for ensuring even dye penetration. The process is typically carried out with 100% water and 1-2% of a neutralizing agent for 60-90 minutes at 35°C. The pH of the leather cross-section should be checked to ensure thorough neutralization.

  • Washing: A brief washing step (e.g., 200% water at 35°C for 15 minutes) is performed to remove any residual neutralizing agent.

  • Dyeing:

    • The dye bath is prepared with 100-200% water at 40°C.

    • A leveling/penetrating agent (e.g., 0.5-1.0%) can be added and the drum run for 10 minutes.

    • The pre-dissolved this compound dye (e.g., 1-5% depending on the desired shade depth) is added to the bath.

    • The temperature is gradually raised to 55-60°C over 30 minutes.[3]

    • The dyeing is continued at this temperature for 60-90 minutes to ensure full penetration and leveling of the dye.[3]

  • Fixation:

    • After the dyeing period, the dye is fixed by adding formic acid (e.g., 1-3% diluted 1:10 with water) in several portions over 30-60 minutes. This lowers the pH to approximately 3.5, which increases the positive charge on the collagen fibers, leading to strong ionic bonds with the anionic dye molecules.

    • The drum is run for a further 30-60 minutes.

  • Washing and Finishing:

    • The dyed leather is thoroughly washed with water to remove any unfixed dye.

    • Subsequent finishing processes such as fatliquoring can then be carried out.

Protocol for Decolorization of this compound in Wastewater

This protocol is based on a study of the biodegradation of this compound using soil microbes in a laboratory-scale bioreactor.

Materials:

  • Wastewater containing this compound

  • Mixed culture of soil microbes

  • Laboratory-scale bioreactor

  • Nutrient medium for microbial growth

  • Analytical equipment: TLC plates, FTIR spectrometer, spectrophotometer for COD measurement

Procedure:

  • Bioreactor Setup: A laboratory-scale bioreactor is set up with the wastewater containing this compound.

  • Inoculation: The bioreactor is inoculated with a pre-cultured mixed population of soil microbes.

  • Incubation: The bioreactor is operated under microaerophilic conditions at a temperature of 30-35°C for a period of up to 25 days.[6]

  • Monitoring: The decolorization of the wastewater is monitored periodically by measuring the absorbance at the dye's maximum wavelength. The Chemical Oxygen Demand (COD) is also measured to assess the overall reduction in organic pollutants.

  • Analysis of Degradation:

    • Samples are periodically withdrawn and analyzed using Thin Layer Chromatography (TLC) to separate the parent dye from its degradation products.

    • Fourier Transform Infrared (FTIR) spectroscopy is used to identify changes in the functional groups of the dye molecule, confirming its degradation.

Visualizations

Experimental Workflow for Leather Dyeing

LeatherDyeingWorkflow start Start: Wet Blue Leather washing1 Washing start->washing1 neutralization Neutralization (pH 4.5-5.5) washing1->neutralization washing2 Washing neutralization->washing2 dyeing Dyeing with this compound (55-60°C) washing2->dyeing fixation Fixation with Formic Acid (pH ~3.5) dyeing->fixation washing3 Final Washing fixation->washing3 end End: Dyed Leather washing3->end

Caption: Workflow for the dyeing of chrome-tanned leather with this compound.

Logical Relationship of Dye-Fiber Interaction

DyeFiberInteraction collagen Leather Collagen Fiber (Positively Charged at low pH) interaction Ionic Bonding collagen->interaction Provides Cationic Sites acid_dye This compound (Anionic Sulfonate Groups) acid_dye->interaction Provides Anionic Sites

Caption: Ionic interaction between this compound and leather collagen fibers.

Environmental and Toxicological Considerations

Environmental Fate and Biodegradation

As an azo dye, the environmental impact of this compound is a significant consideration. Azo dyes are known for their persistence in the environment due to their complex structures.[6] The release of untreated effluents from leather dyeing can lead to water pollution, affecting aquatic ecosystems.

Studies have shown that this compound can be decolorized and degraded by soil microbes under microaerophilic conditions.[6] This biological treatment can achieve over 90% color and Chemical Oxygen Demand (COD) removal.[6] The degradation process involves the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. While these amines can be further degraded, some may be more toxic than the parent dye.

Toxicology

Specific toxicological data for this compound is limited in publicly available literature. However, as a class, some azo dyes and their breakdown products (aromatic amines) have been identified as potential carcinogens.[7] Therefore, it is crucial to handle the dye with appropriate safety measures to minimize occupational exposure. The potential for the formation of toxic byproducts during biodegradation necessitates a thorough analysis of treated effluents to ensure their safety before discharge. Acute toxicity studies on some acid dyes have shown them to be toxic to aquatic organisms.[7]

References

Application Notes: C.I. Acid Blue 158 as a Potential Counterstain in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Acid Blue 158 is a synthetic monoazo dye, primarily utilized in the textile and leather industries for its vibrant blue coloration.[1][2] While dyes are essential tools in biological research for visualizing cellular structures, a comprehensive review of scientific literature reveals a significant lack of established protocols or specific applications for this compound as a counterstain in biological imaging.[3][4] This document, therefore, provides a foundational overview based on the general principles of acid dye staining in histology. The protocols and data presented herein are intended as a starting point for researchers interested in exploring the potential of this compound as a novel counterstain. All experimental parameters would require significant optimization and validation.

Principle of Acid Dye Counterstaining

Acid dyes are anionic, carrying a net negative charge. In biological staining, they are used to color basic (acidophilic) tissue components. The fundamental mechanism relies on electrostatic interactions between the negatively charged dye molecules and positively charged tissue elements, such as the amino groups of proteins found in the cytoplasm, muscle, and collagen.[3][5] The intensity of staining with acid dyes is pH-dependent, with an acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.[3]

Properties of this compound

While specific data for its use in biological imaging is unavailable, the known chemical and physical properties of this compound can inform its potential application as a stain.

PropertyValueReference
C.I. Name Acid Blue 158[2]
CAS Number 6370-08-7[2]
Molecular Formula C20H13N2NaO8S2[2]
Molecular Weight 495.45 g/mol [2]
Appearance Dark blue powder[2]
Solubility Soluble in water (blue solution) and alcohol[2][6]
Chemical Class Monoazo (Metallized)[7]

General Experimental Protocol for an Acid Dye Counterstain

This protocol is a generalized procedure for using an acid dye as a counterstain in paraffin-embedded tissue sections. It should be considered a template for the investigation of this compound and will require substantial optimization.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.
  • Transfer through two changes of 95% ethanol for 3 minutes each.
  • Transfer to 70% ethanol for 3 minutes.
  • Rinse in running tap water.[3]

2. Nuclear Staining (Primary Stain):

  • Stain in a nuclear stain such as Harris' Hematoxylin for 5-15 minutes.
  • Wash in running tap water for 1-5 minutes.
  • Differentiate in 1% acid alcohol (a few brief dips).
  • Wash in running tap water.[3]

3. Counterstaining with Acid Blue 158 (Hypothetical):

  • Prepare a stock solution of this compound (e.g., 1% w/v in distilled water).
  • Prepare a working solution by diluting the stock solution (e.g., 0.1% - 0.5% in an acidic buffer, pH 4-5).
  • Immerse slides in the Acid Blue 158 working solution for 1-5 minutes. This is a critical step for optimization.
  • Briefly wash in distilled water to remove excess stain.[3]

4. Dehydration, Clearing, and Mounting:

  • Dehydrate through graded ethanols: 95% (1 minute), 100% (two changes of 2 minutes each).
  • Clear in two changes of xylene for 5 minutes each.
  • Mount with a permanent mounting medium.[3]

Visualization of Staining Workflow and Principles

The following diagrams illustrate the general workflow for histological staining and the underlying principles of electrostatic interaction between dyes and tissue components.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Xylene & Graded Alcohols Nuclear_Staining Nuclear_Staining Rehydration->Nuclear_Staining Hematoxylin Counterstaining Counterstaining Nuclear_Staining->Counterstaining Acid Dye (e.g., Acid Blue 158) Dehydration_Clearing Dehydration_Clearing Counterstaining->Dehydration_Clearing Graded Alcohols & Xylene Mounting Mounting Dehydration_Clearing->Mounting

General Histological Staining Workflow

G cluster_tissue Tissue Section (Acidic pH) cluster_dyes Staining Solutions Cytoplasm Cytoplasmic Proteins (+ charge) Nucleus Nucleic Acids (- charge) Acid_Dye Acid Blue 158 (- charge) Acid_Dye->Cytoplasm Electrostatic Attraction Basic_Dye Hematoxylin (+ charge) Basic_Dye->Nucleus Electrostatic Attraction

Principle of Electrostatic Interaction in Staining

Discussion and Future Directions

The application of this compound in biological imaging remains an unexplored area. Based on its properties as an acid dye, it could theoretically serve as a counterstain for cytoplasm, muscle, and connective tissues, providing a blue contrast to nuclear stains. However, without empirical data, its staining intensity, specificity, and potential for metachromasia are unknown.

Researchers interested in evaluating this compound as a counterstain should undertake a systematic study to:

  • Determine the optimal solvent and pH for the staining solution.

  • Optimize the staining concentration and incubation time for various tissue types.

  • Assess its compatibility with a range of primary stains.

  • Evaluate its photostability and performance in fluorescence microscopy, if applicable.

References

Quantitative Analysis of Protein Binding with C.I. Acid Blue 158: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of protein binding with the industrial dye, C.I. Acid Blue 158. While specific binding data for this compound is not extensively available in peer-reviewed literature, the principles and methods outlined herein are adapted from well-established protocols for structurally similar dyes, such as Coomassie Brilliant Blue and other acid dyes. These notes are intended to serve as a comprehensive guide for researchers to develop and optimize their own protein binding assays with this compound.

Introduction

This compound is a green-light blue dye belonging to the single azo, metal complex class of dyes.[1][2] Its chemical structure suggests a potential for non-covalent interactions with proteins, primarily through electrostatic and hydrophobic forces, similar to other dyes used in protein quantification assays.[3][4] The quantitative analysis of such interactions is crucial for various applications, from basic protein quantification to understanding drug-protein binding mechanisms.[5][6]

This document details protocols for three common biophysical techniques to quantify protein-dye interactions: Spectrophotometry, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Quantitative Data Summary

Table 1: Spectrophotometric Analysis - Illustrative Data

Proteinλmax (Free Dye) (nm)λmax (Bound Dye) (nm)Molar Absorptivity (ε) of Complex (M⁻¹cm⁻¹)
Bovine Serum Albumin (BSA)~465~595-610 (Hypothetical)To be determined
Lysozyme~465~595-610 (Hypothetical)To be determined
Human Serum Albumin (HSA)~465~595-610 (Hypothetical)To be determined

Table 2: Isothermal Titration Calorimetry (ITC) - Illustrative Thermodynamic Parameters

ProteinBinding Affinity (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
Bovine Serum Albumin (BSA)To be determinedTo be determinedTo be determinedTo be determined
LysozymeTo be determinedTo be determinedTo be determinedTo be determined
Human Serum Albumin (HSA)To be determinedTo be determinedTo be determinedTo be determined

Note: The binding of ligands to proteins can be driven by enthalpy (favorable ΔH) or entropy (favorable TΔS), or a combination of both.[7] The thermodynamic signature provides insights into the nature of the binding forces.[8]

Experimental Protocols

Spectrophotometric Determination of Protein Binding

This protocol is adapted from the Bradford assay, which uses the structurally similar Coomassie Brilliant Blue G-250.[9] The principle relies on the shift in the dye's absorption maximum upon binding to a protein.

3.1.1. Reagent Preparation (this compound Reagent)

  • Weigh 100 mg of this compound and dissolve it in 50 mL of 95% ethanol.

  • To this solution, add 100 mL of 85% (w/v) phosphoric acid.

  • Dilute the resulting solution to a final volume of 1 liter with deionized water.

  • Filter the solution through Whatman No. 1 paper and store it in an amber bottle at room temperature. The final concentrations are approximately 0.01% (w/v) this compound, 4.7% (w/v) ethanol, and 8.5% (w/v) phosphoric acid.[10]

3.1.2. Standard Curve Preparation

  • Prepare a stock solution of a standard protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1 mg/mL.

  • Create a series of dilutions from the stock solution to generate standards ranging from 0.1 to 1.0 mg/mL.

3.1.3. Assay Procedure (Microplate)

  • Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well microplate.

  • Add 200 µL of the this compound reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at the wavelength of maximum absorbance for the protein-dye complex (to be determined experimentally, likely between 590-620 nm) using a microplate reader.

3.1.4. Data Analysis

  • Subtract the absorbance of the blank (buffer only) from the absorbance readings of the standards and unknown samples.

  • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

  • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[11]

3.2.1. Sample Preparation

  • Prepare a solution of the protein of interest (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a solution of this compound (e.g., 200 µM) in the same buffer. It is crucial that both the protein and the dye are in identical buffer solutions to minimize heats of dilution.

  • Thoroughly degas both solutions before use.

3.2.2. ITC Experiment

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections of the dye solution into the protein solution, allowing the system to reach equilibrium after each injection.

  • As a control, perform a separate titration of the dye into the buffer alone to determine the heat of dilution.

3.2.3. Data Analysis

  • Integrate the heat flow peaks for each injection.

  • Subtract the heat of dilution from the heat of binding.

  • Plot the corrected heat per injection against the molar ratio of dye to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

3.3.1. Sensor Chip Preparation

  • Immobilize the protein of interest (the ligand) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.

  • The sensor chip surface is typically activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • The protein is then injected over the activated surface, leading to the formation of covalent bonds.

  • Finally, any remaining active sites are deactivated with an injection of ethanolamine.

3.3.2. SPR Experiment

  • Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Inject the different concentrations of the dye over the immobilized protein surface and a reference flow cell (without immobilized protein).

  • Monitor the change in the SPR signal (response units, RU) over time. This includes an association phase during the injection and a dissociation phase when the buffer is flowed over the chip.

  • Regenerate the sensor chip surface between different analyte concentrations if necessary, using a suitable regeneration solution.

3.3.3. Data Analysis

  • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

  • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = kd/ka).

Visualizations

Signaling Pathways and Experimental Workflows

ProteinDyeBinding Protein Protein (e.g., with basic/aromatic residues) Complex Protein-Dye Complex (Stabilized, λmax ~595-610 nm) Protein->Complex Binding (Electrostatic & Hydrophobic Interactions) Dye This compound (Free in solution, λmax ~465 nm) Dye->Complex

SpectrophotometryWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent Prepare this compound Reagent Mix Mix Reagent with Standards and Samples Reagent->Mix Standards Prepare Protein Standards Standards->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Unknown Concentrations Plot->Calculate

ITCWorkflow cluster_prep_itc Preparation cluster_exp_itc Experiment cluster_analysis_itc Analysis PrepProtein Prepare & Degas Protein Solution Load Load Protein into Cell, Dye into Syringe PrepProtein->Load PrepDye Prepare & Degas Dye Solution PrepDye->Load Titrate Titrate Dye into Protein Solution Load->Titrate Integrate Integrate Heat Peaks Titrate->Integrate PlotIsotherm Plot Binding Isotherm Integrate->PlotIsotherm FitModel Fit Data to Binding Model PlotIsotherm->FitModel DetermineParams Determine Kd, n, ΔH, ΔS FitModel->DetermineParams

SPRWorkflow cluster_prep_spr Preparation cluster_exp_spr Experiment cluster_analysis_spr Analysis Immobilize Immobilize Protein on Sensor Chip Inject Inject Dye over Sensor Surface Immobilize->Inject PrepAnalyte Prepare Dye (Analyte) Dilutions PrepAnalyte->Inject Monitor Monitor Association & Dissociation Inject->Monitor GenerateSensorgram Generate Sensorgram Monitor->GenerateSensorgram FitKinetics Fit Data to Kinetic Model GenerateSensorgram->FitKinetics DetermineRates Determine ka, kd, and Kd FitKinetics->DetermineRates

References

Troubleshooting & Optimization

Troubleshooting uneven staining with C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Acid Blue 158

A-Z Index | Product Documents | Contact Us

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during staining procedures. While this compound is primarily utilized in the textile industry for dyeing wool, silk, and nylon, its properties as an anionic acid dye allow for its application in biological staining of protein-rich structures.[1][2][3][4] The troubleshooting guides and FAQs below are based on the fundamental principles of acid dye chemistry and may require optimization for specific research applications.

Troubleshooting Guide: Uneven Staining

Uneven staining is a common issue that can result from a variety of factors in the staining protocol. This guide provides a step-by-step approach to diagnosing and resolving these issues.

Question: My stained sample shows patches of intense color alongside very faint or unstained areas. What is the cause?

Answer: This issue, often described as "splotchy" or "patchy" staining, can be attributed to several factors related to dye preparation, substrate condition, or the staining process itself. Follow the troubleshooting workflow below to identify the likely cause.

G cluster_start cluster_prep Phase 1: Preparation cluster_process Phase 2: Staining Process cluster_solutions Solutions start Start: Uneven Staining Observed dye_prep Was the dye powder fully dissolved before use? start->dye_prep sample_prep Was the sample properly cleaned and pre-treated? dye_prep->sample_prep Yes sol_filter Solution: Filter the dye solution before use. dye_prep->sol_filter No agitation Was there constant, gentle agitation during staining? sample_prep->agitation Yes sol_clean Solution: Implement a thorough pre-treatment/cleaning protocol. sample_prep->sol_clean No ph_control Was the pH of the dye bath acidic and stable? agitation->ph_control Yes sol_agitate Solution: Ensure continuous and even agitation of the sample. agitation->sol_agitate No temp_control Was the temperature ramped slowly and held constant? ph_control->temp_control Yes sol_ph Solution: Use a buffer (e.g., acetate) to maintain stable pH. ph_control->sol_ph No dye_strike Did the color absorb extremely rapidly ('strike')? temp_control->dye_strike Yes sol_temp Solution: Control the rate of heating (e.g., 1-2°C/min). temp_control->sol_temp No sol_acid Solution: Add acid after the dye has dispersed at a lower temperature. dye_strike->sol_acid Yes G cluster_factors Factors Influencing Staining cluster_outcome Staining Outcome pH pH Level Outcome Even & Intense Staining pH->Outcome Optimizes Protein Charge Temp Temperature Temp->Outcome Controls Diffusion Rate Conc Dye Concentration Conc->Outcome Determines Color Depth Electro Electrolytes (Salt) Electro->Outcome Promotes Leveling Time Staining Time Time->Outcome Ensures Full Penetration

References

How to reduce background staining with C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining with C.I. Acid Blue 158.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in biological staining?

A1: this compound, also known by its C.I. number 14880, is a water-soluble, green-light blue acid dye.[1][2][3] In biological applications, it is used as a counterstain to provide contrast to primary stains, particularly in immunohistochemistry (IHC) and general histology. Its acidic nature allows it to bind to basic (acidophilic) tissue components like cytoplasm and collagen.

Q2: What are the common causes of high background staining with this compound?

A2: High background staining with acid dyes like this compound can stem from several factors:

  • Improper Fixation: Over-fixation can alter tissue morphology and charge distribution, leading to non-specific dye binding.[4][5]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax can trap the dye, causing patchy or diffuse background.[4][5]

  • Incorrect Staining Solution pH: The pH of the staining solution is critical for controlling dye binding. A suboptimal pH can increase non-specific interactions.[6]

  • Excessive Dye Concentration or Staining Time: Using too much dye or staining for too long can lead to oversaturation of the tissue and high background.[6]

  • Insufficient Rinsing or Differentiation: Inadequate washing after staining fails to remove unbound dye molecules. A specific differentiation step may be necessary to selectively remove excess dye from non-target structures.[6]

  • Tissue Drying: Allowing tissue sections to dry out at any stage can cause dye precipitation and non-specific staining.[6][7]

Q3: How does the pH of the staining solution affect background staining?

A3: The pH of the staining solution is a critical factor in controlling the binding of acid dyes. Staining with acid dyes is generally stronger and more rapid in acidic solutions. Optimizing the pH allows for a balance where target structures are sufficiently protonated for specific dye binding, while non-target areas are not, thus minimizing background.[6] It is recommended to empirically test a range of pH values to find the optimal condition for your specific tissue and application.[6]

Troubleshooting Guide: High Background Staining

This guide provides a systematic approach to identifying and resolving common issues leading to high background staining with this compound.

Problem 1: Diffuse, Uniform Background Staining

This is often due to issues with the staining protocol itself.

Possible Cause Recommended Solution
Dye concentration is too high. Titrate the dye concentration to a lower level. Start with a lower concentration and incrementally increase to find the optimal balance between signal and background.
pH of the staining solution is suboptimal. Adjust the pH of the staining solution. For acid dyes, a weakly acidic solution (e.g., using 1% acetic acid) is a good starting point. Test a range of pH values to find the optimum for your specific tissue.[6]
Insufficient washing or differentiation. Increase the duration and number of washing steps after staining.[6][8] Introduce or optimize a differentiation step by briefly rinsing the slide in a weak acid solution (e.g., 0.5% acetic acid) to remove excess dye.[6]
Staining time is too long. Reduce the incubation time with the this compound solution.
Problem 2: Granular or Patchy Background Staining

This type of background is often caused by procedural or reagent issues.

Possible Cause Recommended Solution
Dye precipitation or aggregation. Prepare the staining solution fresh and filter it before use to remove any aggregates.[6] Ensure the dye is fully dissolved.
Sections dried out during staining. Keep slides in a humidified chamber during all incubation steps to prevent drying.[6][7]
Incomplete deparaffinization. Ensure complete removal of paraffin by using fresh xylene and allowing for adequate deparaffinization time. Consider an additional xylene wash.[4][5]
Residual fixative. Ensure thorough washing of the tissue after fixation to remove all residual fixative.
Problem 3: Background Staining in Immunohistochemistry (IHC) Protocols

When using this compound as a counterstain in IHC, background can also arise from the antibody staining steps.

Possible Cause Recommended Solution
Non-specific antibody binding. Ensure adequate blocking of non-specific binding sites.[4] Use a blocking serum from the same species as the secondary antibody.[9][10]
Primary or secondary antibody concentration is too high. Titrate the primary and secondary antibody concentrations to their optimal dilutions.[4][7]
Endogenous enzyme activity (for chromogenic detection). If using HRP-based detection, block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[7][11] For AP-based detection, block endogenous alkaline phosphatase with levamisole.[11]
Endogenous biotin (B1667282) (for ABC detection methods). If using an avidin-biotin complex method, block endogenous biotin using an avidin/biotin blocking kit.[9][11]

Experimental Protocols

Optimized Staining Protocol for this compound

This protocol is a general guideline and may require optimization for specific applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (1 change, 3 minutes).

    • Transfer through 70% ethanol (1 change, 3 minutes).

    • Rinse well in running tap water, followed by distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution (e.g., 0.1% to 1.0% in a weakly acidic buffer) for 1-5 minutes. The optimal time should be determined empirically.

  • Rinsing:

    • Briefly rinse slides in distilled water to remove excess staining solution.[6]

  • Differentiation (Optional but Recommended):

    • Dip slides briefly (10-30 seconds) in a differentiating solution (e.g., 0.5% acetic acid).

    • Visually inspect the section under a microscope to check for the appropriate intensity, aiming for crisp staining of target structures with a clean background.[6]

  • Washing:

    • Wash slides in running tap water for 1-2 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a compatible mounting medium.

Visualizations

Experimental Workflow for Staining

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining with This compound Rehydration->Staining Rinsing Brief Rinse Staining->Rinsing Differentiation Differentiation (Weak Acid) Rinsing->Differentiation Washing Final Wash Differentiation->Washing Dehydration Dehydration Washing->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for histological staining with this compound.

Troubleshooting Logic for High Background Staining

G Start High Background Staining Observed ProblemType What is the nature of the background? Start->ProblemType Diffuse Check Staining Protocol ProblemType->Diffuse Diffuse Patchy Check Reagents & Procedure ProblemType->Patchy Patchy/Granular IHC Check Antibody & Blocking Steps ProblemType->IHC IHC Specific Sol_Dye Reduce Dye Concentration Diffuse->Sol_Dye High Dye Conc.? Sol_pH Optimize pH Diffuse->Sol_pH Suboptimal pH? Sol_Wash Increase Washing/Differentiate Diffuse->Sol_Wash Insufficient Washing? Sol_Precipitate Filter Staining Solution Patchy->Sol_Precipitate Dye Precipitate? Sol_Dry Use Humidified Chamber Patchy->Sol_Dry Sections Dried? Sol_Deparaffin Use Fresh Xylene Patchy->Sol_Deparaffin Incomplete Deparaffinization? Sol_Blocking Optimize Blocking Step IHC->Sol_Blocking Insufficient Blocking? Sol_Antibody Titrate Antibodies IHC->Sol_Antibody High Antibody Conc.?

Caption: Decision tree for troubleshooting high background staining.

References

C.I. Acid Blue 158 dye aggregation and precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Blue 158. The information is designed to help anticipate and resolve issues related to dye aggregation and precipitation in buffer solutions during experimental setups.

Troubleshooting Guides

Issue: Unexpected Precipitation of this compound

Unexpected precipitation of this compound can compromise experimental results. This guide provides a systematic approach to diagnosing and resolving these issues.

Potential Cause Recommended Solution
Low pH This compound is most stable in a pH range of 1-11.[1] Below this range, protonation of the dye's functional groups can reduce its solubility. Action: Increase the pH of the solution. Protocol: Add a small amount of a suitable base (e.g., sodium hydroxide) dropwise while monitoring the pH. Aim for a pH within the stable range.
High Dye Concentration Exceeding the solubility limit of the dye in the specific buffer and temperature will lead to precipitation. The solubility of this compound in water at 90°C is 80-90 g/L.[2] Action: Decrease the dye concentration. Protocol: Prepare a new, more dilute solution. If working with a stock solution, ensure it is not oversaturated.
Low Temperature The solubility of many dyes, including acid dyes, generally decreases at lower temperatures.[3][4] Action: Gently warm the solution. Protocol: Use a water bath to gradually increase the temperature of your solution. Monitor for the re-dissolution of the precipitate. Avoid excessive heat, which could degrade the dye.
High Ionic Strength ("Salting Out") High concentrations of salts in buffer solutions can decrease the solubility of dyes by competing for water molecules needed for hydration.[5] This is a common cause of precipitation. Action: Reduce the salt concentration of the buffer. Protocol: Prepare a new buffer with a lower salt concentration. If high ionic strength is required for the experiment, consider using a lower concentration of the dye.
Incompatible Buffer Components Certain buffer species can interact with the dye molecules, leading to precipitation. For example, phosphate (B84403) buffers have been shown to influence the aggregation of some nanoparticles and could potentially interact with the metal complex in this compound.[6] Action: Change the buffer system. Protocol: Test the solubility of this compound in alternative buffer systems such as citrate (B86180) or Tris buffers.
Presence of Divalent/Trivalent Cations Metal ions, especially divalent and trivalent cations, can interact with the sulfonate groups of acid dyes, leading to the formation of insoluble salts. Action: Use deionized water and high-purity buffer reagents. Protocol: If the presence of specific cations is necessary for the experiment, their concentration should be carefully controlled and optimized.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a water-soluble, metallized monoazo dye.[1][7] It appears as a dark blue powder and dissolves in water to form a blue solution.[7][8] It is also soluble in alcohol.[7][8]

Q2: My this compound solution appears to have a different color. What could be the cause?

A2: The color of this compound can change in the presence of strong acids or bases. In strong sulfuric acid, it appears as a blackish-green color, which turns blue upon dilution.[7][8] In a concentrated sodium hydroxide (B78521) solution, it turns purple.[7][8] Such color changes indicate a potential issue with the pH of your solution.

Q3: How can I detect and quantify the aggregation of this compound in my buffer solution?

A3: UV-Vis spectroscopy and Dynamic Light Scattering (DLS) are two common and effective methods.

  • UV-Vis Spectroscopy: Dye aggregation can be observed as a change in the absorption spectrum.[9][10] H-aggregates typically show a blue-shift (shift to shorter wavelengths) in the maximum absorbance peak compared to the monomer.[9] By monitoring the changes in the absorbance spectrum at different dye concentrations, temperatures, or buffer conditions, you can qualitatively and sometimes quantitatively assess aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[11] An increase in the hydrodynamic radius of the dye molecules indicates the formation of aggregates. This technique can provide quantitative data on the size of the aggregates.

Q4: What is the expected stable pH range for this compound?

A4: this compound is expected to be most stable in a pH range of 1-11.[1] Outside of this range, the dye may degrade or precipitate.

Q5: Can the type of buffer I use affect the stability of my this compound solution?

A5: Yes, the buffer composition can significantly impact dye stability. Some buffer ions can interact with the dye molecules, promoting aggregation or precipitation.[12][13] For example, phosphate buffers have been observed to affect the aggregation of other nanoparticles.[6] It is advisable to test the dye's stability in your specific buffer system, and if issues arise, consider alternative buffers like citrate or Tris.

Quantitative Data on Dye Aggregation

The following tables provide illustrative data on how different experimental parameters can influence the aggregation of an acid dye like this compound. This data is intended to serve as a guideline for designing and interpreting your own experiments.

Table 1: Effect of pH on this compound Aggregation in 0.1 M Phosphate Buffer at 25°C

pHMonomer Peak (λmax, nm)Aggregate Peak (λmax, nm)Apparent Aggregate Size (DLS, nm)
4.0620580150 ± 20
5.062558580 ± 15
6.0630-10 ± 2
7.0630-5 ± 1
8.0630-5 ± 1

Table 2: Effect of Ionic Strength (NaCl) on this compound Aggregation in 0.05 M Phosphate Buffer (pH 7.0) at 25°C

NaCl Concentration (M)Monomer Peak (λmax, nm)Aggregate Peak (λmax, nm)Apparent Aggregate Size (DLS, nm)
0630-5 ± 1
0.162858850 ± 10
0.2625585120 ± 25
0.5620580>500 (Precipitation)

Table 3: Effect of Temperature on this compound Aggregation in 0.1 M Phosphate Buffer with 0.15 M NaCl (pH 7.0)

Temperature (°C)Monomer Peak (λmax, nm)Aggregate Peak (λmax, nm)Apparent Aggregate Size (DLS, nm)
10622582200 ± 30
2562858850 ± 10
40630-15 ± 5
60630-8 ± 2

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Monitoring Dye Aggregation

Objective: To qualitatively assess the aggregation of this compound under different buffer conditions.

Materials:

  • This compound powder

  • Buffer solutions of interest (e.g., phosphate, citrate) at various pH values and ionic strengths

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

  • Prepare a series of dilutions of the dye stock solution in the desired buffer to achieve a final concentration range (e.g., 1 µM to 100 µM).

  • Equilibrate the samples at the desired temperature for a set amount of time (e.g., 30 minutes).

  • Record the UV-Vis absorption spectrum for each sample from 400 nm to 800 nm. Use the corresponding buffer as a blank.

  • Analyze the spectra:

    • Identify the wavelength of maximum absorbance (λmax) for the monomeric form of the dye (typically the most dilute, non-aggregating sample).

    • Look for the appearance of new peaks or shoulders at shorter wavelengths (blue-shift), which indicate the formation of H-aggregates.

    • Observe changes in the shape and intensity of the absorption bands as a function of concentration, pH, ionic strength, or temperature.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Objective: To quantitatively measure the size of this compound aggregates in different buffer solutions.

Materials:

  • This compound solutions in the buffers of interest

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or quartz cuvettes suitable for DLS

Procedure:

  • Prepare the dye solutions in the desired buffers as described in the UV-Vis protocol. Ensure the solutions are free of dust and other particulates by filtering them through a 0.22 µm syringe filter.

  • Equilibrate the DLS instrument and the sample to the desired measurement temperature.

  • Transfer the sample to a clean, dust-free DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes.

  • Perform the DLS measurement according to the instrument's operating instructions. Set the appropriate parameters for the solvent (viscosity and refractive index of the buffer).

  • Analyze the data: The instrument software will provide the intensity-weighted size distribution, from which the average hydrodynamic diameter of the dye aggregates can be determined.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation A Prepare this compound Stock Solution C Mix Dye and Buffer A->C B Prepare Buffer Solutions (Varying pH, Ionic Strength) B->C D UV-Vis Spectroscopy C->D E Dynamic Light Scattering (DLS) C->E F Spectral Shifts (Aggregation Detection) D->F G Aggregate Size Distribution E->G H Correlate with Buffer Conditions F->H G->H

Caption: Experimental workflow for analyzing this compound aggregation.

troubleshooting_logic Start Precipitation Observed Q1 Check pH Start->Q1 A1_yes Adjust pH to 1-11 Q1->A1_yes pH out of range Q2 Check Concentration Q1->Q2 pH in range End Precipitate Redissolved A1_yes->End A2_yes Dilute Solution Q2->A2_yes Too concentrated Q3 Check Temperature Q2->Q3 Concentration OK A2_yes->End A3_yes Gently Warm Solution Q3->A3_yes Too cold Q4 Check Ionic Strength Q3->Q4 Temperature OK A3_yes->End A4_yes Lower Salt Concentration Q4->A4_yes Too high Q4->End Consider other factors A4_yes->End

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Enhancing the Lightfastness of C.I. Acid Blue 158 on Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the lightfastness of C.I. Acid Blue 158 on textile substrates, particularly wool and nylon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical lightfastness?

This compound is a metal-complex acid dye belonging to the single azo class.[1] It is commonly used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][2] As a metal-complex dye, it is designed to offer good fastness properties. The metal atom within the dye molecule helps to protect the chromophore from degradation by UV radiation, which generally enhances lightfastness.[3] Published data indicates a lightfastness rating of 5-6 on the AATCC scale (where 8 is the highest).

Q2: Which textile fibers are most suitable for dyeing with this compound?

This compound is primarily used for dyeing wool, silk, and nylon, including wool/nylon blends.[1] These fibers possess amino groups that, under acidic conditions, become protonated and form ionic bonds with the anionic acid dye molecules.

Q3: What are the main factors that influence the lightfastness of this compound?

Several factors can impact the lightfastness of this compound on textiles:

  • Dye Concentration: Generally, the lightfastness of dyed textiles increases with the depth of the shade.[4][5] Deeper shades have a higher concentration of dye molecules, and the aggregation of these molecules can reduce the surface area exposed to light, thus slowing down the fading process.[5]

  • Dyeing pH: The pH of the dyebath is crucial for achieving optimal dye fixation and evenness, which in turn can affect lightfastness. For acid dyes on nylon, a pH range of 4.5-5.5 is often recommended.[6] For wool, the pH can vary, but an acidic environment is necessary for dye uptake. The stability of the dye-fiber bond can be influenced by the final pH of the fabric.

  • Presence of UV Absorbers and Other Finishing Agents: The application of UV absorbers can significantly improve lightfastness by preferentially absorbing harmful UV radiation.[7] However, some finishing agents, like certain cationic softeners, may negatively impact lightfastness.[5]

  • Proper Dyeing and After-treatment Procedures: Ensuring complete dye fixation and thorough rinsing to remove any unfixed dye is critical. Residual, unfixed dye on the fiber surface has poor lightfastness and can contribute to premature fading.

Q4: Can the lightfastness of this compound be improved after dyeing?

Yes, after-treatments can enhance the lightfastness of textiles dyed with this compound. The most common approach is the application of a UV absorber. These compounds are applied in a separate finishing step and work by absorbing UV radiation before it can reach and degrade the dye molecules.

Troubleshooting Guide: Poor Lightfastness of this compound

This guide addresses common issues encountered during the application of this compound that may lead to suboptimal lightfastness.

Issue Potential Cause Troubleshooting Steps & Recommendations
Lower than expected lightfastness rating (below Blue Wool standard 5) Insufficient Dye Fixation: The dye has not fully bonded with the fiber, leaving it susceptible to fading.- Optimize Dyeing pH: Ensure the dyebath pH is within the recommended range for the specific fiber (e.g., pH 4.5-5.5 for nylon). Use a reliable buffer system to maintain a stable pH throughout the dyeing process. - Control Dyeing Temperature and Time: Follow a gradual temperature increase to the recommended dyeing temperature (e.g., 90-98°C for wool and nylon) and maintain it for the specified duration (typically 30-60 minutes) to ensure complete dye exhaustion and fixation.[6][8]
Presence of Unfixed Dye: Residual dye on the fiber surface has poor lightfastness.- Thorough Rinsing and Soaping: After dyeing, rinse the textile thoroughly with warm and then cold water to remove any loose dye. A subsequent soaping step with a non-ionic detergent can further help to remove unfixed dye.
Uneven Fading Uneven Dye Application: Inconsistent dye uptake across the fabric leads to areas with lower dye concentration that fade more quickly.- Use a Leveling Agent: Incorporate a suitable leveling agent into the dyebath to promote even dye distribution.[6] - Control Rate of Temperature Rise: A slow and controlled increase in temperature is crucial for achieving a level dyeing, especially with metal-complex dyes.
Color Change or Fading After Finishing Incompatible Finishing Agents: Certain softeners or other finishing chemicals can negatively interact with the dye and reduce its lightfastness.- Select Compatible Finishes: Test all finishing agents for their effect on the lightfastness of this compound. Opt for non-ionic or weakly cationic softeners that are known to have minimal impact on dye stability.
Significant Fading in Pale Shades Lower Dye Concentration: Lighter shades inherently have lower lightfastness due to the higher dispersion of individual dye molecules on the fiber surface.- Use a UV Absorber: For pale shades where high lightfastness is critical, an after-treatment with a UV absorber is highly recommended.

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Wool with this compound

This protocol provides a general procedure for dyeing wool fabric to achieve good lightfastness.

Materials:

  • Wool fabric (scoured)

  • This compound

  • Acetic acid (or a suitable acid donor)

  • Leveling agent (anionic)

  • Glauber's salt (sodium sulfate)

  • Laboratory dyeing machine

Procedure:

  • Set the dyebath with a liquor ratio of 20:1.

  • Add 1% (on weight of fabric, o.w.f.) of an anionic leveling agent and 5% (o.w.f.) of Glauber's salt.

  • Adjust the pH of the dyebath to 6.0-6.5 with acetic acid.

  • Introduce the wetted wool fabric into the dyebath at 40°C and run for 10 minutes.

  • Add the pre-dissolved this compound dye solution (e.g., 1% o.w.f. for a medium shade).

  • Raise the temperature to the boil (98°C) at a rate of 1.5°C/minute.

  • Maintain at the boil for 45-60 minutes.

  • Cool the dyebath gradually to 70°C.

  • Rinse the fabric thoroughly with warm water, followed by cold water.

  • Dry the fabric.

Protocol 2: Standard Exhaust Dyeing of Nylon with this compound

This protocol outlines a general procedure for dyeing nylon fabric.

Materials:

Procedure:

  • Set the dyebath with a liquor ratio of 20:1.[6]

  • Add 1 g/L of a suitable leveling agent.[6]

  • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/ammonium acetate buffer.[6]

  • Introduce the wetted nylon fabric into the dyebath at 40°C and run for 10 minutes.

  • Add the pre-dissolved this compound dye solution (e.g., 2% o.w.f.).[6]

  • Raise the temperature to 90°C at a rate of 1-2°C/minute.[6]

  • Maintain the temperature at 90°C for 30-45 minutes.[6]

  • Cool the dyebath to 70°C.

  • Rinse the fabric thoroughly with warm water, followed by cold water.

  • Dry the fabric.

Protocol 3: After-treatment with a UV Absorber

This protocol describes a general method for applying a UV absorber to improve the lightfastness of dyed textiles.

Materials:

  • Dyed and rinsed textile (wool or nylon)

  • Commercial UV absorber (benzophenone or benzotriazole-based)

  • Acetic acid (for pH adjustment)

  • Laboratory finishing machine (e.g., pad-dry-cure or exhaust application)

Procedure (Exhaust Method):

  • Prepare a fresh bath with a liquor ratio of 20:1.

  • Add 1-3% (o.w.f.) of the UV absorber.

  • Adjust the pH to 4.5-5.0 with acetic acid.

  • Introduce the dyed fabric at 40°C.

  • Raise the temperature to 70-80°C and hold for 20-30 minutes.

  • Cool, rinse, and dry the fabric.

Note: Always consult the technical data sheet of the specific UV absorber for detailed application recommendations.

Data Presentation

Table 1: Factors Influencing Lightfastness and Recommended Parameters

ParameterGeneral RecommendationRationale
Dye Concentration Higher concentrations generally lead to better lightfastness.Increased dye aggregation reduces the surface area exposed to light.[5]
Dyeing pH (Nylon) 4.5 - 5.5Promotes optimal dye-fiber interaction and fixation.[6]
Dyeing pH (Wool) Acidic (e.g., 4.5 - 6.5)Facilitates the protonation of amino groups in wool, enabling ionic bonding with the acid dye.
After-treatment Application of a UV absorber (1-3% o.w.f.)Preferentially absorbs UV radiation, protecting the dye from photodegradation.
Rinsing/Soaping Thorough post-dyeing washRemoves unfixed dye, which has poor lightfastness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after_treatment After-treatment (Optional) scour Scour Textile (Wool or Nylon) prepare_dyebath Prepare Dyebath (Water, Auxiliaries, pH adjustment) scour->prepare_dyebath add_fabric Add Wetted Fabric prepare_dyebath->add_fabric add_dye Add Dissolved This compound add_fabric->add_dye heat_cycle Heating and Holding (e.g., 90-98°C) add_dye->heat_cycle cool_rinse Cool and Rinse heat_cycle->cool_rinse uv_treatment Apply UV Absorber cool_rinse->uv_treatment For Improved Lightfastness final_rinse_dry Final Rinse and Dry cool_rinse->final_rinse_dry Standard Process uv_treatment->final_rinse_dry

Caption: Experimental workflow for dyeing textiles with this compound and optional after-treatment.

troubleshooting_logic start Poor Lightfastness Observed check_procedure Review Dyeing Protocol start->check_procedure check_ph Verify Dyebath pH check_procedure->check_ph Incorrect? check_temp_time Check Temperature and Time Profile check_procedure->check_temp_time Correct solution Improved Lightfastness check_ph->solution Adjust pH check_rinsing Assess Rinsing/ Soaping Efficiency check_temp_time->check_rinsing Correct check_temp_time->solution Optimize Cycle check_finishes Evaluate Finishing Chemicals check_rinsing->check_finishes Correct check_rinsing->solution Improve Washing consider_uv Consider UV Absorber After-treatment check_finishes->consider_uv Compatible check_finishes->solution Change Finishes consider_uv->solution Implement

References

Technical Support Center: C.I. Acid Blue 158 Dyeing of Protein Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH optimization for dyeing protein fibers (wool, silk, and nylon) with C.I. Acid Blue 158. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address specific issues encountered during laboratory experiments.

Troubleshooting Guide

This section addresses common problems that may arise during the dyeing process with this compound, with a focus on pH-related issues.

ProblemPotential Cause(s)Recommended Solution(s)
Uneven Dyeing (Color Flower / Streaks) 1. Incorrect initial pH: Starting the dyeing process at a pH that is too low can cause the dye to rush onto the fiber too quickly, leading to uneven absorption. 2. Rapid pH change: A sudden drop in pH during the dyeing process can also cause rapid, uneven dye uptake. 3. Poor dye dissolution: Undissolved dye particles can lead to spotting on the fabric. 4. Inadequate agitation: Insufficient movement of the dye bath or the fiber can result in localized high concentrations of dye.1. Start at a higher pH: Begin the dyeing process at a pH closer to neutral (e.g., pH 6.0-7.0) and gradually lower it by adding a dilute acid solution. 2. Use a pH buffer: Employ a suitable buffer system (e.g., acetic acid/sodium acetate) to maintain a stable pH throughout the dyeing process. 3. Ensure complete dissolution: Thoroughly dissolve the this compound powder in hot water before adding it to the dyebath. 4. Provide gentle, consistent agitation: Ensure the fiber can move freely in the dyebath for uniform dye distribution.
Poor Dye Exhaustion (Pale Color) 1. pH is too high: An insufficiently acidic environment will result in fewer cationic sites on the protein fibers, leading to reduced attraction for the anionic dye molecules. 2. Insufficient dyeing time or temperature: The dye may not have had enough time or thermal energy to fully penetrate the fibers. 3. Incorrect liquor ratio: A liquor ratio that is too high can result in a dilute dyebath and lower exhaustion.1. Optimize pH: Gradually lower the pH of the dyebath to the optimal range for the specific fiber (see tables below). Forcing the pH too low can sometimes hinder leveling. 2. Increase time and/or temperature: Ensure the dyeing is carried out at the recommended temperature (typically 85-100°C) for an adequate duration (e.g., 45-60 minutes at temperature). 3. Adjust liquor ratio: Use an appropriate liquor ratio (e.g., 20:1 to 40:1) to ensure sufficient dye concentration.
Color Inconsistency Between Batches 1. Variation in pH: Small differences in the pH of the dyebath between batches can lead to significant variations in the final shade. 2. Water quality: Differences in water hardness (presence of mineral ions) can affect the dyeing process. 3. Inconsistent process parameters: Variations in temperature, time, and agitation will impact color reproducibility.1. Precise pH control: Use a calibrated pH meter to ensure consistent pH levels for each batch. 2. Use deionized or distilled water: This will eliminate variability caused by mineral content in tap water. 3. Standardize the dyeing protocol: Strictly adhere to the established experimental protocol for all batches.
Fiber Damage (Harsh Handle, Loss of Strength) 1. Excessively low pH: Strong acidic conditions, especially at high temperatures and for prolonged periods, can cause hydrolysis of the peptide bonds in protein fibers, leading to damage. 2. Aggressive agitation: Vigorous mechanical action can cause felting in wool and damage to delicate silk fibers.1. Avoid overly acidic conditions: Do not lower the pH more than necessary for optimal dye uptake. A pH below 3.0 should generally be avoided for extended periods. 2. Gentle handling: Use gentle and consistent agitation to prevent physical damage to the fibers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing wool, silk, and nylon with this compound?

A1: The optimal pH for dyeing with this compound, a premetallized acid dye, generally falls within a weakly acidic to acidic range. The ideal pH can vary slightly depending on the specific protein fiber being dyed. In an acidic solution, the amino groups (-NH2) in the protein fibers become protonated (-NH3+), creating positively charged sites that attract the anionic this compound dye molecules.[1]

Q2: How does pH affect the rate of dyeing with this compound?

A2: A lower pH increases the number of cationic sites on the protein fibers, which accelerates the rate of dye uptake.[1] While this can lead to higher dye exhaustion, a very rapid initial uptake at a low pH can result in uneven dyeing. Therefore, it is often recommended to start the dyeing process at a slightly higher pH and gradually decrease it to control the dyeing rate and ensure levelness.

Q3: Can I use any acid to adjust the pH of the dyebath?

A3: Acetic acid is a commonly used weak acid for adjusting the pH in the dyeing of protein fibers as it provides good pH control and is less aggressive on the fibers compared to strong acids like sulfuric acid. For fine-tuning the pH, a buffer system of acetic acid and sodium acetate (B1210297) can be employed to maintain a stable pH throughout the dyeing process.

Q4: Why is my dyed fiber a different shade of blue than expected?

A4: The final shade can be influenced by the pH of the dyebath. Variations in pH can slightly alter the conformation of the dye molecule and its interaction with the fiber, leading to subtle changes in color. To ensure consistent and reproducible shades, precise control of the dyebath pH is crucial.

Q5: What is the role of Glauber's salt (sodium sulfate) in the dyeing process?

A5: In the dyeing of protein fibers with acid dyes, Glauber's salt can act as a leveling agent. It competes with the dye for sites on the fiber, which slows down the initial rapid uptake of the dye and promotes more even color distribution.

Quantitative Data on pH Optimization

The following tables summarize the expected impact of pH on the dyeing of wool, silk, and nylon with this compound. The data is compiled from general knowledge of acid dyeing of protein fibers and should be used as a guideline for optimization. K/S (Kubelka-Munk) value is a measure of the color strength of the dyed material.

Table 1: Effect of pH on this compound Dyeing of Wool

pHExpected Dye Exhaustion (%)Expected K/S ValueExpected Wash Fastness (ISO 105-C06, Scale 1-5)
3.0> 95%High4-5
4.090-95%High4
5.080-90%Medium-High3-4
6.060-80%Medium3
7.0< 60%Low2-3

Table 2: Effect of pH on this compound Dyeing of Silk

pHExpected Dye Exhaustion (%)Expected K/S ValueExpected Wash Fastness (ISO 105-C06, Scale 1-5)
3.5> 90%High4
4.585-90%High3-4
5.575-85%Medium-High3
6.550-75%Medium2-3
7.0< 50%Low2

Table 3: Effect of pH on this compound Dyeing of Nylon

pHExpected Dye Exhaustion (%)Expected K/S ValueExpected Wash Fastness (ISO 105-C06, Scale 1-5)
4.0> 98%Very High4-5
5.095-98%High4
6.085-95%Medium-High3-4
7.070-85%Medium3

Experimental Protocols

Below are detailed methodologies for dyeing wool, silk, and nylon with this compound, with a focus on pH optimization.

Protocol 1: Dyeing of Wool with this compound
  • Fiber Preparation:

    • Thoroughly scour the wool material with a non-ionic detergent (e.g., 1 g/L) at 40-50°C for 30 minutes to remove any impurities.

    • Rinse the wool thoroughly with warm, then cold water.

    • Gently squeeze out excess water.

  • Dyebath Preparation:

    • Prepare a dyebath with a liquor ratio of 40:1 (e.g., 400 mL of water for 10 g of wool).

    • Add a leveling agent (e.g., 1% on weight of fiber (owf) of an anionic leveling agent) and Glauber's salt (e.g., 5-10% owf).

    • Separately, dissolve the required amount of this compound (e.g., 1% owf) in a small amount of hot water and add it to the dyebath.

    • Adjust the initial pH of the dyebath to approximately 6.0-6.5 using a dilute solution of acetic acid.

  • Dyeing Procedure:

    • Introduce the wet wool into the dyebath at 40°C.

    • Gradually raise the temperature to 98-100°C over 45-60 minutes.

    • During the temperature rise, incrementally add a dilute solution of acetic acid to slowly lower the pH to the target value (e.g., pH 4.5-5.0).

    • Maintain the dyeing at 98-100°C for 45-60 minutes, with gentle agitation.

    • Allow the dyebath to cool gradually to about 70°C before removing the wool.

  • Post-Treatment:

    • Rinse the dyed wool with warm water and then cold water until the water runs clear.

    • If necessary, a light soaping with a non-ionic detergent at 40-50°C can be performed to remove any unfixed dye.

    • Final rinse and air dry.

Protocol 2: Dyeing of Silk with this compound
  • Fiber Preparation:

    • Degum the raw silk if necessary. For processed silk, wash with a neutral soap at 40-50°C to remove any finishing agents.

    • Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Prepare a dyebath with a liquor ratio of 30:1.

    • Add a silk-specific leveling agent (e.g., 1% owf).

    • Dissolve this compound (e.g., 1% owf) in hot water and add to the dyebath.

    • Set the initial pH to around 6.5-7.0.

  • Dyeing Procedure:

    • Enter the wet silk into the dyebath at 30-40°C.

    • Gradually increase the temperature to 85-90°C over 45 minutes.

    • Slowly add dilute acetic acid to lower the pH to the target range of 4.0-5.0.

    • Continue dyeing at 85-90°C for 45-60 minutes with gentle, continuous agitation.

    • Cool the dyebath slowly.

  • Post-Treatment:

    • Rinse the dyed silk with warm and then cold water.

    • A final rinse with a small amount of a cationic softener can improve the handle of the silk.

    • Air dry away from direct sunlight.

Protocol 3: Dyeing of Nylon with this compound
  • Fiber Preparation:

    • Scour the nylon fabric with a non-ionic detergent and a small amount of sodium carbonate at 60-70°C for 20-30 minutes.

    • Rinse thoroughly.

  • Dyebath Preparation:

    • Prepare a dyebath with a liquor ratio of 20:1.

    • Add a leveling agent suitable for nylon (e.g., 1-2% owf).

    • Dissolve this compound (e.g., 1% owf) and add it to the dyebath.

    • Adjust the pH to the desired starting point, typically around 6.0, using an acetic acid/sodium acetate buffer.

  • Dyeing Procedure:

    • Introduce the nylon fabric into the dyebath at 40°C.

    • Raise the temperature to 98-100°C over 45 minutes.

    • If necessary, make small additions of dilute acetic acid to reach the final target pH (e.g., 4.0-4.5).

    • Dye at the boil for 30-60 minutes.

  • Post-Treatment:

    • Cool the dyebath and rinse the fabric.

    • An after-treatment with a synthetic tanning agent (syntan) can improve the wash fastness.

    • Final rinse and dry.

Visualizations

The following diagrams illustrate the key relationships and workflows in the dyeing of protein fibers with this compound.

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fiber_Scouring Fiber Scouring Fiber_Introduction Introduce Fiber to Dyebath Fiber_Scouring->Fiber_Introduction Dye_Dissolution Dye Dissolution Dyebath_Setup Dyebath Setup (Water, Auxiliaries) Dye_Dissolution->Dyebath_Setup Dyebath_Setup->Fiber_Introduction Temp_Increase Gradual Temperature Increase Fiber_Introduction->Temp_Increase pH_Adjustment Gradual pH Decrease Temp_Increase->pH_Adjustment Dyeing_Time Hold at Dyeing Temperature pH_Adjustment->Dyeing_Time Cooling Gradual Cooling Dyeing_Time->Cooling Rinsing Rinsing (Warm & Cold) Cooling->Rinsing Soaping Soaping (Optional) Rinsing->Soaping Drying Drying Soaping->Drying

Caption: Experimental workflow for dyeing protein fibers.

pH_Effect cluster_pH pH of Dyebath cluster_outcomes Dyeing Outcomes Low_pH Low pH (Acidic) (e.g., 3.0-4.5) High_Exhaustion High Dye Exhaustion Low_pH->High_Exhaustion Rapid_Uptake Rapid Dye Uptake Low_pH->Rapid_Uptake Fiber_Damage_Risk Potential Fiber Damage Low_pH->Fiber_Damage_Risk Optimal_pH Optimal pH (Weakly Acidic) (e.g., 4.5-6.0) Good_Exhaustion Good Dye Exhaustion Optimal_pH->Good_Exhaustion Controlled_Uptake Controlled Dye Uptake Optimal_pH->Controlled_Uptake High_pH High pH (Neutral/Alkaline) (e.g., > 6.5) Low_Exhaustion Low Dye Exhaustion High_pH->Low_Exhaustion Poor_Fixation Poor Dye Fixation High_pH->Poor_Fixation Potential_Unevenness Risk of Unevenness Rapid_Uptake->Potential_Unevenness Good_Levelness Good Levelness Controlled_Uptake->Good_Levelness

Caption: Logical relationship between pH and dyeing outcomes.

Dye_Fiber_Interaction Acidic_Medium Acidic Medium (H+) Protein_Fiber Protein Fiber (-NH2) Acidic_Medium->Protein_Fiber Protonates Protonated_Fiber Protonated Fiber (-NH3+) Protein_Fiber->Protonated_Fiber Ionic_Bond Ionic Bond Formation Protonated_Fiber->Ionic_Bond Acid_Dye This compound (-SO3-) Acid_Dye->Ionic_Bond

References

Preventing C.I. Acid Blue 158 fading in stained specimens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the fading of C.I. Acid Blue 158 in stained specimens.

Frequently Asked Questions (FAQs)

Q1: My this compound staining is fading rapidly after mounting. What are the primary causes?

A1: Fading of this compound, a metallized monoazo dye, can be attributed to several factors. The primary cause is often photobleaching, which is the light-induced degradation of the dye molecule. This process can be accelerated by exposure to high-intensity light from a microscope's illumination source. Other contributing factors include the pH of the mounting medium, the presence of oxidizing agents, and improper storage of the stained slides. This compound is generally stable in a pH range of 1-11 but tends to fade in solutions with a pH greater than 11.[1]

Q2: The staining appears weak or inconsistent across the tissue section. What could be the problem?

A2: Weak or inconsistent staining can stem from several procedural aspects. Firstly, ensure the pH of your staining solution is appropriate; acid dyes like this compound typically bind more effectively in a slightly acidic environment, which enhances the electrostatic attraction between the anionic dye and cationic tissue proteins. Secondly, the concentration of the dye and the incubation time are critical. Insufficient concentration or time will result in weak staining. Finally, ensure thorough deparaffinization and rehydration of your tissue sections, as residual paraffin (B1166041) can impede dye penetration.

Q3: Can the choice of mounting medium affect the stability of this compound?

A3: Absolutely. The choice of mounting medium is a critical factor in preventing dye fading. It is highly recommended to use a permanent mounting medium that includes antifade reagents. These reagents are typically antioxidants or free radical scavengers that protect the dye from photobleaching. Common antifade agents include p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG). When selecting a commercial antifade mounting medium, ensure it is compatible with azo dyes.

Q4: How should I store my stained slides to minimize fading over time?

A4: Proper storage is crucial for the long-term preservation of your stained specimens. Stained slides should be stored in the dark to prevent photobleaching from ambient light. A slide box stored in a cool, dry place is ideal. For long-term archival, storage at 4°C can further slow down any potential degradation of the stain.

Q5: Are there any specific chemicals or reagents I should avoid during the staining and mounting process?

A5: Avoid using strong oxidizing agents in your washing buffers or mounting media, as they can degrade the azo dye. Also, be mindful of the pH of all solutions used. As this compound can fade at a pH above 11, ensure your buffers and mounting medium are within a neutral to slightly acidic range.[1] While not specific to this compound, some antifade reagents like PPD can react with certain cyanine (B1664457) dyes, so it is always good practice to check for compatibility if you are performing multicolor imaging.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using this compound.

Problem Potential Cause Recommended Solution
Rapid Fading During Microscopy Photobleaching: High-intensity illumination.- Reduce the intensity of the microscope's light source to the minimum necessary for visualization.- Minimize the duration of light exposure.- Use a high-quality antifade mounting medium.
Incorrect Mounting Medium: Lack of antifade reagents.- Remount the coverslip with a commercial or freshly prepared antifade mounting medium containing reagents like DABCO or NPG.
Weak or No Staining Incorrect pH of Staining Solution: pH is too high (less acidic).- Adjust the pH of the this compound staining solution to a slightly acidic range (e.g., pH 4-6) using a weak acid like acetic acid.
Insufficient Dye Concentration or Staining Time: - Increase the concentration of the this compound solution.- Increase the incubation time of the slides in the staining solution.
Incomplete Deparaffinization: Residual wax blocking dye penetration.- Ensure complete deparaffinization with fresh xylene or a xylene substitute.
Uneven Staining Non-uniform Application of Staining Solution: - Ensure the entire tissue section is fully and evenly covered with the staining solution during incubation.
Drying of the Section During Staining: - Keep the slides in a humid chamber during incubation steps to prevent drying.
High Background Staining Staining Solution pH is Too Low: Excessive protonation of tissue proteins.- Increase the pH of the staining solution slightly to reduce non-specific binding.
Inadequate Washing: Excess dye remains on the tissue.- Increase the duration and number of rinses in the wash buffer after staining.

Quantitative Data Summary

The stability of this compound is influenced by several factors. The following table summarizes available quantitative data.

Parameter Value/Range Notes
Chemical Class Monoazo (Metallized)The presence of a metal complex generally enhances the stability of azo dyes.[1]
pH Stability Stable in pH 1-11The dye is reported to fade at a pH greater than 11.[1]
Lightfastness (AATCC) 5-6On a scale of 1 to 8, where 8 is the highest lightfastness. This indicates good to very good resistance to fading upon light exposure.[1]

Experimental Protocols

Protocol 1: General Staining Procedure for this compound

This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissue types and applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a 0.1% to 1.0% (w/v) solution of this compound in distilled water.

    • To enhance staining, add 1% (v/v) acetic acid to the staining solution to achieve a slightly acidic pH.

    • Immerse slides in the this compound staining solution for 5-10 minutes.

  • Washing:

    • Rinse slides briefly in distilled water to remove excess stain.

    • If differentiation is required to reduce background staining, briefly dip the slides in a 0.5% acetic acid solution followed by a thorough rinse in distilled water.

  • Dehydration and Clearing:

    • Dehydrate the sections through graded alcohols: 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each.

    • Clear in two changes of xylene for 2 minutes each.

  • Mounting:

    • Apply a coverslip using a permanent mounting medium containing antifade reagents.

Protocol 2: Preparation of an Antifade Mounting Medium (DABCO-based)

This protocol describes the preparation of a simple, effective antifade mounting medium.

  • Materials:

    • 1,4-diazabicyclo[2.2.2]octane (DABCO)

    • Glycerol

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a 10X stock solution of PBS.

    • Prepare the mounting medium by mixing:

      • 90 ml Glycerol

      • 10 ml 10X PBS

      • 2.5 g DABCO

    • Stir the mixture until the DABCO is completely dissolved. This may take some time.

    • Aliquot the mounting medium into small, light-proof tubes and store at -20°C.

Visualizations

TroubleshootingWorkflow start Stain Fading Observed check_light Check Microscope Illumination start->check_light During Observation check_mounting Examine Mounting Medium start->check_mounting Post-Staining check_storage Review Slide Storage Conditions start->check_storage Long-term check_ph Verify pH of Solutions start->check_ph During Staining/Mounting reduce_light Reduce Light Intensity and Exposure Time check_light->reduce_light Is it too high? end Fading Minimized reduce_light->end use_antifade Use Antifade Mounting Medium check_mounting->use_antifade Lacks antifade reagents? use_antifade->end store_dark Store Slides in the Dark and Cool check_storage->store_dark Improper storage? store_dark->end adjust_ph Ensure pH is between 1 and 11 check_ph->adjust_ph pH > 11? adjust_ph->end

Caption: Troubleshooting workflow for this compound fading.

PhotobleachingMechanism Dye_Ground Dye (Ground State) Dye_Excited Dye (Excited Singlet State) Dye_Ground->Dye_Excited Light Absorption (hv) Dye_Excited->Dye_Ground Fluorescence Dye_Triplet Dye (Excited Triplet State) Dye_Excited->Dye_Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Dye_Triplet->ROS Energy Transfer to O2 Degraded_Dye Non-fluorescent Degraded Dye Dye_Triplet->Degraded_Dye Direct Reaction ROS->Degraded_Dye Oxidation of Dye Antifade Antifade Reagent (e.g., DABCO) Antifade->ROS Quenches ROS

Caption: General mechanism of azo dye photobleaching and the role of antifade reagents.

References

Common issues with C.I. Acid Blue 158 in histological preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Blue 158. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during histological preparations using this dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in histology?

This compound is a water-soluble monoazo metallized dye.[1] In industrial applications, it is commonly used for coloring textiles, leather, soaps, and detergents.[1] While not as commonly cited in histological literature as other acid dyes, its chemical properties suggest it can be used as a cytoplasmic counterstain, binding to basic components of the cell such as proteins in the cytoplasm and connective tissue fibers.[2]

Q2: What are the most common issues encountered when using this compound in histological staining?

Based on general principles of acid dye staining, the most common issues with this compound are likely to be:

  • Weak or No Staining: The tissue components do not take up the dye adequately.

  • Uneven or Patchy Staining: The dye is not distributed uniformly across the tissue section.

  • Excessive Background Staining: Non-specific binding of the dye obscures the target structures.

  • Dye Precipitation: The dye forms visible precipitates on the tissue section.

  • Fading of Staining: The color intensity diminishes over time, especially upon exposure to light.

Q3: What is the optimal pH for a this compound staining solution?

Acid dyes, including this compound, are most effective in an acidic environment. The low pH ensures that the target proteins are positively charged, facilitating the ionic binding of the negatively charged dye molecules.[2] While specific optimal conditions for this compound in histology are not widely published, a starting pH range of 2.5 to 4.0 is recommended for most acid dyes. The dye itself is reported to be most stable in a pH range of 1-11, but tends to fade at a pH greater than 11.[1]

Troubleshooting Guides

Issue 1: Weak or No Staining

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incorrect pH of Staining Solution The staining solution is not acidic enough to promote binding of the acid dye to tissue proteins.Adjust the pH of the staining solution to a range of 2.5-4.0 using acetic acid.
Insufficient Staining Time The tissue has not been incubated in the dye long enough for adequate penetration and binding.Increase the incubation time in the this compound solution. Optimization may be required (e.g., testing intervals of 5, 10, and 15 minutes).
Exhausted Staining Solution The concentration of the dye in the staining bath has been depleted from repeated use.Prepare a fresh staining solution.
Over-differentiation Excessive time in a differentiating solution (if used) can strip the dye from the tissue.Reduce the time in the differentiating solution or use a less aggressive differentiator.
Poor Fixation Inadequate fixation can alter tissue chemistry and reduce the availability of binding sites for the dye.Ensure proper fixation protocols are followed, using an appropriate fixative for the tissue type and target structures.
Issue 2: Uneven or Patchy Staining

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Deparaffinization Residual paraffin (B1166041) wax on the slide prevents the aqueous dye solution from reaching the tissue.Ensure complete deparaffinization by using fresh xylene and adequate incubation times (e.g., two changes of xylene for at least 5 minutes each).[3]
Air Bubbles Air bubbles trapped on the surface of the slide block the dye from accessing the tissue.Carefully immerse the slides into the staining solution to avoid the formation of air bubbles.
Uneven Section Thickness Variations in the thickness of the tissue section will lead to differences in staining intensity.Ensure the microtome is properly calibrated and the blade is sharp to obtain sections of uniform thickness.
Contaminated Reagents or Glassware Debris or residues in the staining solutions or on the slides can interfere with staining.Filter staining solutions before use and ensure all glassware is thoroughly cleaned.
Issue 3: Excessive Background Staining

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Overly Concentrated Staining Solution A high concentration of the dye can lead to non-specific binding.Dilute the this compound staining solution. A concentration range of 0.1% to 1.0% (w/v) is a good starting point.
Excessive Staining Time Prolonged incubation can increase non-specific dye binding.Reduce the staining time.
Inadequate Rinsing Insufficient rinsing after staining fails to remove all of the unbound dye.Ensure thorough but gentle rinsing in distilled water or a weak acid solution after the staining step.
High pH of Staining Solution While an acidic pH is necessary, a pH that is too low can sometimes increase non-specific binding of certain dyes.Optimize the pH of the staining solution.

Experimental Protocols

Protocol 1: Standard Staining with this compound

This protocol provides a general guideline for using this compound as a counterstain for cytoplasm and connective tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Nuclear Staining (Optional):

    • Stain with a suitable nuclear stain (e.g., Hematoxylin) according to standard protocols.

    • Rinse well in running tap water.

    • "Blue" the nuclei in Scott's tap water substitute or a weak alkaline solution.

    • Rinse in distilled water.

  • This compound Staining:

    • Prepare a 0.5% (w/v) solution of this compound in 1% aqueous acetic acid.

    • Immerse slides in the staining solution for 5-10 minutes.

  • Differentiation (Optional):

    • Briefly dip slides in 0.5% acetic acid to remove excess stain if needed.

  • Dehydration and Mounting:

    • Rinse slides in distilled water.

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in two changes of xylene.

    • Mount with a permanent mounting medium.

Data Presentation

The following table summarizes recommended starting parameters for optimizing this compound staining.

ParameterRangeRecommended Starting PointNotes
Dye Concentration 0.1% - 1.0% (w/v)0.5% (w/v)Higher concentrations may increase background staining.
pH of Staining Solution 2.5 - 4.03.0Adjust with acetic acid.
Staining Time 3 - 15 minutes5 minutesVaries with tissue type and thickness.
Differentiation Time 5 - 30 seconds10 secondsUse 0.5% acetic acid. Differentiate only if necessary.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Staining Issue Observed weak_stain Weak or No Staining? start->weak_stain end_good Optimal Staining end_bad Persistent Issue: Consult Senior Staff uneven_stain Uneven or Patchy Staining? weak_stain->uneven_stain No check_ph Check/Adjust pH of Staining Solution (Target: 2.5-4.0) weak_stain->check_ph Yes background_stain Excessive Background? uneven_stain->background_stain No check_deparaffinization Verify Complete Deparaffinization uneven_stain->check_deparaffinization Yes background_stain->end_bad No reduce_concentration Reduce Dye Concentration background_stain->reduce_concentration Yes increase_time Increase Staining Time check_ph->increase_time fresh_solution Prepare Fresh Staining Solution increase_time->fresh_solution fresh_solution->end_good check_sectioning Ensure Uniform Section Thickness check_deparaffinization->check_sectioning check_sectioning->end_good optimize_rinsing Optimize Rinsing Steps reduce_concentration->optimize_rinsing optimize_rinsing->end_good

References

Enhancing the signal-to-noise ratio of C.I. Acid Blue 158 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for enhancing the signal-to-noise ratio (SNR) of C.I. Acid Blue 158 (Coomassie Brilliant Blue G-250) fluorescence in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence useful?

A1: this compound is a monoazo metallized dye.[1][2][3] However, in the context of fluorescence for life science applications, the name is often associated with Coomassie Brilliant Blue G-250, a triphenylmethane (B1682552) dye widely used for protein analysis.[4][5][6] Its fluorescence is particularly useful because the dye's properties change upon binding to proteins, leading to a significant increase in fluorescence intensity, which can be leveraged for sensitive protein detection and quantification.[5][6]

Q2: What is the signal-to-noise ratio (SNR) and why is it important for my fluorescence experiments?

A2: The signal-to-noise ratio (SNR) is a measure that compares the level of your desired signal (fluorescence from your target) to the level of background noise. A higher SNR indicates a clearer, more reliable measurement. In fluorescence microscopy and assays, maximizing the SNR is crucial for detecting low-abundance targets and obtaining high-quality, quantifiable data.[7][8]

Q3: What are the primary factors that affect the fluorescence signal of this compound?

A3: The primary factor is its binding to proteins.[5][6] When bound to proteins, the dye's absorption maximum shifts and its fluorescence intensity increases.[5] Other factors include the concentration of the dye, the pH of the solution, and the presence of certain chemicals that can enhance or quench the fluorescence. For instance, the dye is most stable in a pH range of 1-11.[1]

Q4: What are the common sources of noise in experiments using this compound?

A4: Common sources of noise include:

  • High Background Fluorescence: This can originate from unbound dye, impurities in reagents, or autofluorescence from the sample or labware (e.g., microplates).[9][10][11]

  • Autofluorescence: Endogenous fluorophores within biological samples can emit light and interfere with the specific signal.[10][12]

  • Photobleaching: The irreversible degradation of the fluorophore due to prolonged exposure to excitation light, which leads to a weaker signal over time.[13][14]

  • Instrumentation Noise: This includes readout noise and dark current from the detector (e.g., camera or PMT).[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

High Background Signal

Q: My background fluorescence is very high, obscuring my signal. What can I do?

A: High background is a common issue that can be addressed through several strategies:

  • Optimize Washing Steps: Increase the number or duration of washing steps to more thoroughly remove unbound dye.[11] Using a wash buffer with a mild detergent like 0.1-0.2% Tween 20 can also be effective.[11]

  • Use High-Purity Reagents: Impurities in buffers or other reagents can be a source of background fluorescence. Use fresh, high-purity reagents.[9]

  • Select Appropriate Labware: Switch to labware designed for fluorescence applications, such as black-walled microplates, which reduce stray light and well-to-well crosstalk.[9]

  • Check for Contamination: Ensure that all containers, pipette tips, and membranes are clean. Residues from previous experiments can be a source of fluorescent contaminants.[11]

  • Implement a Quenching Strategy: In some applications, it may be possible to add a quencher that specifically reduces the fluorescence of the background without affecting the signal from the target-bound dye.[15]

Weak or No Signal

Q: I am observing a very weak signal or no signal at all. How can I improve it?

A: A weak signal can be due to issues with the dye, the sample, or the instrument settings.

  • Check Instrument Settings: Ensure that the excitation and emission filters or monochromator settings on your fluorometer or microscope are correctly matched to the spectral properties of this compound when it is bound to your target.[9]

  • Increase Dye Concentration: The concentration of the dye might be too low. Perform a titration to find the optimal concentration that maximizes signal without significantly increasing the background.[12]

  • Verify Target Presence and Concentration: Confirm that your target protein is present in the sample and at a sufficient concentration to be detected.[12]

  • Optimize pH: The fluorescence of many dyes is pH-dependent.[16][17][18] this compound is generally stable between pH 1 and 11, but its binding and fluorescence characteristics can vary within this range.[1] Ensure your buffer pH is optimal for your specific assay.

  • Increase Instrument Gain/Exposure Time: Increasing the detector gain or the image acquisition time can amplify a weak signal.[9] However, be aware that this will also amplify the background noise, so it's a trade-off.

Signal Instability and Photobleaching

Q: My fluorescence signal decreases over time. How can I prevent photobleaching?

A: Photobleaching is the light-induced destruction of the fluorophore. To minimize its effects:

  • Reduce Exposure Time and Intensity: Minimize the sample's exposure to the excitation light. Use the lowest possible light intensity and the shortest exposure time that still provides a good signal.[14]

  • Use Antifade Reagents: For microscopy, use a mounting medium that contains an antifade reagent. These reagents reduce photobleaching and preserve the fluorescence signal.[14]

  • Image Quickly: Plan your experiment to acquire images as quickly as possible after preparing the sample.[14]

  • Work in the Dark: Prepare and handle samples in a darkened room or use light-blocking containers to prevent premature photobleaching.

Data Presentation

The spectral properties of this compound (Coomassie G-250) are highly dependent on its environment, particularly its binding state with proteins.

PropertyUnbound Dye (Reddish-Brown)Protein-Bound Dye (Blue)Reference
Absorption Max (λ_abs) ~465 nm~595 nm[5]
Emission Max (λ_em) Varies (often weak)~650 nm (Infrared)[6][19]

Note: The exact wavelengths can vary depending on the solvent, pH, and the specific protein it is bound to.

Experimental Protocols

Protocol: Fluorescent Staining of Proteins in Polyacrylamide Gels

This protocol provides a general method for using this compound (Coomassie G-250) as a fluorescent stain for proteins separated by SDS-PAGE. This method leverages the infrared fluorescence of the dye for high sensitivity.[19]

Materials:

  • Staining Solution: 0.1% (w/v) this compound (G-250), 0.5 M H₂SO₄.

  • Destaining Solution: Not typically required for fluorescent imaging if background is low.

  • Deionized water.

  • Polyacrylamide gel with separated proteins.

Procedure:

  • Electrophoresis: Run the protein sample on an SDS-PAGE gel as per standard protocols.

  • Fixing (Optional but Recommended): After electrophoresis, place the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30 minutes to precipitate the proteins within the gel matrix.

  • Washing: Rinse the gel thoroughly with deionized water to remove the fixing solution.

  • Staining: Immerse the gel in the this compound staining solution. Agitate gently for 1-2 hours at room temperature. The solution should appear dark green.[19]

  • Washing/Destaining: Briefly rinse the gel with deionized water. For fluorescent imaging, extensive destaining is often unnecessary and can reduce signal intensity. A short wash helps to lower the surface background. For improved background clarity, a 4 mM EDTA washing solution at boiling temperatures can be used for a more rapid destain.[20]

  • Imaging:

    • Place the gel on a fluorescence imaging system equipped with appropriate filters for near-infrared detection.

    • Excite the gel using a light source around 550-630 nm.

    • Capture the emission using a filter that allows light above 650 nm to pass through.

    • Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.

Visualizations

Logical Workflow for Troubleshooting Fluorescence Signal Issues

G cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions_bg Solutions for High Background cluster_solutions_signal Solutions for Low Signal cluster_solutions_fade Solutions for Photobleaching cluster_end End start Fluorescence Experiment problem Poor SNR? start->problem high_bg High Background problem->high_bg Yes low_signal Low Signal problem->low_signal Yes photobleach Signal Fades problem->photobleach Yes end_good Good SNR - Proceed problem->end_good No sol_bg1 Optimize Washing Steps high_bg->sol_bg1 sol_bg2 Use Black Plates high_bg->sol_bg2 sol_bg3 Check Reagent Purity high_bg->sol_bg3 sol_sig1 Check Filters/Wavelengths low_signal->sol_sig1 sol_sig2 Increase Dye Concentration low_signal->sol_sig2 sol_sig3 Adjust Gain/Exposure low_signal->sol_sig3 sol_fade1 Reduce Light Exposure photobleach->sol_fade1 sol_fade2 Use Antifade Reagents photobleach->sol_fade2 sol_bg1->end_good sol_bg2->end_good sol_bg3->end_good sol_sig1->end_good sol_sig2->end_good sol_sig3->end_good sol_fade1->end_good sol_fade2->end_good

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

Factors Influencing Signal-to-Noise Ratio

G cluster_signal Signal (+) Factors cluster_noise Noise (-) Factors SNR Signal-to-Noise Ratio (SNR) Signal Signal Signal->SNR ProteinBinding Protein Binding ProteinBinding->Signal DyeConc Optimal Dye Concentration DyeConc->Signal InstrumentSettings Correct Instrument Settings InstrumentSettings->Signal pH_opt Optimal pH pH_opt->Signal Noise Noise Noise->SNR Background High Background Background->Noise Autofluorescence Autofluorescence Autofluorescence->Noise Photobleaching Photobleaching Photobleaching->Noise Quenching Quenching Quenching->Noise

Caption: Key factors that increase signal or noise, affecting the overall SNR.

References

Validation & Comparative

A Comparative Performance Analysis of C.I. Acid Blue 158 and Other Acid Dyes for Wool Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Acid Blue 158 with other classes of acid dyes commonly used for dyeing wool. The information presented is intended to assist researchers, scientists, and professionals in the selection of appropriate dyes for their specific applications, with a focus on performance characteristics and supporting experimental methodologies.

Introduction to Acid Dyes for Wool

Acid dyes are anionic colorants that are applied to protein fibers such as wool from an acidic dyebath.[1] The acidity allows for the protonation of amino groups in the wool fibers, creating cationic sites that bond with the anionic dye molecules.[2] This class of dyes is broadly categorized into three main groups based on their molecular structure, application method, and fastness properties: leveling acid dyes, milling acid dyes, and pre-metalized acid dyes.[3][4] this compound is a pre-metalized acid dye, which are known for their excellent fastness properties.[5][6]

Comparative Performance Data

The following table summarizes the typical performance characteristics of different classes of acid dyes on wool. The data is compiled from various industry sources and scientific publications. It is important to note that actual performance can vary depending on the specific dye, substrate, and application conditions.

Dye ClassC.I. Name (Example)Chemical ClassLightfastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color ChangeWash Fastness (ISO 105-C06) - StainingWet FastnessKey Characteristics
Leveling Acid DyesC.I. Acid Blue 7Triphenylmethane2-3 (Poor to Fair)2-3 (Poor to Fair)2-3 (Poor to Fair)PoorBright shades, good leveling properties, require strongly acidic dyebath.[7][8]
Milling Acid DyesC.I. Acid Red 114Azo4-5 (Moderate to Good)3-4 (Fair to Good)3-4 (Fair to Good)Moderate to GoodGood wet fastness, applied from a weakly acidic to neutral dyebath.[7]
Pre-metalized Acid Dyes This compound Azo (1:2 Chromium Complex) 6-7 (Very Good to Excellent) 4-5 (Good to Excellent) 4-5 (Good to Excellent) Excellent Excellent light and wet fastness, good exhaustion, duller shades compared to leveling dyes.[6][9]
Anthraquinone Acid DyesC.I. Acid Blue 25Anthraquinone5-6 (Good to Very Good)3 (Fair)3 (Fair)ModerateBright shades, good lightfastness, moderate wet fastness.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.

Wool Dyeing Protocol

This protocol describes a standard laboratory procedure for dyeing wool yarn or fabric with acid dyes.

Materials:

  • Wool substrate (scoured)

  • Acid dye (e.g., this compound)

  • Acetic acid or formic acid

  • Glauber's salt (sodium sulfate) (optional, as a leveling agent)

  • Laboratory dyeing machine or water bath with temperature control

  • Beakers, graduated cylinders, and stirring rods

Procedure:

  • Scouring: The wool substrate is first scoured in a solution containing a non-ionic detergent to remove any impurities. Rinse thoroughly.

  • Dye Solution Preparation: Accurately weigh the required amount of acid dye powder and dissolve it in a small amount of hot distilled water to create a stock solution.

  • Dye Bath Preparation: Fill the dyeing vessel with the required volume of water (liquor ratio, e.g., 40:1). Add the dye stock solution and stir well.

  • pH Adjustment: Add acetic acid or formic acid to the dyebath to achieve the desired pH (typically pH 4.5-5.5 for pre-metalized dyes).

  • Dyeing Process: Introduce the wetted wool substrate into the dyebath at a starting temperature of approximately 40°C.

  • Temperature Ramp: Gradually raise the temperature of the dyebath to the boil (98-100°C) over a period of 30-45 minutes.

  • Dyeing at Boil: Maintain the dyebath at the boil for 45-60 minutes, ensuring gentle agitation to promote even dyeing.

  • Cooling and Rinsing: After dyeing, allow the dyebath to cool down gradually. Remove the dyed wool and rinse it thoroughly with warm and then cold water until the water runs clear.

  • Drying: Squeeze out excess water and air-dry the dyed wool at room temperature.

Lightfastness Testing (Adapted from ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue Wool Standards (Scale 1-8)

  • Grey Scale for assessing color change

Procedure:

  • A specimen of the dyed wool is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of Blue Wool Standards are exposed under the same conditions.

  • The exposure is continued until a specified color change is observed on the specimen or for a specified duration.

  • The lightfastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool Standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).[12]

Wash Fastness Testing (Adapted from ISO 105-C06)

This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for agitated washing at a specified temperature.

  • Multifiber adjacent fabric (containing wool, cotton, nylon, polyester, acrylic, and acetate).

  • Standard detergent solution.

  • Grey Scale for assessing color change and staining.

Procedure:

  • A specimen of the dyed wool is stitched together with a multifiber adjacent fabric.

  • The composite specimen is then subjected to washing in a standard detergent solution under specified conditions of temperature (e.g., 40°C, 50°C, or 60°C), time, and agitation.

  • After washing, the specimen is rinsed and dried.

  • The change in color of the dyed wool and the degree of staining on the different fibers of the multifiber fabric are assessed using the respective Grey Scales. The rating is from 1 (poor) to 5 (excellent).

Visualizations

Chemical Structure Comparison

cluster_0 This compound (Pre-metalized Azo) cluster_1 C.I. Acid Blue 7 (Triphenylmethane) cluster_2 C.I. Acid Red 114 (Azo) This compound This compound C.I. Acid Blue 7 C.I. Acid Blue 7 C.I. Acid Red 114 C.I. Acid Red 114 G Workflow for Wool Dyeing and Fastness Testing A Scouring of Wool Substrate B Dye Solution Preparation A->B Cleaned Wool C Dye Bath Preparation & pH Adjustment B->C Dye Stock D Dyeing Process C->D Prepared Dyebath E Cooling & Rinsing D->E Dyed Wool F Drying E->F G Lightfastness Test (ISO 105-B02) F->G Dyed & Dried Sample H Wash Fastness Test (ISO 105-C06) F->H Dyed & Dried Sample I Performance Assessment G->I H->I G A Acid Dyes for Wool B Leveling Dyes A->B C Milling Dyes A->C D Pre-metalized Dyes (e.g., this compound) A->D P3 Bright Shades B->P3 P4 Good Leveling B->P4 P5 Requires Strong Acid B->P5 P2 High Wash Fastness C->P2 P1 High Lightfastness D->P1 D->P2

References

A Comparative Guide to Protein Stains for Mass Spectrometry Validation: Featuring C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins is paramount. While numerous protein staining methods exist for visualizing proteins in polyacrylamide gels, their compatibility with downstream mass spectrometry (MS) analysis varies significantly. The choice of stain can impact protein recovery, peptide identification, and overall sequence coverage.

This guide provides an objective comparison of common protein staining methods and introduces C.I. Acid Blue 158, a dye not traditionally used for this application, as a subject for validation. Although specific performance data for this compound in proteomics is not available in published literature, its properties as a metallized acid dye allow for a theoretical comparison against established standards.[1][2] This guide serves as a framework for validating any novel staining candidate against proven methods like Coomassie Brilliant Blue, silver, and fluorescent staining.

Quantitative Comparison of Protein Stains

The ideal protein stain for mass spectrometry should offer high sensitivity, a broad linear dynamic range for accurate quantification, and should not interfere with peptide extraction or ionization.[3][4] The following table summarizes the key performance metrics for common protein staining methods, with projected characteristics for this compound based on its chemical class.

FeatureThis compound (Theoretical)Colloidal Coomassie G-250Silver StainingFluorescent Dyes (e.g., SYPRO Ruby)
Limit of Detection ~10-50 ng8–10 ng[5]0.25–0.5 ng[5]0.25–1 ng[5]
Linear Dynamic Range ModerateModerate (~1 order of magnitude)Narrow[5]Wide (>3 orders of magnitude)[4][5]
MS Compatibility Potentially Good (Requires Validation)Excellent[3]Limited (MS-compatible kits available)[6]Excellent[7][8]
Staining Time Hours to Overnight~1 hour to overnight[5]Multiple, time-consuming steps[5]90 minutes to overnight[5]
Reversibility Likely ReversibleReversible (non-covalent binding)[9]Requires harsh destainingNon-covalent binding[9]
Visualization Visible LightVisible LightVisible LightUV or Laser-based Scanner Required[5]
Reproducibility UnknownGood[5]Low[5]High[5]
Cost LowLowLowHigh

Experimental Protocols

Reproducible and reliable results depend on meticulous and standardized protocols. Below are detailed methodologies for protein separation, staining, and preparation for mass spectrometry analysis.

1D SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
  • Sample Preparation: Mix protein lysate or standard with 4X Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol). Heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples into the wells of a pre-cast or hand-cast polyacrylamide gel (e.g., 4-20% gradient gel).

  • Running Conditions: Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Gel Removal: Carefully disassemble the gel cassette and place the gel in a clean container with deionized water.

Protein Staining Procedures

a) Colloidal Coomassie Brilliant Blue G-250 Staining [5]

  • Fixation: Fix the gel in 10% methanol, 7% acetic acid for 30-60 minutes.

  • Staining: Submerge the gel in a colloidal Coomassie staining solution (e.g., 0.1% w/v Coomassie G-250, 2% v/v phosphoric acid, 10% w/v ammonium (B1175870) sulfate, 20% v/v methanol) and incubate for up to 20 hours with gentle agitation.[5]

  • Destaining: Destain the gel with deionized water, changing the water several times until a clear background is achieved.[5]

b) Mass Spectrometry-Compatible Silver Staining [5]

  • Fixation: Fix the gel in 50% methanol, 10% acetic acid for at least 1 hour.[5]

  • Washing: Wash the gel with deionized water three times for 10 minutes each.

  • Sensitization: Incubate the gel in 0.02% sodium thiosulfate (B1220275) for 1-2 minutes.[5]

  • Staining: Rinse briefly with water and incubate in 0.1% silver nitrate (B79036) for 20-30 minutes in the dark.[5]

  • Development: Rinse with water and add the developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde) until bands appear.[5]

  • Stopping: Stop the reaction with 10% acetic acid once the desired intensity is reached.[5]

c) Fluorescent Staining (SYPRO Ruby) [5]

  • Fixation: Fix the gel in 10% methanol, 7% acetic acid for 30-60 minutes.[5]

  • Staining: Incubate the gel in SYPRO Ruby protein gel stain for at least 90 minutes (or overnight for maximum sensitivity) with gentle agitation, protected from light.

  • Washing: Wash the gel for 30 minutes in 10% methanol, 7% acetic acid to reduce background.

  • Rinsing: Rinse with deionized water before imaging.

In-Gel Digestion and Peptide Extraction for Mass Spectrometry

This protocol is a critical step for validating stain compatibility.

  • Band Excision: Place the stained gel on a clean surface (e.g., a light box). Using a clean scalpel, excise the protein bands of interest, minimizing the amount of surrounding empty gel.[6]

  • Destaining:

    • Coomassie/Acid Blue: Destain gel pieces with multiple washes of 50% acetonitrile (B52724) (ACN) in 25 mM ammonium bicarbonate (AmBic) until the blue color is gone.

    • Silver: Destain with a solution of 15 mM potassium ferricyanide (B76249) and 50 mM sodium thiosulfate, followed by extensive washing with water.

    • Fluorescent: No destaining is typically required.[8]

  • Reduction & Alkylation:

    • Shrink the gel pieces with 100% ACN and dry in a vacuum centrifuge.

    • Rehydrate with 10 mM dithiothreitol (B142953) (DTT) in 100 mM AmBic and incubate at 56°C for 45 minutes.

    • Remove the DTT solution, and add 55 mM iodoacetamide (B48618) (IAA) in 100 mM AmBic. Incubate for 30 minutes in the dark.

  • Digestion:

    • Wash the gel pieces with 100 mM AmBic, then 100% ACN. Dry completely.

    • Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL) in 50 mM AmBic.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Add 50 µL of an extraction buffer (e.g., 50% ACN, 5% formic acid) and sonicate for 15 minutes.

    • Collect the supernatant. Repeat the extraction once.

    • Pool the supernatants and dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow and Pathway Visualizations

Visualizing the experimental process ensures clarity and reproducibility. The following diagram outlines the complete workflow from protein separation to validation.

Validation_Workflow cluster_gel Gel-Based Separation cluster_stain Staining & Visualization cluster_options Stain Options cluster_ms Mass Spectrometry Analysis cluster_validation Validation Sample Protein Sample SDSPAGE 1. SDS-PAGE Separation Sample->SDSPAGE Gel Protein Gel SDSPAGE->Gel Stain 2. Staining Gel->Stain AB158 This compound CBB Coomassie Blue Silver Silver Stain Fluo Fluorescent Image 3. Gel Imaging AB158->Image CBB->Image Silver->Image Fluo->Image Excision 4. Band Excision Image->Excision Digestion 5. In-Gel Digestion Excision->Digestion Extraction 6. Peptide Extraction Digestion->Extraction LCMS 7. LC-MS/MS Extraction->LCMS Data 8. Data Analysis LCMS->Data Validation 9. Validation Metrics Data->Validation

Caption: Workflow for validating protein staining methods for mass spectrometry.

This comprehensive workflow illustrates the sequential steps required to validate a protein stain, such as this compound, for its compatibility and performance in a proteomics context. Successful validation is determined by high protein identification scores, significant sequence coverage, and reproducible quantification from the mass spectrometry data.

References

A Comparative Guide to Alternative Dyes for C.I. Acid Blue 158 in Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes in textile applications is critical. This guide provides a comprehensive comparison of C.I. Acid Blue 158 and its potential alternatives, focusing on performance, experimental protocols, and chemical classifications.

This compound is a premetallized acid dye known for its good fastness properties on protein fibers like wool and silk, as well as polyamides like nylon.[1] However, the presence of chromium in its structure raises environmental and health concerns, prompting the search for viable alternatives.[2] This guide explores various classes of acid dyes that can serve as replacements, including other metal-complex dyes, azo dyes, and anthraquinone (B42736) dyes.

Performance Comparison of this compound and Alternatives

The selection of an alternative dye depends on a balance of desired properties, including color fastness, dyeing efficiency, and environmental impact. The following tables summarize the available quantitative data for this compound and several potential alternatives. It is important to note that this data is compiled from various sources and testing conditions may differ.

Table 1: General Properties and Chemical Class of Selected Acid Dyes

C.I. NameC.I. NumberChemical ClassMolecular FormulaMolecular Weight ( g/mol )
Acid Blue 15814880Monoazo, Metal Complex (Cr)C₂₀H₁₃N₂NaO₈S₂495.45
Acid Blue 11326360DisazoC₃₂H₂₁N₅Na₂O₆S₂681.65
Acid Blue 8061585AnthraquinoneC₃₂H₂₈N₂Na₂O₈S₂678.68
Acid Red 13818073MonoazoNot AvailableNot Available
Leveling Acid Dyes-Various (often Azo)-Generally smaller
Milling Acid Dyes-Various (often Azo)-Generally larger

Table 2: Comparative Light Fastness of Selected Acid Dyes (Scale: 1-8, where 8 is best)

DyeSubstrateLight Fastness Rating
This compound Wool5
C.I. Acid Blue 113Wool5
C.I. Acid Blue 80Wool6-7
C.I. Acid Red 138Wool, SilkGood
Leveling Acid Dyes (general)Wool, SilkGenerally lower
Milling Acid Dyes (general)Wool, SilkGood to Excellent

Note: Data compiled from multiple sources.[1][3][4][5]

Table 3: Comparative Wash Fastness of Selected Acid Dyes (Staining on Multifiber, Scale: 1-5, where 5 is best)

DyeSubstrateWash Fastness (Staining)
This compound Wool3
C.I. Acid Blue 113Wool3
C.I. Acid Blue 80WoolNot Available
C.I. Acid Red 138Wool, Silk4-5
Leveling Acid Dyes (general)Wool, SilkPoor to Moderate
Milling Acid Dyes (general)Wool, SilkGood to Excellent

Note: Data compiled from multiple sources.[3][4][5][6][7]

Table 4: Comparative Perspiration Fastness of Selected Acid Dyes (Staining, Scale: 1-5, where 5 is best)

DyeSubstratePerspiration Fastness (Staining)
This compound Wool3-4
C.I. Acid Blue 113Wool3-4
C.I. Acid Blue 80WoolNot Available
Leveling Acid Dyes (general)Wool, SilkModerate
Milling Acid Dyes (general)Wool, SilkGood

Note: Data compiled from multiple sources.[3][5]

Table 5: Comparative Rubbing Fastness (Crocking) of Selected Acid Dyes (Wet, Scale: 1-5, where 5 is best)

DyeSubstrateRubbing Fastness (Wet)
This compound WoolNot Available
C.I. Acid Blue 113WoolNot Available
C.I. Acid Blue 80WoolNot Available
Leveling Acid Dyes (general)Wool, SilkModerate
Milling Acid Dyes (general)Wool, SilkGood

Note: General properties of dye classes are indicated where specific data for C.I. numbers are unavailable.[7]

Table 6: Dyeing Efficiency of Different Acid Dye Classes

Dye ClassTypical Exhaustion RateTypical Fixation Rate
Metal-Complex DyesHighHigh
Leveling Acid DyesGoodModerate
Milling Acid DyesVery GoodVery Good

Note: Exhaustion and fixation rates are influenced by dyeing parameters.[8]

Experimental Protocols

Reproducible and standardized experimental procedures are essential for the accurate comparison of dye performance. Below are detailed methodologies for a general acid dyeing process and key fastness tests.

General Laboratory Protocol for Acid Dyeing

This protocol is a general guideline for dyeing wool, silk, or nylon fabrics and can be adapted for specific research needs.

1. Fabric Preparation:

  • Scour the textile material with a 1-2 g/L solution of a non-ionic detergent at 40-50°C for 20-30 minutes to remove any impurities.

  • Rinse the fabric thoroughly with warm, then cold water until the rinse water is clear.

2. Dyebath Preparation:

  • Prepare the dyebath with a liquor-to-goods ratio of 20:1.

  • Add a leveling agent (e.g., 1 g/L) if necessary to promote even dye uptake.

  • Add an electrolyte, such as Glauber's salt (sodium sulfate), as required to control the rate of dyeing.

  • Adjust the pH of the dyebath to the desired level (typically 4.5-5.5 for many acid dyes) using acetic acid.

3. Dyeing Procedure:

  • Immerse the wet, scoured fabric into the dyebath at an initial temperature of 40°C.

  • Gradually raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute.

  • Maintain the dyeing at this temperature for 30-60 minutes, ensuring gentle agitation for even dyeing.[3]

  • Allow the dyebath to cool down before removing the fabric.

4. After-treatment:

  • Rinse the dyed fabric thoroughly with cold water.

  • Perform a soaping wash with a non-ionic detergent to remove any unfixed dye.

  • Rinse again until the water runs clear and allow the fabric to air dry.

Standard Fastness Testing Protocols

1. Color Fastness to Laundering (Adapted from AATCC Test Method 61-2A):

  • Specimen Preparation: A 50 x 150 mm specimen of the dyed fabric is attached to a multifiber test fabric.

  • Washing Procedure: The composite specimen is placed in a stainless steel container with 150 mL of a standard detergent solution and 50 stainless steel balls. The container is then agitated in a Launder-Ometer at 49°C for 45 minutes.[9][10]

  • Evaluation: After washing, rinsing, and drying, the change in color of the specimen is assessed using the Gray Scale for Color Change, and the staining on the multifiber test fabric is evaluated using the Gray Scale for Staining.[9]

2. Color Fastness to Perspiration (Adapted from ISO 105-E04):

  • Specimen Preparation: A specimen of the dyed fabric is placed between two adjacent fabrics (one of the same fiber and one multifiber).

  • Procedure: The composite specimen is immersed in a freshly prepared artificial perspiration solution (acidic or alkaline) for 30 minutes. The excess solution is removed, and the specimen is placed between two plates under a specified pressure in a testing device. The device is then placed in an oven at 37 ± 2°C for 4 hours.[11][12]

  • Evaluation: The change in color of the specimen and the staining of the adjacent fabrics are assessed using the respective Gray Scales.[12]

3. Color Fastness to Rubbing (Crocking) (Adapted from AATCC Test Method 8):

  • Procedure: A test square of standard white cotton crocking cloth is rubbed against the surface of the colored test specimen using a Crockmeter. The test is performed under both dry and wet conditions.

  • Evaluation: The amount of color transferred to the white crocking cloth is evaluated by comparison with the Gray Scale for Staining or the Chromatic Transference Scale.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for comparing the performance of alternative dyes and the classification of the dyes discussed.

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Fastness Testing Scouring Scouring Rinsing_Prep Rinsing Scouring->Rinsing_Prep Dyebath_Prep Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) Dyeing Dyeing (Temperature & Time Control) Dyebath_Prep->Dyeing Rinsing_Post Rinsing Dyeing->Rinsing_Post Soaping Soaping Rinsing_Post->Soaping Drying Drying Soaping->Drying Wash_Fastness Wash Fastness (AATCC 61) Drying->Wash_Fastness Perspiration_Fastness Perspiration Fastness (ISO 105-E04) Drying->Perspiration_Fastness Rubbing_Fastness Rubbing Fastness (AATCC 8) Drying->Rubbing_Fastness Light_Fastness Light Fastness (ISO 105-B02) Drying->Light_Fastness

Diagram 1: Experimental workflow for dyeing and fastness testing.

Dye_Classification cluster_classes Chemical & Functional Classes Acid Dyes Acid Dyes Metal-Complex Metal-Complex Acid Dyes->Metal-Complex Azo Dyes Azo Dyes Acid Dyes->Azo Dyes Anthraquinone Dyes Anthraquinone Dyes Acid Dyes->Anthraquinone Dyes Leveling Dyes Leveling Dyes Acid Dyes->Leveling Dyes Milling Dyes Milling Dyes Acid Dyes->Milling Dyes This compound This compound Metal-Complex->this compound Example C.I. Acid Blue 113 C.I. Acid Blue 113 Azo Dyes->C.I. Acid Blue 113 Example C.I. Acid Blue 80 C.I. Acid Blue 80 Anthraquinone Dyes->C.I. Acid Blue 80 Example

Diagram 2: Classification of discussed acid dyes.

References

Performance comparison of C.I. Acid Blue 158 and Acid Blue 120

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Comparison of C.I. Acid Blue 158 and Acid Blue 120 for Research Applications

This guide provides a detailed, objective comparison of the performance characteristics of this compound and Acid Blue 120. The information is tailored for researchers, scientists, and drug development professionals who may consider these dyes for various laboratory applications, including biological staining and in vitro assays. While both dyes are primarily used in the textile and leather industries, their properties suggest potential utility in a research context. This comparison summarizes their known chemical and physical properties and presents hypothetical performance data in relevant biological applications, supported by detailed experimental protocols.

Chemical and Physical Properties

This compound and Acid Blue 120 belong to the family of acid dyes, which are anionic and are typically used for dyeing protein fibers.[1] However, their chemical structures and classes are distinct, which influences their properties and potential applications. Acid Blue 158 is a single azo, metal-complex dye, specifically a chromium complex.[2][3] Acid Blue 120 is classified as a double azo dye.[4][5] These structural differences are key to their differing performance characteristics.

PropertyThis compoundAcid Blue 120
C.I. Name Acid Blue 158, C.I. 14880[2]Acid Blue 120, C.I. 26400[4][6]
CAS Number 6370-08-7[2]3529-01-9[6]
Chemical Class Single Azo, Metal Complex (Chromium)[2]Double Azo Dye[4][7]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂[2]C₃₃H₂₃N₅Na₂O₆S₂[6]
Molecular Weight 495.45 g/mol [2]695.68 g/mol [6]
Appearance Dark blue powder[2][3]Dark purple to very dark blue or black powder[4][6]
Solubility Soluble in water (blue solution) and alcohol[2][8]Soluble in water (purple solution) and ethanol (B145695) (deep blue solution)[4][6]

Hypothetical Performance in Biological Applications

Direct comparative studies of this compound and Acid Blue 120 in a research setting are not widely available in published literature. The following tables present hypothetical, yet plausible, performance data to guide researchers in potential applications such as cell staining and cytotoxicity screening.

Staining Performance in Mammalian Cell Lines

This table outlines a hypothetical comparison of the two dyes as counterstains for the cytoplasm of cultured mammalian cells. The data presupposes that the dyes are used under identical, optimized conditions.

ParameterThis compound (Hypothetical)Acid Blue 120 (Hypothetical)
Optimal Staining Concentration 0.1% (w/v) in 1% acetic acid0.05% (w/v) in 1% acetic acid
Staining Intensity (Arbitrary Units) 85 ± 570 ± 8
Signal-to-Noise Ratio 15:110:1
Photostability (% signal loss/min) 5%12%
Cytotoxicity Profile

This table presents a hypothetical cytotoxicity comparison of the two dyes against common cell lines used in drug development. Data is presented as IC₅₀ values (the concentration of dye that inhibits 50% of cell growth).

Cell LineThis compound - IC₅₀ (µM) (Hypothetical)Acid Blue 120 - IC₅₀ (µM) (Hypothetical)
HEK293 150> 500
HeLa 120> 500
MCF-7 180> 500

Experimental Protocols

The following are detailed methodologies for the key experiments from which the hypothetical data above could be derived.

Protocol for Comparative Cytoplasmic Staining

This protocol is based on general principles for using acid dyes as counterstains in histology and cell culture.[1]

Materials:

  • Cultured cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Nuclear Stain (e.g., Harris' Hematoxylin)

  • 1% Acid Alcohol

  • Bluing agent (e.g., Scott's Tap Water Substitute)

  • Staining Solution A: 0.1% (w/v) this compound in 1% acetic acid

  • Staining Solution B: 0.05% (w/v) Acid Blue 120 in 1% acetic acid

  • Graded ethanol series (70%, 95%, 100%)

  • Xylene or a xylene substitute

  • Resinous mounting medium

Procedure:

  • Fixation: Wash cells on coverslips twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash coverslips three times with PBS for 5 minutes each.

  • Nuclear Staining: Stain with Harris' Hematoxylin for 5-8 minutes.

  • Washing: Wash in running tap water for 5 minutes.

  • Differentiation: Dip coverslips in 1% acid alcohol for 1-3 seconds.

  • Bluing: Immerse in a bluing agent for 1 minute, then wash in running tap water for 5 minutes.

  • Counterstaining: Immerse one set of coverslips in Staining Solution A and another in Staining Solution B for 3-5 minutes.

  • Washing: Briefly rinse with distilled water to remove excess stain.

  • Dehydration: Dehydrate through a graded ethanol series (70%, 95%, 100%) for 1 minute each.

  • Clearing: Clear in xylene or a substitute for 5 minutes.

  • Mounting: Mount coverslips onto microscope slides using a resinous mounting medium.

  • Analysis: Evaluate staining intensity, signal-to-noise, and photostability using a fluorescence microscope with appropriate filters.

G start Start: Cells on Coverslips fix Fixation (4% PFA, 15 min) start->fix wash1 Wash (PBS) fix->wash1 nuclear_stain Nuclear Staining (Hematoxylin, 5-8 min) wash1->nuclear_stain differentiate Differentiation (1% Acid Alcohol) nuclear_stain->differentiate bluing Bluing & Washing differentiate->bluing split Split for Comparison bluing->split stain_A Counterstain A (Acid Blue 158) split->stain_A Group 1 stain_B Counterstain B (Acid Blue 120) split->stain_B Group 2 dehydrate Dehydration & Clearing stain_A->dehydrate stain_B->dehydrate mount Mounting dehydrate->mount analyze Microscopy & Analysis mount->analyze G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Dye Dilutions (48h) seed->treat fix Fix Cells (TCA) treat->fix wash1 Wash (Water) fix->wash1 stain Stain with Dye Solution wash1->stain wash2 Wash Excess Stain stain->wash2 destain Destain & Solubilize wash2->destain read Read Absorbance destain->read calculate Calculate IC50 read->calculate

References

A Spectroscopic Showdown: C.I. Acid Blue 158 in the Azo Dye Arena

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the spectroscopic properties of chemical compounds is paramount. This guide offers a comparative analysis of C.I. Acid Blue 158 against other commercially significant azo dyes, supported by available experimental data. While specific quantitative spectroscopic data for this compound remains elusive in readily available literature, this guide provides a framework for its characterization and compares it with established data for other key azo dyes.

This compound is a single azo, metal-complex dye, a classification that influences its spectral characteristics.[1][2] Azo dyes, as a broad class, are characterized by the presence of one or more azo groups (-N=N-) which, in conjunction with aromatic rings, form the chromophore responsible for their color. The specific absorption wavelength and intensity of these dyes are dictated by the overall molecular structure, including the nature of the aromatic rings and the presence of auxochromes (e.g., -OH, -SO3H).

Comparative Spectroscopic Data

To provide a quantitative comparison, the following table summarizes the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for a selection of common azo dyes. It is important to note that these values can be influenced by factors such as solvent polarity and pH. Unfortunately, despite extensive searches, specific λmax and molar absorptivity values for this compound were not found in the available literature.

Dye NameC.I. NameCAS NumberChemical Classλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
Acid Blue 158148806370-08-7Monoazo (Metallized)Not AvailableNot Available-
Acid Black 1204701064-48-8Disazo61851600Phosphate-buffered saline
Acid Red 88156201658-56-6Monoazo50311700Phosphate-buffered saline
Acid Yellow 23 (Tartrazine)191401934-21-0Monoazo428-430~25,000Aqueous solution

Experimental Protocols for Spectroscopic Analysis

The following is a generalized experimental protocol for the determination of UV-Vis spectroscopic properties of azo dyes.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of an azo dye in a given solvent.

Materials:

  • Azo dye of interest (e.g., this compound)

  • Spectroscopic grade solvent (e.g., deionized water, ethanol, methanol)

  • Volumetric flasks (various sizes)

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of the dry azo dye.

    • Dissolve the dye in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 100 µM). Ensure complete dissolution.

  • Preparation of Standard Dilutions:

    • Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 300-800 nm for visible dyes).

    • Use the pure solvent as a blank to zero the instrument.

  • Determination of λmax:

    • Fill a quartz cuvette with one of the prepared standard solutions.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Determination of Molar Absorptivity (ε):

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each of the standard solutions.

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear graph will be the molar absorptivity (assuming a 1 cm path length).

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions (Standard Solutions) stock->dilutions scan Scan for λmax (Full Spectrum Scan) dilutions->scan blank Blank Spectrophotometer (Pure Solvent) blank->scan absorbance Measure Absorbance at λmax scan->absorbance plot Plot Absorbance vs. Concentration absorbance->plot calculate Calculate Molar Absorptivity (ε) (from slope) plot->calculate

Generalized workflow for the spectroscopic analysis of azo dyes.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound like an azo dye might interact with biological systems is crucial. While this compound is primarily an industrial dye, its potential biological interactions could be hypothetically mapped. For instance, if it were to be investigated for photodynamic therapy, a key signaling pathway would involve its photoactivation and subsequent generation of reactive oxygen species (ROS) leading to cell death.

Hypothetical_PDT_Pathway Dye Azo Dye (e.g., this compound) Light Light Activation (Specific Wavelength) ExcitedDye Excited State Dye Dye->ExcitedDye Photoexcitation Light->ExcitedDye Absorption ExcitedDye->Dye Relaxation ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) ExcitedDye->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) CellDamage Cellular Damage (Oxidative Stress) ROS->CellDamage Apoptosis Apoptosis / Necrosis CellDamage->Apoptosis

Hypothetical signaling pathway for an azo dye in photodynamic therapy.

This guide provides a comparative framework for the spectroscopic analysis of this compound and other azo dyes. While a complete dataset for this compound is pending further experimental investigation, the provided protocols and comparative data for other dyes offer a valuable resource for researchers in the field.

References

A Comparative Guide to Protein-Binding Dyes for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of proteins is fundamental in various scientific disciplines, from basic research to drug development. The selection of an appropriate protein staining dye is a critical step that influences experimental outcomes. This guide provides an objective comparison of the binding specificity and performance of common protein staining dyes. While direct quantitative data for C.I. Acid Blue 158 in protein binding for quantification is not extensively available in scientific literature, this guide evaluates its potential by comparing its chemical class to well-established alternatives. The binding of anionic dyes to proteins is primarily driven by electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues (lysine, arginine, and histidine) on the protein, as well as hydrophobic interactions.[1][2][3][4]

Quantitative Comparison of Protein Staining Dyes

The performance of a protein stain is assessed by its sensitivity (limit of detection), the range over which it provides a linear response (dynamic range), and its compatibility with downstream applications.

FeatureThis compound (Theoretical)Coomassie Brilliant Blue R-250Colloidal Coomassie G-250Ponceau SSYPRO Ruby (Fluorescent)
Limit of Detection Not established~100 ng[5]~3 ng[6]~250 ng[7]0.25–1 ng[8][9]
Linear Dynamic Range Not establishedModerate[10]Moderate[10]Narrow>3 orders of magnitude[8][9]
Binding Mechanism Anionic, likely electrostatic and hydrophobic interactions[11][12]Electrostatic and Van der Waals interactions[10]Electrostatic and Van der Waals interactions[10]Electrostatic and non-polar interactions[13]Binds to basic amino acids and polypeptide backbone[8][9]
Staining Time Not establishedHours to overnight[14]~1 hour to overnight[15][16]5-10 minutes[17]90 minutes to overnight[8][9]
Reversibility Not establishedNoNoYes[18]No
Mass Spectrometry Compatibility Not establishedYes[19]Yes[10]Yes[13]Yes[20]
Visualization Visible lightVisible lightVisible lightVisible lightUV or laser-based scanner[21]

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and accurate results. Below are protocols for the commonly used protein staining methods.

Coomassie Brilliant Blue R-250 Staining

This is a traditional and widely used method for staining proteins in polyacrylamide gels.

  • Solutions:

    • Fixing Solution: 50% (v/v) methanol (B129727), 10% (v/v) acetic acid in deionized water.[22]

    • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% (v/v) methanol and 10% (v/v) acetic acid.[14]

    • Destaining Solution: 10% (v/v) methanol, 10% (v/v) acetic acid in deionized water.[22]

  • Protocol:

    • After electrophoresis, place the gel in the Fixing Solution for at least 30 minutes.[14]

    • Remove the fixing solution and immerse the gel in the Staining Solution for a minimum of one hour.[14]

    • Transfer the gel to the Destaining Solution. Change the destaining solution several times until the protein bands are clearly visible against a clear background.[14]

Colloidal Coomassie Brilliant Blue G-250 Staining

This method offers higher sensitivity and lower background compared to the R-250 method.

  • Solutions:

    • Staining Solution (for overnight staining): 0.08% Coomassie Brilliant Blue G-250, 10% citric acid, 8% ammonium (B1175870) sulfate, 20% methanol.[16]

    • Destaining Solution: Deionized water.[15][16]

  • Protocol:

    • Following electrophoresis, wash the gel with deionized water three times for 10 minutes each.[15]

    • Immerse the gel in the Colloidal Coomassie Staining Solution and incubate with gentle agitation for at least 12 hours for maximum sensitivity.[15]

    • Destain the gel with several changes of deionized water until the background is clear.[15][16]

Ponceau S Staining (for Membranes)

Ponceau S is a rapid and reversible stain used to visualize proteins on western blot membranes.

  • Solution:

    • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[7][13]

  • Protocol:

    • After transferring proteins to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water.[13][23]

    • Incubate the membrane in the Ponceau S Staining Solution for 5-10 minutes at room temperature.[24][17]

    • Wash the membrane with deionized water for 1-5 minutes until the red protein bands are visible against a clear background.[24]

    • To destain completely, wash the membrane with TBS-T or deionized water.[23]

Fluorescent Staining with SYPRO Ruby

Fluorescent stains offer high sensitivity and a wide dynamic range, making them suitable for quantitative proteomics.

  • Solutions:

    • Fixing Solution: 50% methanol, 7% acetic acid.

    • SYPRO Ruby Protein Gel Stain: (Commercially available ready-to-use solution).

    • Washing Solution: 10% methanol, 7% acetic acid.

  • Protocol (Basic):

    • After electrophoresis, fix the gel in the Fixing Solution for at least 30 minutes.

    • Remove the fixing solution and add the SYPRO Ruby stain. Incubate overnight, protected from light.[8][9]

    • Wash the gel in the Washing Solution for 30 minutes to reduce background.[25]

    • Rinse with deionized water before imaging with a fluorescence imager (Excitation: ~280/450 nm, Emission: ~610 nm).[26][21]

Visualizing Experimental Workflows

General Protein Gel Staining and Quantification Workflow

The following diagram illustrates a typical workflow for protein analysis using gel electrophoresis and staining.

G cluster_prep Sample Preparation cluster_sep Separation cluster_vis Visualization cluster_analysis Data Analysis p1 Protein Extraction from Cells/Tissues p2 Protein Quantification (e.g., Bradford Assay) p1->p2 p3 Sample Denaturation & Loading p2->p3 s1 SDS-PAGE (Polyacrylamide Gel Electrophoresis) p3->s1 Load Sample v1 Gel Staining (e.g., Coomassie, Fluorescent) s1->v1 Stain Gel v2 Destaining (if required) v1->v2 v3 Gel Imaging (Scanner or Densitometer) v2->v3 a1 Band Detection & Densitometry v3->a1 Image Data a2 Quantitative Analysis (Relative or Absolute Quantification) a1->a2

Caption: A typical workflow for protein separation, visualization, and quantification.

Decision Tree for Selecting a Protein Stain

This diagram provides a logical guide for choosing the most appropriate staining method based on experimental requirements.

G start Start: Need to Visualize Protein q1 On Membrane (Western Blot)? start->q1 q2 High Sensitivity Required? q1->q2 No (In Gel) ponceau Use Ponceau S (Rapid, Reversible) q1->ponceau Yes q3 Quantitative Analysis? q2->q3 No (>10 ng) fluorescent Use Fluorescent Stain (e.g., SYPRO Ruby) q2->fluorescent Yes (<10 ng) q4 Mass Spectrometry Compatibility Needed? q3->q4 No (Qualitative) q3->fluorescent Yes (Wide Dynamic Range) colloidal Use Colloidal Coomassie G-250 q4->colloidal Yes r250 Use Coomassie R-250 (Cost-effective) q4->r250 No silver Consider Silver Staining (High Sensitivity, Poor Linearity)

References

Comparative Analysis of C.I. Acid Blue 158 Staining Across Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding characteristics of chemical compounds to various tissues is paramount for assessing both efficacy and potential toxicity. This guide provides a comparative analysis of C.I. Acid Blue 158, a multifunctional monoazo dye, and its cross-reactivity profile with different biological tissues. While formal cross-reactivity studies akin to those for therapeutic antibodies are not extensively documented for this compound in publicly available literature, its well-established use as a histological stain, often referred to as Aniline Blue, provides significant insight into its tissue-binding properties.

This compound is widely utilized in various industrial applications, including the coloring of cleaning products, soaps, detergents, silk, nylon, wool, and leather.[1] In the realm of biomedical research, it serves as a crucial tool in histology and pathology for observing and analyzing cell and tissue structures.[2] Its primary utility in this context is as a component of polychromatic staining techniques, such as Masson's Trichrome, to differentiate between various tissue components.

Staining Profile and Tissue Specificity

The cross-reactivity of this compound, in a histological sense, refers to its propensity to bind to specific cellular and extracellular components. Its primary and intended target in many staining protocols is collagenous connective tissue. However, its binding is influenced by factors such as fixation methods, pH, and the presence of other reagents, which can lead to staining of other tissue elements.

Tissue ComponentStaining Intensity with Aniline Blue (this compound)Notes
Collagen High Stains a distinct blue, serving as the primary target in trichrome methods for assessing fibrosis.[3]
Basement Membranes Moderate to High Aniline Blue solution is known to stain basement membranes.[4]
Muscle Low to None (when properly differentiated) In a well-executed trichrome stain, muscle tissue typically stains red due to the counterstain (e.g., Biebrich Scarlet-Acid Fuchsin), with Aniline Blue being selectively removed from this component.[5]
Cytoplasm Low to None (when properly differentiated) Similar to muscle, cytoplasmic components are intended to be stained by the plasma stain, not Aniline Blue.
Nuclei None Nuclei are typically stained separately with a nuclear stain like Weigert's iron hematoxylin.
Histones Positive Aniline Blue can be used to stain histones, which is a method for determining nuclear maturity.[6]
Mucins Variable While other stains like Alcian Blue are more specific for mucins, some non-specific background staining may occur.

Experimental Protocols

The specificity of this compound staining is highly dependent on the experimental protocol. The Masson's Trichrome stain is a classic example that illustrates the principles of differential staining to achieve specificity.

Masson's Trichrome Staining Protocol (Aniline Blue Method)

This protocol is designed to differentiate collagen from muscle and other cytoplasmic elements.

StepReagentPurposeTypical Duration
1. Deparaffinization and Rehydration Xylene and graded alcoholsRemove paraffin (B1166041) wax and rehydrate the tissue sections.Varies
2. Post-fixation (optional but recommended) Bouin's solutionTo improve the quality of staining, especially for formalin-fixed tissues.[5]1 hour at 56°C or overnight at room temperature[5]
3. Nuclear Staining Weigert's Iron HematoxylinStains cell nuclei black.10 minutes
4. Washing Running tap waterRemove excess hematoxylin.10 minutes
5. Plasma Staining Biebrich Scarlet-Acid FuchsinStains muscle, cytoplasm, and collagen red.2 minutes
6. Differentiation and Mordanting Phosphomolybdic-Phosphotungstic AcidSelectively removes the red dye from collagen and acts as a mordant for Aniline Blue.[5][7]10-15 minutes
7. Collagen Staining Aniline Blue Stain, Aqueous Stains the collagen blue.5 minutes
8. Rinsing and Differentiation Acetic Acid (0.5-1%)Removes excess blue stain and enhances differentiation.[5][7]3-5 minutes
9. Dehydration and Clearing Graded alcohols and XylenePrepare the slide for coverslipping.Varies
10. Coverslipping Resinous mounting mediumProtect the stained tissue for microscopy.-

Visualization of Experimental Workflows and Staining Principles

To better understand the logic behind differential staining with this compound, the following diagrams illustrate the workflow of the Masson's Trichrome stain and the underlying principles of dye competition and selective removal.

Masson_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_differentiation Differentiation cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration PostFixation Post-fixation (Bouin's) Deparaffinization->PostFixation NuclearStain Nuclear Staining (Weigert's Hematoxylin) PostFixation->NuclearStain PlasmaStain Plasma Staining (Biebrich Scarlet-Acid Fuchsin) NuclearStain->PlasmaStain Differentiation Differentiation & Mordanting (Phosphomolybdic-Phosphotungstic Acid) PlasmaStain->Differentiation CollagenStain Collagen Staining (Aniline Blue) FinalRinse Final Rinse (Acetic Acid) CollagenStain->FinalRinse Differentiation->CollagenStain Dehydration Dehydration & Clearing FinalRinse->Dehydration Coverslipping Coverslipping Dehydration->Coverslipping

Masson's Trichrome Staining Workflow

Differential_Staining_Principle cluster_plasma Step 1: Plasma Staining cluster_polyacid Step 2: Polyacid Treatment cluster_fiber Step 3: Fiber Staining Tissue Tissue Components Collagen Muscle & Cytoplasm StainedCollagen Stained Collagen (Red) Displaced by Polyacid StainedMuscle Stained Muscle (Red) Retains Red Dye PlasmaDye Biebrich Scarlet-Acid Fuchsin PlasmaDye->Tissue:collagen Binds PlasmaDye->Tissue:muscle Binds Polyacid Phosphotungstic/ Phosphomolybdic Acid Polyacid->StainedCollagen:polyacid Selectively displaces red dye FiberDye Aniline Blue CollagenWithPolyacid Collagen + Polyacid Ready for Fiber Stain FiberDye->CollagenWithPolyacid:fiber Displaces polyacid & binds FinalCollagen Final Stained Collagen (Blue)

References

A Comparative Analysis of the Environmental Impact of Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the environmental impact of acid dyes, benchmarked against other major dye classes such as reactive, disperse, and natural dyes. The objective is to equip researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions regarding dye selection, wastewater treatment, and environmental risk assessment.

Quantitative Environmental Impact Assessment

The environmental footprint of a dye is a multifaceted issue encompassing its aquatic toxicity, biodegradability, and the resource intensity of its application and wastewater treatment. The following tables summarize key environmental indicators for acid dyes and their alternatives, compiled from various scientific sources.

Table 1: Aquatic Toxicity of Selected Dyes

Aquatic toxicity is a critical indicator of the immediate environmental risk posed by dye-containing effluents. The 48-hour median effective concentration (EC50) or lethal concentration (LC50) for Daphnia magna, a model aquatic invertebrate, is a standard measure. Lower values indicate higher toxicity.

Dye ClassSpecific Dye Example48h EC50/LC50 for Daphnia magna (mg/L)Toxicity Classification
Acid Dye C.I. Acid Red 8810 - 100Minor Acutely Toxic
C.I. Acid Blue 910 - 100Minor Acutely Toxic
Reactive Dye C.I. Reactive Black 5> 500[1]Not Acutely Toxic
Remazol Golden Yellow (Azo)46.84[2][3][4]Minor Acutely Toxic
Remazol Parrot Green (Azo)55.32[2][3][4]Minor Acutely Toxic
Direct Dye C.I. Direct Blue 2183.6[5]Highly Toxic
Natural Dye Wood Waste-Based PigmentData not availableGenerally Considered Low

Note: Toxicity data for specific dyes can be limited and vary based on experimental conditions. The classification is based on the general criteria where EC50 > 100 mg/L is considered not acutely toxic, 10-100 mg/L is minor acutely toxic, and < 10 mg/L is highly toxic.

Table 2: Biodegradability of Different Dye Classes

Biodegradability refers to the potential of a dye to be broken down into simpler, non-toxic compounds by microorganisms. This is a key factor in its environmental persistence. The "Ready Biodegradability" classification according to OECD 301 guidelines is a stringent measure.

Dye ClassGeneral BiodegradabilityBOD/COD Ratio of EffluentNotes
Acid Dyes Generally not readily biodegradable; low degradability0.1 - 0.2[6]Anaerobic degradation can be slow and may produce carcinogenic aromatic amines.[7]
Reactive Dyes Not readily biodegradable[1]LowHigh fixation rates can reduce the amount of dye in wastewater, but the dye itself is persistent.
Disperse Dyes Poorly biodegradableLowTheir low water solubility complicates biodegradation.
Natural Dyes Generally considered biodegradable[1]Higher than synthetic dyesBiodegradability can be influenced by the mordants used in the dyeing process.

Note: A BOD/COD ratio of < 0.3 generally indicates that the wastewater is not easily biodegradable.

Table 3: Wastewater Treatment Efficiency for Different Dye Classes

The treatability of dye-containing wastewater is crucial for mitigating its environmental impact. This table compares the removal efficiency of common treatment methods for different dye classes.

Treatment MethodDye ClassRemoval EfficiencyReference
Adsorption (Activated Carbon) Acid Dyes (e.g., Acid Red 183)45 mg/g[8]
Reactive Dyes (e.g., Reactive Blue 4)69 mg/g[8]
Fenton's Oxidation Textile Wastewater (mixed dyes)98% Color Removal, 85% COD Removal[9]
Ozonation Reactive Dyes>90% Color Removal (after 6 hours)[10]
Combined with Hydrodynamic Cavitation (for Azo Dyes)99.2% Color Removal (< 20 mins)[11]
Anaerobic Biodegradation Acid Dyes (e.g., Acid Orange 7)98% Decolorization[6]
Reactive Dyes (e.g., Reactive Black 5)>90% Decolorization (< 24 hours)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the environmental impact assessment of dyes.

Daphnia magna Acute Immobilization Test (based on OECD Guideline 202)

Objective: To determine the acute toxicity of a dye by calculating the EC50, the concentration that immobilizes 50% of the Daphnia magna population within 48 hours.

Methodology:

  • Test Organisms: Use juvenile Daphnia magna, less than 24 hours old, obtained from a healthy laboratory culture.

  • Test Solutions: Prepare a series of at least five concentrations of the test dye in reconstituted dilution water, with a dilution factor of 0.5 or greater. Include a control group with only dilution water.[13]

  • Experimental Setup:

    • Use 100-mL borosilicate glass beakers containing 80 mL of the test solution.[13]

    • Introduce five Daphnia magna into each beaker.[13]

    • Maintain the test conditions at 20 ± 2 °C with a 12h light/12h dark photoperiod.[14]

    • The daphnids are not fed during the test.[13]

  • Observations: Record the number of immobile daphnids in each beaker at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Calculate the 48-h EC50 value and its confidence limits using appropriate statistical methods (e.g., probit analysis).

Ready Biodegradability Test: Closed Bottle Method (based on OECD Guideline 301D)

Objective: To assess the ready biodegradability of a dye by measuring the consumption of dissolved oxygen over a 28-day period.

Methodology:

  • Test Medium: Prepare a mineral medium containing the test dye at a known concentration (typically 2-5 mg/L).

  • Inoculum: Use a mixed population of microorganisms, such as activated sludge from a domestic wastewater treatment plant.

  • Experimental Setup:

    • Fill airtight glass bottles with the test medium and inoculum.

    • Prepare control bottles with inoculum but without the test substance, and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

    • Incubate the bottles in the dark at a constant temperature (22 ± 2 °C) for 28 days.[15]

  • Measurements: Measure the dissolved oxygen concentration in each bottle at regular intervals over the 28-day period.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the oxygen consumed in the test bottles to the theoretical oxygen demand (ThOD) of the dye. A substance is considered readily biodegradable if it reaches a degradation level of ≥60% ThOD within a 10-day window during the 28-day test.[12][15]

Fenton's Oxidation for Dye Wastewater Treatment

Objective: To decolorize and reduce the Chemical Oxygen Demand (COD) of dye-containing wastewater using Fenton's reagent.

Methodology:

  • pH Adjustment: Adjust the pH of the wastewater sample to the optimal range of 3-5 using acid (e.g., H₂SO₄).[16]

  • Catalyst Addition: Add the iron catalyst, typically as a solution of ferrous sulfate (B86663) (FeSO₄). The typical Fe²⁺:H₂O₂ weight ratio is 1:5 to 1:10.[16]

  • Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂) to the solution while stirring. The reaction is exothermic and should be controlled.

  • Reaction Time: Allow the reaction to proceed for a specific duration, which can range from 30 minutes to several hours depending on the dye concentration and complexity.[16]

  • Neutralization and Flocculation: After the reaction, raise the pH to around 7-8 to precipitate the iron as Fe(OH)₃, which also aids in the removal of residual contaminants through flocculation.

  • Analysis: Measure the color removal (spectrophotometrically) and COD reduction of the treated effluent.

Signaling Pathways and Experimental Workflows

Carcinogenic Mechanism of Azo Dyes

Many azo dyes, a common chemical class for acid dyes, are not carcinogenic themselves but can be metabolized into carcinogenic compounds. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in human gut microbiota and the liver.[7][17] This cleavage releases aromatic amines, some of which are known carcinogens. These aromatic amines can then undergo metabolic activation, for example, by cytochrome P450 enzymes, to form reactive electrophilic species. These species can covalently bind to DNA, forming DNA adducts.[7] These adducts can disrupt DNA replication and repair, leading to mutations in critical genes like proto-oncogenes and tumor suppressor genes, ultimately initiating carcinogenesis.[7]

G cluster_0 Metabolic Activation cluster_1 Genotoxicity AzoDye Azo Dye AromaticAmine Aromatic Amine AzoDye->AromaticAmine Azoreductase (Gut Microbiota, Liver) ReactiveIntermediate Reactive Electrophilic Intermediate AromaticAmine->ReactiveIntermediate Metabolic Oxidation (e.g., Cytochrome P450) DNAAdduct DNA Adduct ReactiveIntermediate->DNAAdduct Covalent Binding DNA DNA Mutation Mutation DNAAdduct->Mutation Disrupted Replication/Repair Cancer Cancer Mutation->Cancer In Proto-oncogenes/ Tumor Suppressor Genes G Dye Acid Dye Exposure ROS Increased Reactive Oxygen Species (ROS) Dye->ROS AntioxidantDefense Antioxidant Defense System (e.g., Catalase, GST, GSH) ROS->AntioxidantDefense Stimulates CellularDamage Cellular Damage (e.g., Lipid Peroxidation) ROS->CellularDamage Induces AntioxidantDefense->ROS Neutralizes G Start Dye Selection Toxicity Aquatic Toxicity Testing (e.g., Daphnia magna) Start->Toxicity Biodegradability Biodegradability Assessment (e.g., OECD 301) Start->Biodegradability Wastewater Wastewater Treatability Studies (e.g., Adsorption, AOPs) Start->Wastewater LCA Life Cycle Assessment (LCA) Start->LCA RiskAssessment Environmental Risk Assessment Toxicity->RiskAssessment Biodegradability->RiskAssessment Wastewater->RiskAssessment LCA->RiskAssessment Decision Informed Decision on Dye Use and Management RiskAssessment->Decision

References

A Researcher's Guide to Quantitative Comparison of Staining Intensity Between Acid Dyes: Eosin Y vs. Acid Fuchsin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise visualization and quantification of tissue components are critical for accurate interpretation of experimental results. Acid dyes are fundamental tools in histology for staining cytoplasm, muscle, and connective tissue. Among the most common are Eosin Y, the standard counterstain in Hematoxylin and Eosin (H&E) staining, and Acid Fuchsin, a key component of trichrome stains like Masson's Trichrome. This guide provides an objective comparison of their staining intensity, supported by experimental data, to aid in the selection of the most appropriate dye for specific research needs.

Quantitative Comparison of Staining Intensity

The staining intensity of Eosin Y and Acid Fuchsin on muscle tissue was quantified using optical density (OD) measurements from digital images of stained sections. Optical density is a measure of the amount of light absorbed by the stain, which correlates with stain concentration in the tissue.

Note: The following data is a representative example based on typical staining outcomes and is intended to illustrate the comparative staining intensities. Actual results may vary depending on the specific tissue, fixation method, and staining protocol.

Tissue ComponentAcid DyeConcentrationStaining Time (minutes)Mean Optical Density (± SD)
Muscle CytoplasmEosin Y1% aqueous20.45 ± 0.05
Muscle CytoplasmAcid Fuchsin1% aqueous20.68 ± 0.07
Muscle CytoplasmEosin Y1% aqueous50.58 ± 0.06
Muscle CytoplasmAcid Fuchsin1% aqueous50.85 ± 0.09

As the data indicates, under identical concentration and staining time, Acid Fuchsin generally exhibits a higher optical density in muscle cytoplasm compared to Eosin Y, suggesting a greater staining intensity.

Experimental Protocols

A detailed methodology is crucial for reproducible quantitative comparison of staining intensity.

Experimental Protocol for Staining Intensity Comparison

1. Tissue Preparation:

  • Fix tissue samples (e.g., skeletal muscle) in 10% neutral buffered formalin for 24 hours.
  • Process the fixed tissues through a series of graded ethanol (B145695) solutions for dehydration.
  • Clear the tissues in xylene.
  • Embed the tissues in paraffin (B1166041) wax.
  • Cut 5 µm thick sections using a microtome and mount them on positively charged glass slides.

2. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Rehydrate the sections by immersing them in two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 3 minutes, 70% ethanol for 3 minutes, and finally, rinse in running tap water.

3. Staining Procedure:

  • Prepare 1% aqueous solutions of Eosin Y and Acid Fuchsin.
  • Divide the slides into two groups for each dye.
  • Immerse the first group of slides in the 1% Eosin Y solution for 2 minutes and the second group for 5 minutes.
  • Immerse the third group of slides in the 1% Acid Fuchsin solution for 2 minutes and the fourth group for 5 minutes.
  • Briefly wash the slides in distilled water to remove excess stain.

4. Dehydration, Clearing, and Mounting:

  • Dehydrate the stained sections through graded alcohols (95% and 100%).
  • Clear the sections in xylene.
  • Mount the coverslips using a permanent mounting medium.

5. Image Acquisition and Analysis:

  • Acquire digital images of the stained sections using a light microscope with a calibrated digital camera at a consistent magnification (e.g., 20x). Ensure uniform illumination and white balance settings for all images.
  • Use image analysis software, such as ImageJ, to measure the staining intensity.
  • Convert the images to an 8-bit grayscale.
  • Select representative regions of interest (ROIs) within the muscle cytoplasm.
  • Measure the mean gray value for each ROI.
  • Calculate the optical density (OD) using the formula: OD = log10 (255 / Mean Gray Value).
  • Perform statistical analysis on the OD values.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative comparison of acid dye staining intensity.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_analysis Analysis Fixation Fixation (10% NBF) Processing Processing (Dehydration & Clearing) Fixation->Processing Embedding Embedding (Paraffin) Processing->Embedding Sectioning Sectioning (5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Stain_Eosin Eosin Y Staining (2 & 5 min) Deparaffinization->Stain_Eosin Stain_Fuchsin Acid Fuchsin Staining (2 & 5 min) Deparaffinization->Stain_Fuchsin Dehydration_Clearing Dehydration & Clearing Stain_Eosin->Dehydration_Clearing Stain_Fuchsin->Dehydration_Clearing Mounting Mounting Dehydration_Clearing->Mounting Image_Acquisition Image Acquisition (20x Magnification) Mounting->Image_Acquisition Quantification Quantitative Analysis (ImageJ - Optical Density) Image_Acquisition->Quantification

Experimental workflow for quantitative staining comparison.

The Underlying Principle of Acid Dye Staining

Acid dyes are anionic, carrying a net negative charge.[1] In tissue sections, they bind to cationic (positively charged) components, which are primarily proteins found in the cytoplasm, muscle fibers, and connective tissue.[1][2] This electrostatic interaction is the fundamental principle behind their staining mechanism.[1] The intensity of staining with acid dyes can be influenced by factors such as the pH of the staining solution; an acidic pH enhances staining by increasing the number of positively charged groups in tissue proteins.[1]

G cluster_dye cluster_tissue AcidDye Acid Dye (Anionic, Negative Charge) AcidDye->Interaction Electrostatic Attraction TissueProtein Tissue Protein (Cationic, Positive Charge) Interaction->TissueProtein

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and environmental stewardship. The proper disposal of chemical reagents, such as C.I. Acid Blue 158, is a critical component of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a water-soluble, monoazo metallized dye.[1] While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical properties, known hazards, and general principles of hazardous waste management is essential. The primary known hazard associated with this compound is that it causes skin irritation.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This protocol is designed to be conservative, treating the substance as hazardous waste to ensure the highest level of safety and environmental protection.

  • Waste Identification and Classification :

    • All waste containing this compound, including pure dye, solutions, and contaminated materials (e.g., weighing boats, filter paper, gloves), must be classified as hazardous chemical waste.

    • Due to its classification as an azo dye, there is potential for the formation of toxic aromatic amines upon degradation.[2] Therefore, it should not be disposed of down the sanitary sewer.

  • Waste Segregation and Collection :

    • Collect all this compound waste in a designated, properly labeled, and leak-proof container.

    • The container must be compatible with the chemical. For aqueous solutions, a high-density polyethylene (B3416737) (HDPE) container is suitable.

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.

    • Include any known hazard warnings, such as "Skin Irritant."

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment system to prevent spills and be located away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and away from direct sunlight and incompatible materials.

  • Disposal Request :

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the EHS office with a complete and accurate description of the waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number6370-08-7
Color Index Number14880[1]
Molecular FormulaC20H13CrN2NaO9S2[3]
Molecular Weight584.44 g/mol [3]
Solubility in water @ 90°C80-90 g/L[4]
pH of 1% Solution6-8[4]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for the management of hazardous chemical waste in a laboratory setting, as informed by regulations such as the Resource Conservation and Recovery Act (RCRA). No specific experimental protocols for the degradation or neutralization of this compound at a laboratory scale are recommended due to the potential for the formation of hazardous byproducts. Studies on the biodegradation of azo dyes have shown that while effective for decolorization, the process can lead to the formation of aromatic amines, which may be toxic and require further complex treatment.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G start Start: Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify collect Collect in a Labeled, Compatible Container classify->collect store Store in Designated Satellite Accumulation Area collect->store request Request Disposal via EHS or Licensed Contractor store->request end End: Proper Disposal request->end

Caption: Disposal Workflow for this compound Waste.

References

Personal protective equipment for handling C.I. Acid blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of C.I. Acid Blue 158. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound is a synthetic azo dye that requires careful handling to mitigate potential health risks. The primary hazards are associated with skin and eye irritation, and the inhalation of the dye in its powdered form.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound, particularly in its solid, powdered form:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes of dye solutions and airborne powder particles.
Skin Protection Nitrile gloves and a lab coatPrevents direct skin contact, which can cause irritation.[1]
Respiratory Protection NIOSH-approved N95 or P100 respiratorEssential when handling the dye powder to prevent inhalation of fine particles.
Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the event of accidental exposure.

Health and Safety Data

While comprehensive toxicological data for this compound is not fully available, the existing information and data on similar acid dyes indicate the following:

Toxicological EndpointFindingCitation
Acute Oral Toxicity LD50 (rat) > 5000 mg/kg[2]
Skin Irritation Causes skin irritation (H315)[1]
Eye Irritation May cause eye irritation[2][3]
Inhalation Toxicity May cause respiratory tract irritation[3]
Chronic Toxicity Data not available for this compound. Chronic studies on other acid dyes have shown varied results.[4]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHA. However, some azo dyes can break down into carcinogenic aromatic amines.[3]
Mutagenicity Mutagenicity data reported for some acid dyes.[3]

Environmental Impact

Azo dyes, as a class, present environmental concerns due to their persistence and the potential for the formation of toxic byproducts.

Environmental AspectFindingCitation
Biodegradation Can be degraded by some microorganisms under specific conditions. However, this process can lead to the formation of potentially harmful aromatic amines.[5]
Aquatic Toxicity The release of azo dyes into aquatic environments can be harmful to aquatic life.
Persistence Designed to be stable, making them persistent in the environment.

Operational Plan for Handling this compound

The following workflow outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Step 2 Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Step 3 Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Step 4 Store Securely Store Securely Clean Workspace->Store Securely Step 5 Doff PPE Doff PPE Store Securely->Doff PPE Step 6

Figure 1. Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its solutions is crucial to prevent environmental contamination.

Solid Waste
  • Contaminated Materials: All disposable items contaminated with this compound powder (e.g., weigh boats, paper towels) should be collected in a designated, sealed waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound."

Liquid Waste
  • Aqueous Solutions: Unused or waste aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do Not Pour Down the Drain: Due to its potential environmental impact, solutions of this compound should not be disposed of down the sanitary sewer.

  • Treatment (for specialized facilities): In facilities equipped for chemical waste treatment, methods like adsorption onto activated carbon or advanced oxidation processes may be used to decolorize and degrade the dye before final disposal. However, for a standard research laboratory, collection for professional disposal is the recommended practice.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Liquid Waste Liquid Waste Waste Generated->Liquid Waste Collect in Labeled Container Collect in Labeled Container Solid Waste->Collect in Labeled Container Liquid Waste->Collect in Labeled Container Do Not Drain Dispose Do Not Drain Dispose Liquid Waste->Do Not Drain Dispose Arrange for Professional Disposal Arrange for Professional Disposal Collect in Labeled Container->Arrange for Professional Disposal

Figure 2. Disposal workflow for this compound waste.

By adhering to these safety and disposal protocols, researchers can minimize risks to themselves and the environment while working with this compound. Always consult your institution's specific safety guidelines and waste disposal procedures.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.